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(4-Methylphenyl)acetaldehyde

Cat. No.: B094764
CAS No.: 104-09-6
M. Wt: 134.17 g/mol
InChI Key: CIXAYNMKFFQEFU-UHFFFAOYSA-N
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Description

(4-Methylphenyl)acetaldehyde, also known as p-tolyl-acetaldehyde or 4-methylbenzeneacetaldehyde, 9CI, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde this compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm this compound has a sweet, cortex, and fresh taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B094764 (4-Methylphenyl)acetaldehyde CAS No. 104-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXAYNMKFFQEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051524
Record name 4-Methylbenzeneacetaldehyde
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Molecular Weight

134.17 g/mol
Source PubChem
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Physical Description

Solid, Colourless oily liquid; powerful, refreshing, green-fruity, forest like, sweet floral odour
Record name (4-Methylphenyl)acetaldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Tolylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name (4-Methylphenyl)acetaldehyde
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Solubility

1162 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name (4-Methylphenyl)acetaldehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Tolylacetaldehyde
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.016
Record name p-Tolylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

104-09-6
Record name p-Tolylacetaldehyde
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Record name Lilac acetaldehyde
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Record name Benzeneacetaldehyde, 4-methyl-
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Record name 4-Methylbenzeneacetaldehyde
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Record name p-tolylacetaldehyde
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Record name LILAC ACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6760H4LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (4-Methylphenyl)acetaldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40 °C
Record name (4-Methylphenyl)acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(4-Methylphenyl)acetaldehyde CAS number 104-09-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Methylphenyl)acetaldehyde (CAS 104-09-6) for Researchers and Drug Development Professionals

I. Executive Summary

This compound, also known as p-tolylacetaldehyde, is an aromatic aldehyde with the CAS Number 104-09-6. While structurally simple, this compound is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in organic synthesis. Its characteristic powerful, green, and floral scent profile makes it a valuable ingredient in fine fragrances, notably in lilac and hyacinth formulations.[1] Beyond its olfactory properties, its aldehyde functionality and substituted benzene ring offer reactive sites for constructing more complex molecular architectures, making it a compound of interest for synthetic chemists.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It consolidates critical data on its physicochemical properties, outlines a detailed, field-proven protocol for its synthesis and purification, and provides a thorough framework for its spectroscopic and analytical characterization. Furthermore, this document explores its chemical reactivity, primary applications, and essential safety and handling information, grounding all technical claims in authoritative references.

II. Molecular and Physicochemical Properties

This compound is classified as a phenylacetaldehyde, a subclass of benzenoid organic compounds.[2][3] It presents as a colorless to pale yellow liquid under standard conditions, though it can solidify at lower ambient temperatures.[4][5] Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 104-09-6[6][7]
Molecular Formula C₉H₁₀O[6][7]
Molecular Weight 134.18 g/mol [4][7]
IUPAC Name 2-(4-methylphenyl)acetaldehyde[4][5]
Synonyms p-Tolylacetaldehyde, 4-Methylbenzeneacetaldehyde, Syringa Aldehyde[5][7][8]
Appearance Colorless to yellow clear oily liquid[1][8]
Odor Profile Powerful, floral, green, fruity, with lilac and hyacinth notes[1][9]
Boiling Point 221-222 °C at 760 mmHg[2][5]
Melting Point 40 °C[2][9]
Density ~1.010 - 1.016 g/cm³ at 25 °C[1][10]
Refractive Index (n²⁰/D) ~1.529 - 1.534[1][9]
Solubility Insoluble in water; soluble in ethanol and oils[5]
LogP ~2.09 - 2.24[2][8]
Flash Point 70 °C (158 °F)[1][8]

III. Synthesis and Purification

Recommended Synthetic Pathway: Oxidation of 2-(4-methylphenyl)ethanol

While several synthetic routes to aromatic aldehydes exist, a reliable and common laboratory-scale method for preparing this compound is the controlled oxidation of its corresponding primary alcohol, 2-(4-methylphenyl)ethanol (also known as p-tolyl ethanol). This precursor is commercially available.[11] This method is preferred due to its high selectivity and the relative stability of the starting material. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are effective for this transformation, minimizing the over-oxidation to the corresponding carboxylic acid, (4-methylphenyl)acetic acid.

The causality for selecting a mild oxidant like PCC lies in its ability to oxidize primary alcohols to aldehydes efficiently while being insufficiently reactive to further oxidize the aldehyde to a carboxylic acid, provided that water is rigorously excluded from the reaction medium. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Detailed Experimental Protocol (Synthesis)

Reaction: Oxidation of 2-(4-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC).

Materials:

  • 2-(4-methylphenyl)ethanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel (for slurry with PCC)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for solvent containment)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry 500 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (1.5 eq) and a small amount of silica gel in anhydrous dichloromethane (DCM). The silica gel helps prevent the formation of a tarry precipitate and simplifies filtration.

  • Addition of Alcohol: Dissolve 2-(4-methylphenyl)ethanol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the stirring PCC suspension dropwise over 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot (visualized with a UV lamp and/or a potassium permanganate stain). The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel to filter out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

  • Workup - Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification Protocol (Vacuum Distillation)

The crude product is often sufficiently pure for many applications. However, for high-purity requirements, vacuum distillation is the recommended purification method.

  • Set up a distillation apparatus for vacuum operation.

  • Transfer the crude product to the distillation flask.

  • Apply vacuum and gently heat the flask using an oil bath.

  • Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~70-72 °C at reduced pressure).[4] The precise boiling point will be pressure-dependent.

Synthetic Workflow Diagram

Here is a diagram illustrating the synthesis and purification workflow.

SynthesisWorkflow Start 2-(4-methylphenyl)ethanol in Anhydrous DCM Reaction Oxidation Reaction (RT, 2-4h) Start->Reaction PCC PCC / Silica Gel in Anhydrous DCM PCC->Reaction Filtration Filtration through Silica/Celite Plug Reaction->Filtration Dilute with Ether Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Drying Drying over MgSO₄ Workup->Drying Evaporation Rotary Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Distillation Vacuum Distillation Crude->Distillation Final This compound (Pure Product) Distillation->Final

Caption: Workflow for the synthesis and purification of this compound.

IV. Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification are critical. The following sections detail the expected spectroscopic signatures and a robust analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure. The expected chemical shifts are based on known values for similar structures and general principles of NMR.[12][13]

¹H NMR (Predicted, CDCl₃, 500 MHz)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.7Triplet (t)1H-CH OAldehydic proton, coupled to the adjacent CH₂ group.
~7.1-7.2Multiplet (AA'BB')4HAr-H Aromatic protons of the para-substituted ring.
~3.6Doublet (d)2H-CH₂ -CHOMethylene protons adjacent to the carbonyl, coupled to the aldehyde proton.
~2.3Singlet (s)3HAr-CH₃ Protons of the aryl methyl group.
¹³C NMR (Predicted, CDCl₃, 125 MHz)
Chemical Shift (δ, ppm) Assignment Rationale
~200C HOAldehyde carbonyl carbon, highly deshielded.
~138Ar-C -CH₃Quaternary aromatic carbon attached to the methyl group.
~130Ar-C -CH₂Quaternary aromatic carbon attached to the acetaldehyde moiety.
~129.5Ar-C HAromatic methine carbons.
~50C H₂-CHOMethylene carbon adjacent to the carbonyl.
~21Ar-C H₃Aryl methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum will be dominated by absorptions from the aldehyde and the aromatic ring.[14]

IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (CH₂ and CH₃)
~2820 & ~2720Medium-WeakAldehyde C-H stretch (Fermi doublet)
~1725StrongC=O stretch (aldehyde carbonyl)
~1610 & ~1515Medium-StrongAromatic C=C ring stretches
~820StrongC-H out-of-plane bend (para-disubstituted ring)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns useful for identification. Aromatic aldehydes typically show a strong molecular ion peak.[15]

Mass Spectrometry (Predicted EI Fragmentation)
m/z Proposed Fragment Rationale for Loss
134[M]⁺Molecular Ion
133[M-H]⁺Loss of the aldehydic hydrogen radical
105[M-CHO]⁺α-cleavage, loss of the formyl radical (CHO)
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives
Analytical Quantification via GC-MS

For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples, or fragrance mixtures), direct injection can be challenging due to the reactivity of the aldehyde. A robust method involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).

The aldehyde is converted to a more stable and volatile oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization serves a dual purpose: it stabilizes the analyte by protecting the reactive aldehyde group and introduces a pentafluorobenzyl moiety, which enhances sensitivity for detection by Electron Capture Negative Ionization (ECNI) MS, though standard EI-MS is also highly effective.[5][7][10] This self-validating protocol includes an internal standard for precise quantification.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., d₁₀-Benzaldehyde)

  • PFBHA solution (in buffer, pH ~4-5)

  • Hexane or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials, autosampler

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: To 1 mL of the sample (aqueous or extracted into a solvent), add a known amount of the internal standard solution.

  • Derivatization: Add 100 µL of the PFBHA solution. Vortex the mixture vigorously for 1 minute.

  • Reaction: Incubate the mixture at 60 °C for 60 minutes to ensure complete derivatization.[16]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes to extract the oxime derivative. Centrifuge to separate the layers.

  • Isolation and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a GC autosampler vial. Inject 1 µL into the GC-MS system.

  • GC-MS Conditions (Typical):

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Detection: EI mode (70 eV), scan range m/z 50-400. Monitor characteristic ions for the derivative and the internal standard for quantification.

  • Quantification: Generate a calibration curve using standards prepared in the same manner. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte derivative to the internal standard against the calibration curve.

AnalyticalWorkflow Sample Sample (1 mL) Add_IS Add Internal Standard (e.g., d₁₀-Benzaldehyde) Sample->Add_IS Add_PFBHA Add PFBHA Reagent Add_IS->Add_PFBHA Derivatization Incubate (60°C, 60 min) Add_PFBHA->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data Data Processing & Quantification GCMS_Analysis->Data

Caption: Workflow for the quantitative analysis of this compound via GC-MS.

V. Chemical Reactivity and Applications

Reactivity of the Aldehyde Moiety

The chemistry of this compound is dominated by its aldehyde functional group. It undergoes a variety of reactions typical for aldehydes:

  • Oxidation: Can be readily oxidized to (4-methylphenyl)acetic acid using common oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(4-methylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Acetal Formation: In the presence of an alcohol and an acid catalyst, it will reversibly form a hemiacetal and then an acetal.[17] This reaction is often used as a protecting group strategy in multi-step syntheses.

  • Reductive Amination: It can react with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding amines.

  • Condensation Reactions: The α-protons on the methylene group are weakly acidic, allowing the compound to participate in base-catalyzed aldol-type condensation reactions.

Applications in the Fragrance and Flavor Industry

The primary commercial application of this compound is as a fragrance ingredient.[5] Its powerful and diffusive scent, described as green, floral, and reminiscent of hyacinth and lilac, makes it a key component in many floral fragrance compositions.[1] It provides a fresh, natural top note that is highly valued by perfumers. In the flavor industry, it is used in trace amounts to impart fresh, green notes to various food products.[5]

Utility as a Synthon in Organic Chemistry

As a bifunctional molecule with an aldehyde group and an activated aromatic ring, this compound is a useful building block (synthon) in organic synthesis. The aldehyde allows for carbon chain extension and functional group interconversion, while the aromatic ring can undergo electrophilic substitution reactions. While not a widely cited intermediate in major drug discovery campaigns, its structural motif is present in various biologically active molecules. Its availability and reactivity make it a plausible starting point for the synthesis of more complex targets in medicinal chemistry research.[10][18]

VI. Toxicology and Safety Profile

Hazard Identification and Classification

This compound possesses moderate acute toxicity and is an irritant. It is also classified as a skin sensitizer. Researchers must consult the full Safety Data Sheet (SDS) before handling.

GHS Hazard Classification
Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
(Source:[4])
Handling and Storage Recommendations
  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition. Aldehydes are prone to oxidation, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

VII. References

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  • Human Metabolome Database. This compound (HMDB0029639). [Web Page]. Available at: --INVALID-LINK--

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  • The Good Scents Company. p-tolyl acetaldehyde. [Web Page]. Available at: --INVALID-LINK--

  • Cheméo. Chemical Properties of Benzeneacetaldehyde, 4-methyl- (CAS 104-09-6). [Web Page]. Available at: --INVALID-LINK--

  • Chemical Synthesis Database. (4-methylphenyl)(oxo)acetaldehyde. [Web Page]. Available at: --INVALID-LINK--

  • PubChem, National Center for Biotechnology Information. Lilac acetaldehyde. [Web Page]. Available at: --INVALID-LINK--

  • BOC Sciences. This compound. [Web Page]. Available at: --INVALID-LINK--

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  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [PDF]. Available at: --INVALID-LINK--

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). [Web Page]. Available at: --INVALID-LINK--

  • PrepChem.com. Synthesis of p-tolualdehyde. [Web Page]. Available at: --INVALID-LINK--

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, p-tolylacetaldehyde, CAS Registry Number 104-09-6. Food and Chemical Toxicology, 197, 115223.

  • Human Metabolome Database. This compound (HMDB0029639). [Web Page]. Available at: --INVALID-LINK--

  • Organic Syntheses. Acetal. [Web Page]. Available at: --INVALID-LINK--

  • Ueno, H., et al. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(5), 345-351.

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.

  • The Good Scents Company. para-tolualdehyde. [Web Page]. Available at: --INVALID-LINK--

  • NPTEL. (2012). Lecture 25 : Mass and Infrared Spectrocopies. [Web Page]. Available at: --INVALID-LINK--

  • NIST WebBook. 4-Methylphenyl acetone. [Web Page]. Available at: --INVALID-LINK--

  • De B. Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

  • Barbell, i., et al. (2017). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. ChemCatChem, 9(11), 1921-1929.

  • Fisher Scientific. 2-(p-Tolyl)ethanol 98.0+%, TCI America™. [Web Page]. Available at: --INVALID-LINK--

  • Tsanaktsidis, C. G., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(4), M912.

  • Vaca, C. E., et al. (1988). Studies of the reaction of acetaldehyde with deoxynucleosides. Carcinogenesis, 9(7), 1227-1231.

  • ResearchGate. IR spectrum of the main product Phenyl acetaldehyde. [Image]. Available at: --INVALID-LINK--

  • Leah4Sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Video]. Available at: --INVALID-LINK--

References

Physical properties of p-tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of p-Tolylacetaldehyde

Introduction to p-Tolylacetaldehyde

p-Tolylacetaldehyde, systematically known as 2-(4-methylphenyl)acetaldehyde, is an aromatic aldehyde of significant interest in both the pharmaceutical and fragrance industries. Its distinct aromatic structure, featuring a benzene ring substituted with both a methyl and an acetaldehyde group, underpins its utility as a versatile chemical intermediate and building block. In drug development, its scaffold is relevant for the synthesis of more complex molecules, while in the fragrance and flavor sector, it is valued for its powerful and refreshing green, floral, and fruity aroma profile.[1][2][3] This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity:

  • IUPAC Name: 2-(4-methylphenyl)acetaldehyde[4]

  • Synonyms: (4-Methylphenyl)acetaldehyde, p-Methylphenylacetaldehyde

  • CAS Number: 104-09-6[4]

  • Molecular Formula: C₉H₁₀O[5]

  • Molecular Weight: 134.18 g/mol [3]

Core Physical Properties

The physical state and fundamental constants of a compound are critical for its application in synthesis, formulation, and quality control. p-Tolylacetaldehyde is typically described as a colorless to light yellow clear liquid. However, with a melting point reported near ambient temperatures, it may also exist as a solid or semi-solid, a crucial consideration for handling and storage.

A summary of its key physical properties is presented in Table 1.

Table 1: Key Physical Properties of p-Tolylacetaldehyde

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid
Molecular Weight 134.18 g/mol [3]
Melting Point 32-40 °C[2][3][4][6][7][8]
Boiling Point 220.1-222 °C at 760 mmHg[4][6]
Density / Specific Gravity 1.00 - 1.016 g/cm³ at 20-25 °C[6][8]
Refractive Index 1.5255 - 1.5340 at 20 °C[1][2][3][6][8]
Flash Point ~70 °C (158 °F)[6]
Vapor Pressure 0.115 mmHg at 25 °C (estimated)[6]

Solubility and Partitioning Behavior

The solubility profile of an active pharmaceutical ingredient (API) or intermediate is fundamental to its processing, formulation, and biological activity. p-Tolylacetaldehyde exhibits a classic profile for a moderately non-polar aromatic compound.

  • Aqueous Solubility: It has limited solubility in water, with experimental values around 1162 mg/L at 20 °C.[4][6] This low aqueous solubility is expected due to the hydrophobic nature of the tolyl group.

  • Organic Solvent Solubility: It is readily soluble in common organic solvents such as alcohol.[6] This allows for its versatile use in various organic synthesis reaction media.

The octanol-water partition coefficient (LogP) is a critical parameter in drug development for predicting a molecule's lipophilicity and its ability to cross biological membranes. The estimated LogP for p-tolylacetaldehyde is approximately 2.24, suggesting moderate lipophilicity.[1][2][3][4]

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of p-tolylacetaldehyde rely on standard spectroscopic techniques. While specific spectra should be obtained from dedicated databases like the SDBS (Spectral Data Base System for Organic Compounds), the expected characteristics are well-defined by its molecular structure.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. For p-tolylacetaldehyde, the most indicative absorption is the strong carbonyl (C=O) stretch.

  • C=O Stretch: A strong, sharp peak is expected in the range of 1720-1740 cm⁻¹. The exact position can be slightly lowered due to conjugation with the aromatic ring.[10][11]

  • Aldehydic C-H Stretch: A characteristic pair of medium-intensity peaks is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which is a definitive feature for an aldehyde.[10]

  • Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

  • Alkyl C-H Stretch: Peaks from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A highly deshielded singlet or triplet (depending on coupling to the adjacent CH₂) is expected far downfield, typically in the 9-10 ppm range.[11] This is one of the most diagnostic signals.

    • Aromatic Protons: The protons on the benzene ring will appear as a set of doublets in the 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) ring system.

    • Methylene Protons (-CH₂-): The two protons adjacent to the carbonyl group will appear as a doublet around 3.5-4.0 ppm.

    • Methyl Protons (-CH₃): A sharp singlet for the tolyl methyl group will be observed upfield, around 2.3-2.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will produce a signal in the 190-200 ppm range.[10]

    • Aromatic Carbons: Four signals are expected in the typical aromatic region of 120-150 ppm.

    • Methylene Carbon (-CH₂-): The carbon adjacent to the carbonyl will appear around 45-55 ppm.

    • Methyl Carbon (-CH₃): The tolyl methyl carbon will be the most upfield signal, around 20-22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, approximately 134.

  • Key Fragmentation: A prominent fragmentation pattern for aromatic aldehydes is the alpha-cleavage, leading to the loss of the -CHO group or the entire acetaldehyde side chain. A significant peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is highly characteristic of toluene-containing structures.

Experimental Determination of Physical Properties

The accurate determination of physical properties requires standardized, self-validating protocols. The following sections describe the authoritative methodologies for measuring key parameters.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) signifies high purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard technique that relies on precise temperature control and visual observation of the phase transition.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry p-tolylacetaldehyde is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or digital equivalent) alongside a calibrated thermometer.

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (32-40°C).

  • Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry p-tolylacetaldehyde sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~20°C meas1->meas2 meas3 Reduce heat rate to 1-2°C/min meas2->meas3 meas4 Observe phase transition meas3->meas4 analysis1 Record T1 (first liquid) meas4->analysis1 analysis2 Record T2 (all liquid) meas4->analysis2 analysis3 Report melting range (T1-T2) analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

Causality: The boiling point at a given pressure is a fundamental physical constant. Simple distillation serves not only to purify the liquid but also to determine its boiling point. The temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

Protocol:

  • Apparatus Setup: A standard simple distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample Charging: The distillation flask is charged with p-tolylacetaldehyde (not more than two-thirds full) and boiling chips.

  • Heating: The flask is heated gently.

  • Equilibration: As the liquid boils, a ring of condensing vapor will rise. The heating is controlled to ensure a slow and steady distillation rate (1-2 drops per second).

  • Recording: The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is actively distilling, is the boiling point. The atmospheric pressure should also be recorded.

Workflow Diagram:

BoilingPointWorkflow A Assemble simple distillation apparatus B Charge flask with sample & boiling chips A->B C Heat gently to boiling B->C D Establish slow, steady distillation rate C->D E Record stable vapor temperature D->E F Record atmospheric pressure D->F G Report boiling point and pressure E->G F->G

Caption: Workflow for Boiling Point Determination.

Stability, Storage, and Handling

Proper handling and storage are paramount for maintaining the integrity of p-tolylacetaldehyde and ensuring laboratory safety.

  • Stability: Aldehydes are susceptible to oxidation, especially in the presence of air, which can convert them to the corresponding carboxylic acid (p-tolylacetic acid). This process can be accelerated by light and heat.

  • Storage Conditions: To mitigate degradation, p-tolylacetaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon).[12] It is recommended to store it in a cool, dark, and well-ventilated place.[12] For long-term storage, refrigeration in a freezer at -20°C is advised.

  • Safety Precautions:

    • Hazard Statements: The compound is classified as a combustible liquid and may cause an allergic skin reaction.

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[2]

    • Handling: Avoid breathing mist or vapors and prevent contact with skin and eyes. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area.

Conclusion

p-Tolylacetaldehyde is a valuable chemical entity with well-defined physicochemical properties. Its moderate lipophilicity, characteristic spectral signatures, and specific handling requirements are all critical data points for scientists in pharmaceutical and industrial research. Understanding these core properties, from its melting and boiling points to its solubility and stability, is essential for its effective and safe utilization in synthesis, product development, and scientific investigation.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (4-Methylphenyl)acetaldehyde. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comprehensive predicted ¹H NMR analysis based on established spectroscopic principles and data from analogous compounds. It includes a summary of predicted quantitative data, a detailed experimental protocol for acquiring such a spectrum, and visualizations of the molecular structure and analytical workflow to aid in research and development involving this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring and the characteristic shifts for aldehydic, benzylic, and methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-a (Aldehyde)9.7 - 9.8Triplet (t)~2.51H
H-b (Methylene)3.6 - 3.7Doublet (d)~2.52H
H-c (Aromatic)7.1 - 7.2AA'BB' System (two doublets)~8.04H
H-d (Methyl)2.3 - 2.4Singlet (s)N/A3H

Structural Assignment of Predicted ¹H NMR Signals

The following diagram illustrates the molecular structure of this compound with each unique proton labeled to correspond with the predicted data in the table above.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

The following section details a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

  • Tuning and Matching: Tune and match the probe to the frequency of the ¹H nucleus to ensure maximum signal-to-noise ratio.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for the relaxation of protons between pulses.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the exact chemical shift of each peak in the multiplets.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT PhaseBase Phase and Baseline Correction FT->PhaseBase Reference Reference to TMS PhaseBase->Reference Integration Integration Reference->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Coupling Coupling Constant Analysis ChemShift->Coupling Structure Structure Elucidation Coupling->Structure

Caption: Workflow for ¹H NMR Spectrum Analysis.

Disclaimer

The ¹H NMR spectral data presented in this document for this compound is predicted and has not been experimentally verified through publicly accessible databases as of the time of this writing. This guide is intended for informational and research planning purposes. Experimental verification is recommended for precise structural elucidation and characterization.

13C NMR chemical shifts for p-tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of p-Tolylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for p-tolylacetaldehyde. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the chemical shifts, presents and interprets experimental data, and outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and reproducibility.

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde with applications in the fragrance industry and as a precursor in organic synthesis. Its chemical structure, featuring a substituted benzene ring, presents a distinct 13C NMR spectrum that is highly informative for its identification and characterization. Understanding the nuances of its 13C NMR chemical shifts is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical environments. This guide will provide an in-depth exploration of these aspects, grounded in established spectroscopic principles and experimental data.

Theoretical Principles Influencing Chemical Shifts

The 13C NMR chemical shifts in p-tolylacetaldehyde are primarily influenced by the electronic environment of each carbon atom. This environment is modulated by the substituent groups on the benzene ring: the electron-withdrawing aldehyde group (-CHO) and the electron-donating methyl group (-CH3).

  • Inductive and Resonance Effects: The aldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect deshields the carbon atoms of the benzene ring, causing their signals to appear at a higher chemical shift (downfield). The methyl group, conversely, is electron-donating, which shields the ring carbons and shifts their signals to a lower chemical shift (upfield). The interplay of these effects determines the final chemical shift of each aromatic carbon.

  • Solvent Effects: The choice of solvent can also influence 13C NMR chemical shifts. Solvents can interact with the solute molecule through various mechanisms, such as hydrogen bonding or dipole-dipole interactions, which can alter the electron density around the carbon nuclei.[1][2][3] For instance, more acidic solvents can lead to a downfield shift for carbons in proximity to polar functional groups.[1] Therefore, consistency in solvent choice is critical for comparing spectra. Chloroform-d (CDCl3) is a common solvent for such compounds.

Experimental 13C NMR Data for p-Tolylacetaldehyde

The experimental 13C NMR chemical shift data for p-tolylacetaldehyde, acquired in CDCl3, is summarized in the table below. The carbon atoms are numbered as shown in the accompanying diagram.

Molecular Structure of p-Tolylacetaldehyde with Carbon Numbering

Caption: Numbering scheme for carbon atoms in p-tolylacetaldehyde.

Table 1: Experimental 13C NMR Chemical Shifts of p-Tolylacetaldehyde

Carbon AtomChemical Shift (δ) in ppm (in CDCl3)Multiplicity (in proton-coupled spectrum)
C1~134.2Singlet
C2, C6~129.9Doublet
C3, C5~129.7Doublet
C4~145.6Singlet
C7 (CHO)~192.0Doublet
C8 (CH3)~21.9Quartet

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB) entry bmse000527.[4][5]

Spectral Assignment and Interpretation

The assignment of each peak to a specific carbon atom is a logical process based on established principles of 13C NMR spectroscopy.

  • Aldehyde Carbonyl (C7): The most downfield signal, typically found in the range of 190-200 ppm for aldehydes, is unequivocally assigned to the carbonyl carbon of the aldehyde group (C7).[6][7] Its highly deshielded nature is due to the direct attachment of a highly electronegative oxygen atom.

  • Methyl Carbon (C8): The most upfield signal, around 21.9 ppm, is characteristic of a methyl group attached to an aromatic ring and is assigned to C8.

  • Aromatic Carbons (C1-C6): The signals for the aromatic carbons appear in the range of 125-150 ppm.[6]

    • Quaternary Carbons (C1 and C4): These carbons do not have any directly attached protons and will therefore appear as weak signals in a standard proton-decoupled 13C NMR spectrum. Their assignment can be confirmed with techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C4, being attached to the electron-donating methyl group, is expected to be more shielded than C1, which is adjacent to the electron-withdrawing aldehyde group. However, the experimental data shows C4 to be significantly downfield. This is due to the "ipso" effect of the methyl substituent.

    • Protonated Aromatic Carbons (C2, C3, C5, C6): Due to the symmetry of the para-substituted ring, C2 is equivalent to C6, and C3 is equivalent to C5. The signals for these pairs of carbons are often very close and may overlap.[8] Their specific assignment can be challenging without advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The slight difference in their chemical shifts arises from the combined electronic effects of the two substituents.

The logical workflow for spectral assignment is illustrated in the diagram below.

G Workflow for 13C NMR Spectral Assignment of p-Tolylacetaldehyde cluster_0 Initial Data Analysis cluster_1 Assignment of Key Functional Groups cluster_2 Assignment of Aromatic Carbons cluster_3 Confirmation and Refinement A Acquire 1D 13C NMR Spectrum B Identify Number of Unique Carbon Signals A->B C Assign Aldehyde Carbonyl (δ > 190 ppm) B->C D Assign Methyl Carbon (δ < 30 ppm) B->D E Identify Aromatic Region (δ 120-150 ppm) B->E F Use DEPT to distinguish Quaternary and Protonated Carbons E->F G Assign Quaternary Carbons (C1, C4) based on substituent effects F->G H Assign Protonated Carbons (C2, C3, C5, C6) based on substituent effects and symmetry F->H I Utilize 2D NMR (HSQC, HMBC) for unambiguous assignment G->I H->I J Finalized Chemical Shift Table I->J

Caption: Logical workflow for the assignment of 13C NMR signals of p-tolylacetaldehyde.

Experimental Methodology for 13C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of p-tolylacetaldehyde. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

  • Weigh approximately 20-50 mg of p-tolylacetaldehyde into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

Step 3: Acquisition of 1D 13C NMR Spectrum

  • Set the spectrometer to the 13C nucleus frequency.

  • Use a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Set the following acquisition parameters:

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 128 to 1024, depending on the sample concentration.

  • Acquire the Free Induction Decay (FID).

Step 4: Data Processing

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform a baseline correction.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks (note: integration in 13C NMR is not always quantitative).

  • Pick the peaks and generate a peak list.

The experimental workflow is visualized in the following diagram:

G Experimental Workflow for 13C NMR Spectroscopy A Sample Preparation B Spectrometer Setup (Locking and Shimming) A->B C Acquisition of FID B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Referencing and Peak Picking D->E F Data Analysis and Interpretation E->F

Caption: A streamlined workflow for acquiring and processing a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of p-tolylacetaldehyde provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the influence of its substituent groups on the chemical shifts, coupled with a robust experimental methodology, allows for accurate and reliable analysis. This guide has provided the theoretical background, experimental data, and practical protocols necessary for researchers and scientists to confidently utilize 13C NMR in their work with this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an aromatic aldehyde with applications in the flavor and fragrance industry and as a building block in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a detailed exploration of the fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who seek a deeper understanding of the mass spectrometric behavior of this and related compounds.

This compound belongs to the class of organic compounds known as phenylacetaldehydes, which are characterized by a phenyl group attached to an acetaldehyde moiety.[1] Its structural isomer, p-tolualdehyde, and the parent compound, phenylacetaldehyde, provide valuable comparisons for interpreting its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed structural fingerprint of the molecule. Aromatic aldehydes, in general, tend to produce relatively stable molecular ions due to the presence of the aromatic ring.[2]

Analysis of the EI Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions that provide significant structural information. The key ions and their proposed structures are detailed below. The molecular weight of this compound is 134.18 g/mol .[1]

m/z Proposed Fragment Ion Neutral Loss Relative Intensity
134[C₉H₁₀O]⁺• (Molecular Ion)-Moderate
133[C₉H₉O]⁺H•Moderate
105[C₈H₉]⁺CHO•High
91[C₇H₇]⁺C₂H₂OVery High (Base Peak)
77[C₆H₅]⁺C₃H₄OModerate

Data compiled from publicly available spectral databases.

Proposed EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the stability of the resulting carbocations, particularly those that benefit from aromatic resonance.

The initial ionization event involves the removal of an electron, most likely from the non-bonding lone pair on the oxygen atom or from the π-system of the aromatic ring, to form the molecular ion (m/z 134).

A common fragmentation pathway for aldehydes is the cleavage of the bond alpha to the carbonyl group.[2] In this case, two primary α-cleavage events are possible:

  • Loss of a hydrogen radical (H•): This leads to the formation of a stable acylium ion at m/z 133 .

  • Loss of the formyl radical (•CHO): This results in the formation of the 4-methylbenzyl cation at m/z 105 .

The base peak in the spectrum is often the tropylium ion (m/z 91 ), a highly stable seven-membered aromatic carbocation. This is a characteristic fragment for compounds containing a benzyl moiety. It is formed from the 4-methylbenzyl cation (m/z 105) via rearrangement and loss of a neutral molecule, likely acetylene, although the exact mechanism can be complex.

Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation at m/z 77 through the loss of a neutral acetylene molecule.

Diagram of the Proposed EI Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation pathway of this compound.

Comparison with Isomers and Parent Compound

A comparative analysis with the mass spectra of p-tolualdehyde and phenylacetaldehyde highlights the structural significance of the observed fragments.

Compound Molecular Ion (m/z) Key Fragments (m/z) Base Peak (m/z)
This compound134133, 105, 91, 7791
p-Tolualdehyde120119, 91, 65119
Phenylacetaldehyde12091, 6591

Data compiled from NIST and other public spectral databases.[3][4][5]

The mass spectrum of p-tolualdehyde , an isomer, is dominated by the M-1 peak (m/z 119) due to the loss of the aldehydic hydrogen, forming a very stable acylium ion.[5] The subsequent loss of carbon monoxide (CO) leads to the tropylium ion at m/z 91.

For phenylacetaldehyde , the parent compound, the molecular ion is observed at m/z 120. The base peak is the tropylium ion at m/z 91, formed by the loss of the formyl radical (•CHO) followed by rearrangement.[3]

This comparison underscores that the presence of the methylene bridge in this compound facilitates the formation of the tropylium ion (m/z 91) as the base peak, a key differentiator from its isomer, p-tolualdehyde.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical-driven fragmentations seen in EI-MS.[7]

Proposed ESI-MS/MS Fragmentation Pathway of [M+H]⁺

In the absence of direct experimental ESI-MS/MS data for this compound, a plausible fragmentation pathway for the protonated molecule ([C₉H₁₁O]⁺, m/z 135) can be proposed based on established principles of even-electron ion fragmentation. Protonation is expected to occur at the carbonyl oxygen.

The primary fragmentation pathways for the protonated molecule are likely to involve the loss of small, stable neutral molecules.

  • Loss of Water (H₂O): A common fragmentation pathway for protonated carbonyl compounds is the loss of water. This would result in a fragment ion at m/z 117 .

  • Loss of Carbon Monoxide (CO): Following or concerted with other rearrangements, the loss of carbon monoxide is another plausible pathway, which would lead to a fragment ion at m/z 107 .

It is important to note that the fragmentation of protonated aromatic aldehydes can be complex and may involve proton migrations and rearrangements.

Diagram of the Proposed ESI-MS/MS Fragmentation Pathway of this compound

GCMS_Workflow Sample Sample Preparation (Dilution in appropriate solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole or TOF) Ionization->Analysis Detection Data Acquisition & Processing Analysis->Detection LCMS_Workflow Sample Sample Preparation (Extraction) Derivatization Derivatization with DNPH Sample->Derivatization Cleanup Solid Phase Extraction (SPE) Cleanup Derivatization->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) (Negative Ion Mode) Separation->Ionization Analysis Tandem Mass Analysis (MS/MS) (MRM) Ionization->Analysis Detection Data Acquisition & Processing Analysis->Detection

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methylbenzeneacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of 4-methylbenzeneacetaldehyde, also known as p-tolylacetaldehyde, through the lens of Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data to offer a field-proven perspective on experimental design, spectral interpretation, and the causal relationships between molecular structure and vibrational response.

Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy is a cornerstone of molecular characterization, providing a unique "vibrational fingerprint" that is exquisitely sensitive to a molecule's functional groups and overall structure. For a molecule like 4-methylbenzeneacetaldehyde (C₉H₁₀O), with its distinct aldehyde, methylene, and p-substituted aromatic moieties, IR spectroscopy serves as a rapid, non-destructive tool for structural verification and purity assessment. The key to leveraging this technique lies not just in identifying peaks, but in understanding why they appear at specific wavenumbers and intensities. This understanding is critical for distinguishing it from structural isomers and related compounds, such as its conjugated analog, 4-methylbenzaldehyde.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-methylbenzeneacetaldehyde dictates its infrared spectrum. The presence of an insulating methylene (-CH₂-) group between the aromatic ring and the aldehyde carbonyl is the most critical structural feature. This separation prevents electronic conjugation between the C=O double bond and the benzene ring, a fact that significantly influences the position of the carbonyl stretching frequency.

The primary IR-active functional groups and their expected vibrational modes are:

  • Aldehyde Group (-CHO): This group is responsible for two of the most diagnostic sets of peaks in the spectrum. The C=O stretching vibration is expected to be very strong and sharp. The C-H bond of the aldehyde group exhibits a characteristic stretching vibration, which often appears as a pair of weak to medium bands due to Fermi resonance.

  • Methylene Bridge (-CH₂-): This aliphatic linker will show characteristic sp³ C-H stretching and bending (scissoring and rocking) vibrations.

  • Para-Substituted Aromatic Ring: The benzene ring gives rise to several characteristic vibrations, including sharp C-H stretching modes on the higher-wavenumber side of their aliphatic counterparts, C=C stretching modes within the ring, and strong C-H out-of-plane bending modes in the fingerprint region that are highly indicative of the 1,4- (para) substitution pattern.

  • Methyl Group (-CH₃): The terminal methyl group will display its own set of symmetric and asymmetric stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with a robust experimental protocol. For a room-temperature liquid like 4-methylbenzeneacetaldehyde, the neat liquid film method is efficient and avoids solvent interference.

Step-by-Step Methodology for Neat Liquid Analysis
  • Materials & Equipment:

    • FTIR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)

    • Demountable liquid cell or two polished infrared-transparent salt plates (e.g., NaCl, KBr)

    • Pasteur pipette

    • Volatile solvent for cleaning (e.g., acetone, isopropanol)

    • Kimwipes or other lint-free tissues

    • Sample of 4-methylbenzeneacetaldehyde

  • Preparation of Salt Plates:

    • Causality: Salt plates are used because they are transparent to mid-infrared radiation. However, they are susceptible to moisture and highly polar solvents.[1] Ensure plates are handled by the edges to avoid transferring moisture and oils from fingerprints.

    • Hold the plates up to the light to inspect for fogging or residue. If not perfectly clear, polish them using a designated polishing kit or clean by gently wiping with a tissue dampened with a minimal amount of dry acetone. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum of the ambient environment (air) must be collected first. This allows the instrument's software to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals, ensuring that the final spectrum is solely that of the sample.

    • Place the clean, empty salt plates (or empty cell) in the spectrometer's sample holder.

    • Close the sample compartment and allow the instrument optics to purge with dry air or nitrogen for several minutes to stabilize the atmosphere.

    • Acquire the background spectrum using the instrument's software. Typical parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Sample Preparation and Measurement:

    • Causality: The goal is to create a thin liquid film of uniform thickness. If the film is too thick, the strongest absorption bands will be "flat-topped" (total absorbance), obscuring their true shape and position. If too thin, weaker bands will be indistinguishable from the baseline noise.

    • Remove the salt plates from the spectrometer.

    • Using a Pasteur pipette, place one small drop of 4-methylbenzeneacetaldehyde onto the center of one plate's polished face.[2]

    • Carefully place the second plate on top, gently rotating it to spread the liquid into a thin, bubble-free film.[2]

    • Place the "sandwich" assembly into the sample holder in the spectrometer and close the compartment lid.

    • Acquire the sample spectrum using the same parameters as the background scan. The software will automatically process the data to produce the final transmittance or absorbance spectrum.

  • Post-Measurement Cleanup:

    • Immediately disassemble the plates and clean them thoroughly with a volatile solvent to prevent sample cross-contamination or damage to the plate surfaces.[3]

    • Return the clean, dry plates to a desiccator for storage.

Spectral Analysis and Interpretation

The resulting IR spectrum of 4-methylbenzeneacetaldehyde can be logically dissected into two main areas: the Functional Group Region (4000-1450 cm⁻¹) and the Fingerprint Region (<1450 cm⁻¹). The analysis below is based on data from the analogous compound phenylacetaldehyde and established correlation tables.[4][5]

Data Summary: Key Vibrational Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Unit
~3030Medium-WeakAromatic C-H Stretchp-Substituted Ring
~2925 & ~2850MediumAsymmetric & Symmetric CH₂ StretchMethylene Bridge
~2820 & ~2720Weak-MediumAldehydic C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1725-1730 Very Strong C=O Carbonyl Stretch (Non-conjugated) Aldehyde (-CHO)
~1605 & ~1515Medium, SharpAromatic C=C Ring Stretchp-Substituted Ring
~1455MediumCH₂ Scissoring (Bending)Methylene Bridge
~1415MediumCH₃ Asymmetric BendingMethyl Group
~1380Medium-WeakCH₃ Symmetric Bending (Umbrella)Methyl Group
~820-840 Strong C-H Out-of-Plane Bend (2 adjacent H) p-Substituted Ring
Detailed Band-by-Band Analysis
  • C-H Stretching Region (3100-2700 cm⁻¹):

    • A weak but sharp peak is expected around 3030 cm⁻¹ , characteristic of the C-H bonds on the aromatic ring (sp² C-H stretch).[6]

    • Just below 3000 cm⁻¹, peaks for the sp³ C-H stretches of the methylene and methyl groups will appear. These are typically found around ~2925 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric).[4]

    • Most diagnostically for the aldehyde, two weaker bands should be present around ~2820 cm⁻¹ and ~2720 cm⁻¹ .[7] This pair, known as a Fermi doublet, arises from the aldehyde C-H stretch interacting with an overtone of a C-H bending vibration and is a hallmark of the aldehyde functional group.[1]

  • Carbonyl Stretching Region (~1730 cm⁻¹):

    • The most intense and prominent peak in the entire spectrum will be the C=O stretch. Because the carbonyl is insulated from the aromatic ring by the -CH₂- group, it behaves as a saturated aliphatic aldehyde. Therefore, its absorption is found at a higher wavenumber, predicted to be around 1725-1730 cm⁻¹ .[4] This is a critical distinction; if the carbonyl were directly attached to the ring (as in 4-methylbenzaldehyde), conjugation would lower this frequency to ~1705 cm⁻¹.[8]

  • Double Bond & Aromatic Region (1650-1450 cm⁻¹):

    • The aromatic ring will exhibit characteristic C=C stretching vibrations. For a p-substituted ring, two distinct, sharp bands are typically observed near ~1605 cm⁻¹ and ~1515 cm⁻¹ .[6]

  • Fingerprint Region (<1450 cm⁻¹):

    • This region contains a wealth of complex vibrations, including C-C stretching and C-H bending modes.

    • The methylene (-CH₂-) group's scissoring (bending) vibration is expected around ~1455 cm⁻¹ .[9]

    • The methyl (-CH₃) group's asymmetric and symmetric bending modes should appear near ~1415 cm⁻¹ and ~1380 cm⁻¹ , respectively.

    • The most powerful diagnostic peak in this region for confirming the substitution pattern is the C-H out-of-plane (OOP) bending vibration. For a 1,4-disubstituted (para) benzene ring, a single strong, sharp absorption is expected in the 820-840 cm⁻¹ range.[6] The presence of this band provides high confidence in the para positioning of the methyl and acetaldehyde groups.

Visualization of the Analytical Workflow

The process of spectral analysis, from sample receipt to structural confirmation, follows a logical pathway. This can be visualized to reinforce the self-validating nature of the protocol.

FTIR_Workflow Workflow for FTIR Analysis of 4-Methylbenzeneacetaldehyde cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Sample Receive Liquid Sample (4-Methylbenzeneacetaldehyde) CleanPlates Clean & Prepare NaCl / KBr Plates PrepareFilm Prepare Neat Liquid Film CleanPlates->PrepareFilm Background Acquire Background Spectrum (Air) Background->PrepareFilm SampleSpec Acquire Sample Spectrum PrepareFilm->SampleSpec Process Process Data (Background Correction) SampleSpec->Process Identify Identify Key Bands (C=O, Aldehyde C-H, etc.) Process->Identify Compare Compare to Reference Data & Correlation Tables Identify->Compare Confirm Confirm Structure - Non-conjugated Aldehyde - Para Substitution Compare->Confirm Report Final Report: Spectrum & Interpretation Confirm->Report

Caption: A flowchart illustrating the key stages of FTIR analysis.

Conclusion

The infrared spectrum of 4-methylbenzeneacetaldehyde provides a rich dataset for unambiguous structural confirmation. The key diagnostic features are: (1) a strong, non-conjugated carbonyl absorption around 1725-1730 cm⁻¹, (2) the characteristic aldehyde C-H Fermi doublet near 2820 and 2720 cm⁻¹, and (3) a strong out-of-plane bending band between 820-840 cm⁻¹ confirming the para-substitution pattern on the aromatic ring. By following a rigorous experimental protocol and applying a systematic approach to interpretation, researchers can confidently use FTIR spectroscopy to verify the identity and integrity of this important chemical compound.

References

An In-depth Technical Guide to the Solubility of (4-Methylphenyl)acetaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Methylphenyl)acetaldehyde, a key aromatic aldehyde in various industrial and research applications. Given the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents, this document synthesizes available qualitative information, predicted values, and data from analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, providing a practical framework for researchers.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
Appearance Colorless to pale yellow liquid/solid[2]
Melting Point 40 °C[1]
Boiling Point 221.5 °C (estimated)[1]
Density 1.0052 g/cm³
logP (predicted) 1.7364

Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. However, qualitative descriptions and data for its water solubility are available.

Qualitative Solubility:

This compound is generally described as being soluble in oils and miscible with ethanol.[3][4] Like most aldehydes, it is expected to be soluble in a range of common organic solvents.[5]

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data. It is important to note that most of the data for organic solvents is for the structurally similar compound 4-methylbenzaldehyde (p-tolualdehyde) and should be considered as an estimate for this compound.

SolventCAS NumberSolubility of this compoundSolubility of 4-Methylbenzaldehyde (Analogue)Temperature (°C)
Water7732-18-51162 mg/L (experimental)[3], 0.39 g/L (predicted)[6]2.27 x 10³ mg/L[7]20[3], 25[7]
Ethanol64-17-5Miscible[3]Miscible[7]Room Temperature[3]
Diethyl Ether60-29-7Data not availableMiscible[7]Not Specified
Acetone67-64-1Data not availableMiscible[7]Not Specified
Chloroform67-66-3Data not availableVery Soluble[7]Not Specified
Dimethyl Sulfoxide (DMSO)67-68-5Data not availableData not availableNot Specified

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determination.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.2 mL increments.

  • After each addition, vortex the mixture for 30 seconds.

  • Visually inspect the solution for the absence of solid particles against a dark background.

  • Categorize the solubility as:

    • Very Soluble: A clear solution is formed with a small amount of solvent.

    • Soluble: The compound dissolves completely.

    • Slightly Soluble: A portion of the compound dissolves.

    • Insoluble: The compound does not visibly dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology:

  • Add an excess amount of this compound to a sealed flask containing a known volume of the selected solvent.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand, permitting the undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) is recommended.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study of solubility.

G cluster_0 Qualitative Solubility Assessment A Add Solute to Test Tube B Add Solvent Incrementally A->B C Vortex Mixture B->C D Visual Inspection C->D E Categorize Solubility D->E

Caption: Workflow for qualitative solubility assessment.

G cluster_1 Quantitative Solubility Determination (Shake-Flask Method) F Add Excess Solute to Solvent G Equilibrate at Constant Temperature F->G H Sample and Filter Supernatant G->H I Analyze Filtrate (e.g., HPLC, GC) H->I J Determine Equilibrium Solubility I->J

Caption: Workflow for quantitative solubility determination.

G cluster_2 Solvent Selection Logic K Compound Polarity N Solvent Selection K->N L Solvent Polarity L->N M Desired Application M->N

Caption: Logical relationship for solvent selection.

References

An In-depth Technical Guide to the Physicochemical Properties of p-Tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of p-tolylacetaldehyde (also known as 4-methylphenylacetaldehyde). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental physicochemical principles governing these properties. It offers a detailed examination of the molecular structure's influence, standardized experimental protocols for accurate determination, and critical safety considerations. Through a synthesis of empirical data and theoretical understanding, this guide serves as an essential resource for the precise handling and application of p-tolylacetaldehyde in a laboratory setting.

Introduction

p-Tolylacetaldehyde (CAS No. 104-09-6) is an aromatic aldehyde that holds significance in the fields of fragrance, flavor, and as a versatile intermediate in organic synthesis, including the development of pharmaceutical compounds. A thorough understanding of its physical properties, particularly its boiling and melting points, is paramount for its purification, handling, and application in various chemical processes. These thermal transition points are critical parameters that dictate storage conditions, reaction kinetics, and purification strategies such as distillation and crystallization. This guide provides an in-depth exploration of these properties, grounded in established scientific principles and standardized methodologies.

Physicochemical Properties of p-Tolylacetaldehyde

The boiling and melting points of a substance are intrinsic physical properties that are dictated by the strength of its intermolecular forces. For p-tolylacetaldehyde, these properties are a direct consequence of its molecular structure, which features a polar aldehyde group and a nonpolar p-tolyl moiety.

PropertyValueSource(s)
IUPAC Name 2-(4-methylphenyl)acetaldehyde[1][2]
Synonyms p-Tolylacetaldehyde, 4-Methylphenylacetaldehyde, Lilac acetaldehyde[2][3]
CAS Number 104-09-6[1][2]
Molecular Formula C₉H₁₀O[1][2]
Molecular Weight 134.18 g/mol [2]
Boiling Point 221-222 °C (at 760 mmHg)[1][2][3]
Melting Point 32-34 °C; 40 °C[1][2][3]

Note: The variation in the reported melting point may be attributed to differences in experimental methods or the purity of the sample.

Structure-Property Relationship Analysis

The boiling and melting points of p-tolylacetaldehyde are best understood by examining the interplay of intermolecular forces dictated by its molecular architecture. The primary forces at play are London dispersion forces and dipole-dipole interactions.

G cluster_0 Intermolecular Forces in p-Tolylacetaldehyde A p-Tolylacetaldehyde Molecule B London Dispersion Forces (from p-tolyl group and overall molecule size) A->B C Dipole-Dipole Interactions (from polar aldehyde group, C=O) A->C D Overall Intermolecular Attraction B->D C->D E Boiling Point & Melting Point D->E

Caption: Intermolecular forces determining the physical properties of p-tolylacetaldehyde.

Role of Intermolecular Forces
  • London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. The large, nonpolar p-tolyl group in p-tolylacetaldehyde provides a significant surface area for these interactions. As the molecular weight and surface area increase, so does the strength of these forces.

  • Dipole-Dipole Interactions: The aldehyde functional group (-CHO) possesses a carbonyl group (C=O), which is inherently polar due to the difference in electronegativity between the carbon and oxygen atoms. This permanent dipole leads to electrostatic attractions between adjacent molecules, which are stronger than London dispersion forces.

Unlike molecules with -OH or -NH groups, p-tolylacetaldehyde cannot act as a hydrogen bond donor, which limits the strength of its intermolecular attractions compared to corresponding alcohols or amines.

Comparative Analysis with Structurally Related Compounds

To elucidate the specific contributions of the p-tolyl group to the boiling and melting points, a comparison with analogous structures is insightful.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Structural Difference
Phenylacetaldehyde120.15195-10Lacks the para-methyl group
p-Tolylacetaldehyde 134.18 221-222 32-40 Reference compound
o-Tolualdehyde120.15200-202-35Isomer; aldehyde directly on the ring
p-Tolualdehyde120.15204-6Isomer; aldehyde directly on the ring

Analysis of Trends:

  • Effect of the Methyl Group: The addition of a methyl group to the benzene ring, moving from phenylacetaldehyde to p-tolylacetaldehyde, increases the molecular weight and surface area. This enhancement in London dispersion forces results in a significant elevation of the boiling point by approximately 26-27°C.[1][2][4][5] The para-substitution in p-tolylacetaldehyde allows for a more ordered packing in the solid state compared to the liquid phenylacetaldehyde at low temperatures, leading to a much higher melting point.

  • Positional Isomerism: Comparing p-tolylacetaldehyde to its structural isomers where the aldehyde is directly attached to the ring (tolualdehydes) is also instructive. While not direct isomers of p-tolylacetaldehyde, the comparison highlights the effect of the methylene (-CH2-) linker. The higher boiling point of p-tolylacetaldehyde compared to o- and p-tolualdehyde, despite the latter having a more directly conjugated system, can be attributed to its greater molecular weight.[6][7][8] The significantly higher melting point of p-tolylacetaldehyde over its tolualdehyde cousins underscores how the overall molecular shape and the presence of the flexible ethyl group influence crystal lattice packing.[6][7][8]

Experimental Determination Protocols

For the accurate and reproducible determination of boiling and melting points, adherence to standardized methodologies is crucial. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.[9][10][11][12]

Protocol for Melting Point Determination (OECD 102)

This protocol is based on the capillary method, a widely accepted technique for determining the melting range of a crystalline solid.

G A Sample Preparation (Dry and powderize) B Capillary Loading (Pack 3-5 mm of sample) A->B C Place in Apparatus B->C D Heating (Controlled rate, e.g., 1-2 °C/min) C->D E Observation D->E F Record T_initial (First liquid appears) E->F G Record T_final (All solid disappears) E->G

Caption: Workflow for melting point determination by the capillary method.

Methodology:

  • Sample Preparation: Ensure the p-tolylacetaldehyde sample is pure and completely dry. If it is in a solid or semi-solid state, finely powder a small amount using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 3-5 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation: Heat the block at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point. Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid becomes visible (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion of melting. A narrow range (e.g., 0.5-1.5°C) is indicative of high purity.

Protocol for Boiling Point Determination (OECD 103)

This protocol describes a micro-boiling point determination using the Siwoloboff method, suitable for small sample volumes.

Methodology:

  • Apparatus Setup: Attach a small test tube containing 0.5-1.0 mL of p-tolylacetaldehyde to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end downwards.

  • Heating Bath: Immerse the assembly in a heating bath (e.g., a beaker with mineral oil or a water bath) ensuring the heat is distributed evenly.

  • Heating and Observation: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly while stirring.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure. Record this temperature. It is crucial to also record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Influence of Impurities

For a substance like p-tolylacetaldehyde, which is often used as a high-purity intermediate, understanding the effect of impurities on its melting point is critical for quality control.

  • Melting Point Depression: Impurities disrupt the regular crystalline lattice of a solid. This disruption weakens the intermolecular forces, meaning less energy is required to break the solid structure. Consequently, the melting point of an impure sample will be lower than that of the pure substance.

  • Broadening of the Melting Range: In an impure sample, melting begins at a lower temperature and occurs over a wider range. This is because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process. A broad melting range is a strong indicator of the presence of impurities.

Safety Precautions

When handling p-tolylacetaldehyde, it is essential to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

  • Hazards Identification: p-Tolylacetaldehyde is a combustible liquid. It can cause skin and serious eye irritation.[13][14][15]

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Keep away from heat, sparks, and open flames.[13][14][15]

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The boiling and melting points of p-tolylacetaldehyde are fundamental physicochemical properties that are intrinsically linked to its molecular structure. The presence of a polar aldehyde group and a sizable p-tolyl moiety results in a boiling point of 221-222°C and a melting point in the range of 32-40°C, governed by a combination of dipole-dipole interactions and London dispersion forces. Accurate determination of these values, particularly the melting range, serves as a reliable indicator of purity. By employing standardized protocols, such as those outlined by the OECD, researchers can ensure the quality and consistency of p-tolylacetaldehyde for its intended applications in research and development. Adherence to rigorous safety protocols is imperative to mitigate the associated handling risks.

References

An In-depth Technical Guide to p-Tolylacetaldehyde: Properties, Synthesis, Analysis, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetaldehyde, a substituted aromatic aldehyde, is a compound of interest in various scientific disciplines, including fragrance chemistry, organic synthesis, and potentially as a building block in the development of novel therapeutic agents. Its chemical structure, characterized by a phenyl ring substituted with a methyl group and an acetaldehyde moiety, imparts a unique combination of aromatic and aldehydic properties. This technical guide provides a comprehensive overview of p-tolylacetaldehyde, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and safety information relevant to research and drug development.

Chemical Identity: Synonyms and Alternative Names

p-Tolylacetaldehyde is known by a variety of names in scientific literature and commercial databases. A thorough understanding of these synonyms is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for p-Tolylacetaldehyde

Identifier Type Identifier
Systematic Name 2-(4-methylphenyl)acetaldehyde[1]
Common Name p-Tolylacetaldehyde[1]
IUPAC Name 2-(p-tolyl)acetaldehyde[1]
CAS Number 104-09-6[1]
Alternative Names 4-Methylphenylacetaldehyde[1], Lilac acetaldehyde[1], Syringa aldehyde[2][3], p-Methylphenylacetaldehyde[1][3], 4-Methylbenzeneacetaldehyde[1], (4-Methylphenyl)acetaldehyde[1]
FEMA Number 3071[1][3]
EINECS Number 203-173-2[1]
UNII 7L6760H4LH[1]

Physicochemical Properties

A summary of the key physicochemical properties of p-tolylacetaldehyde is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of p-Tolylacetaldehyde

Property Value Reference
Molecular Formula C₉H₁₀O[4]
Molecular Weight 134.18 g/mol [4]
Appearance Colorless to light yellow liquid or semi-solid[2]
Melting Point 40 °C[1]
Boiling Point 221.5 °C (estimate)[4]
Density 1.0052 g/cm³[4]
Refractive Index 1.512[4]
Flash Point 109.5 °C[4]
Vapor Pressure 0.115 mmHg at 25 °C[4]
Solubility Soluble in ethanol and oils; insoluble in water.[1]
LogP 1.73640[4]

Experimental Protocols

Synthesis of p-Tolylacetaldehyde

Protocol: Synthesis of p-Methylacetophenone (Precursor)

Materials:

  • Anhydrous toluene

  • Acetic anhydride

  • Anhydrous aluminum trichloride

  • Concentrated hydrochloric acid

  • Benzene

  • 5% Sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure:

  • Set up a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a calcium chloride drying tube.

  • Quickly add 13.0 g of anhydrous aluminum trichloride to the flask, followed by 20 mL of anhydrous toluene.

  • Slowly add a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene through the dropping funnel over approximately 15 minutes with stirring.

  • Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction solution in a cold water bath.

  • Slowly add a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of ice water with stirring.

  • Once all solids have dissolved, separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.

  • Dry the organic layer with anhydrous magnesium sulfate for 15 minutes.

  • Filter the dried solution and evaporate the toluene on an oil bath.

  • Purify the crude product by distillation to yield p-methylacetophenone.

Further steps, such as a Willgerodt-Kindler reaction followed by hydrolysis, would be necessary to convert the acetophenone to the desired p-tolylacetaldehyde.

Analytical Methods

Accurate quantification and characterization of p-tolylacetaldehyde are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a general method for aldehyde analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for p-tolylacetaldehyde).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of p-tolylacetaldehyde (e.g., 1000 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing p-tolylacetaldehyde in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of p-tolylacetaldehyde in the sample by interpolating its peak area on the calibration curve.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of aldehydes.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Identification: Identify p-tolylacetaldehyde by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database. The mass spectrum is expected to show a molecular ion peak at m/z 134 and characteristic fragment ions.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of p-tolylacetaldehyde, which are crucial for its identification and structural elucidation.

Table 3: Spectroscopic Data for p-Tolylacetaldehyde

Spectroscopic Technique Expected Features
¹H NMR Predicted peaks for the aldehydic proton (CHO) around 9-10 ppm, aromatic protons on the phenyl ring, the methylene protons (CH₂) adjacent to the aldehyde, and the methyl protons (CH₃) on the phenyl ring.
¹³C NMR Predicted peak for the carbonyl carbon around 200 ppm, in addition to peaks for the aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy A strong C=O stretching vibration for the aldehyde group is expected around 1725-1705 cm⁻¹. C-H stretching vibrations for the aldehyde proton are expected around 2850-2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 134.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of p-tolylacetaldehyde are limited in the available literature, information on the general effects of acetaldehyde can provide a foundational understanding. Acetaldehyde is known to be involved in various cellular processes and can induce signaling cascades.

Representative Signaling Pathway for Acetaldehyde-Induced Effects:

The following diagram illustrates a potential signaling pathway that could be activated by acetaldehyde, leading to downstream cellular responses. This is a generalized pathway and may not be entirely specific to p-tolylacetaldehyde, but it serves as a valuable conceptual framework for researchers.

Acetaldehyde_Signaling Acetaldehyde p-Tolylacetaldehyde (or Acetaldehyde) PKC Protein Kinase C (PKC) Acetaldehyde->PKC activates PI3K PI3K PKC->PI3K ERK ERK1/2 PKC->ERK pp70S6K pp70S6K PI3K->pp70S6K ERK->pp70S6K GeneExpression Altered Gene Expression pp70S6K->GeneExpression regulates

A potential signaling cascade initiated by acetaldehyde.

Safety and Toxicology

Based on a safety assessment by the Research Institute for Fragrance Materials (RIFM), p-tolylacetaldehyde is not considered to be genotoxic. For repeated dose toxicity, reproductive toxicity, and local respiratory toxicity, the exposure to p-tolylacetaldehyde is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[5][6] Data from a read-across analog, phenylacetaldehyde, provided a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² for skin sensitization.[5]

Table 4: Summary of Toxicological Endpoints for p-Tolylacetaldehyde

Endpoint Result Reference
Genotoxicity Not expected to be genotoxic.[5][6]
Repeated Dose Toxicity Exposure is below the Threshold of Toxicological Concern (TTC).[5]
Reproductive Toxicity Exposure is below the TTC.[5]
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 590 μg/cm².[5]
Photoirritation/Photoallergenicity Not expected to be a concern based on UV/Vis absorption spectra.[5]

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals working with p-tolylacetaldehyde. The information on its various names, physicochemical properties, synthesis and analytical methods, and safety profile is intended to support its effective and safe use in a laboratory setting. While specific biological activity data for p-tolylacetaldehyde is an area for future research, the provided information on related aldehydes offers a starting point for investigation into its potential pharmacological effects.

References

The Elusive Presence of p-Tolylacetaldehyde in Flora: A Technical Examination of Aromatic Aldehydes in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde with a characteristic floral and green odor profile, making it a valuable ingredient in the fragrance and flavor industries. While its synthetic production and application are well-documented, its natural occurrence in the plant kingdom is a subject of considerable ambiguity. This technical guide aims to provide an in-depth exploration of the current scientific understanding regarding the presence of p-tolylacetaldehyde in plants. In light of the limited direct evidence for its natural origin, this document will also delve into the natural occurrence, biosynthesis, and analysis of structurally similar and biosynthetically related aromatic aldehydes, namely phenylacetaldehyde and benzaldehyde, which are well-established constituents of the plant metabolome.

Contrary to some expectations, extensive literature searches do not provide conclusive evidence for the widespread natural occurrence of p-tolylacetaldehyde in plants. In fact, some chemical databases explicitly state that it is not found in nature. This suggests that while it is a nature-identical compound, its presence in plant-derived materials may be exceptionally rare or has yet to be definitively identified and reported in peer-reviewed scientific literature.

Therefore, this guide will address the initial query by first summarizing the lack of substantive evidence for p-tolylacetaldehyde's natural occurrence. It will then pivot to a comprehensive overview of its close structural analogs, phenylacetaldehyde and benzaldehyde, for which there is a wealth of scientific data. Understanding the biosynthesis and analysis of these compounds provides a valuable framework for any future investigations into the potential natural sources of p-tolylacetaldehyde.

Part 1: The Case of p-Tolylacetaldehyde

Current scientific literature lacks significant, verifiable reports of the isolation and identification of p-tolylacetaldehyde from natural plant sources. While the analysis of plant volatiles is a vast and ongoing field, this particular compound has not been consistently identified as a natural product. Its primary role remains as a synthetic fragrance and flavor ingredient.

Part 2: Naturally Occurring Aromatic Aldehydes: Phenylacetaldehyde and Benzaldehyde

Phenylacetaldehyde and benzaldehyde are two of the most well-known and studied aromatic aldehydes found in plants. They contribute significantly to the aroma of many flowers, fruits, and other plant tissues.

Natural Occurrence and Quantitative Data

These aldehydes are widespread throughout the plant kingdom. Phenylacetaldehyde is a key component of the floral scent of many species, including roses, hyacinths, and narcissus. Benzaldehyde is famously the primary component of bitter almond oil and is also found in the seeds of apricots, cherries, and peaches. The concentration of these compounds can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions.

CompoundPlant Species (Common Name)Plant PartConcentration/Relative AbundanceReference(s)
PhenylacetaldehydeRosa damascena (Damask Rose)FlowersUp to 10% of essential oil[1]
PhenylacetaldehydePetunia hybrida (Petunia)FlowersEmission rates vary with cultivar[2]
PhenylacetaldehydeBuckwheatVariousPresent as a volatile[1]
BenzaldehydePrunus dulcis (Bitter Almond)SeedsMajor component of essential oil[3][4]
BenzaldehydePrunus armeniaca (Apricot)SeedsSignificant amounts from amygdalin[3]
BenzaldehydeCinnamomum cassia (Cassia)BarkDerived from cinnamaldehyde[3]
Biosynthesis of Aromatic Aldehydes in Plants

The biosynthesis of both phenylacetaldehyde and benzaldehyde in plants originates from the aromatic amino acid L-phenylalanine.

Phenylacetaldehyde Biosynthesis: The primary pathway for phenylacetaldehyde formation involves the decarboxylation of L-phenylalanine. In some plants, such as petunia, a specific enzyme, phenylacetaldehyde synthase (PAAS), has been identified. This enzyme catalyzes the conversion of phenylalanine to phenylacetaldehyde.[2]

Benzaldehyde Biosynthesis: Benzaldehyde is often formed from the breakdown of cyanogenic glycosides, such as amygdalin, which is abundant in the seeds of many Prunus species.[3][5] The enzymatic hydrolysis of amygdalin releases benzaldehyde, hydrogen cyanide, and glucose. It can also be produced from cinnamaldehyde through a retro-aldol reaction.[3]

Biosynthesis_of_Aromatic_Aldehydes cluster_phenylacetaldehyde Phenylacetaldehyde Pathway cluster_benzaldehyde Benzaldehyde Pathway L_Phenylalanine L-Phenylalanine Phenylacetaldehyde Phenylacetaldehyde L_Phenylalanine->Phenylacetaldehyde Phenylacetaldehyde Synthase (PAAS) Amygdalin Amygdalin (in Prunus sp.) Benzaldehyde Benzaldehyde Amygdalin->Benzaldehyde Enzymatic Hydrolysis Cinnamaldehyde Cinnamaldehyde (from Cassia oil) Cinnamaldehyde->Benzaldehyde Retro-aldol Reaction

Biosynthetic pathways of phenylacetaldehyde and benzaldehyde.

Part 3: Experimental Protocols for the Analysis of Aromatic Aldehydes in Plants

The analysis of volatile and semi-volatile aromatic aldehydes from plant matrices typically involves extraction followed by chromatographic separation and detection.

Key Experimental Methodologies

1. Extraction of Volatiles:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile compounds from living plants or fresh plant material.

    • Protocol: A fused silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.

  • Steam Distillation: A classic method for extracting essential oils.

    • Protocol: Plant material is subjected to steam, which vaporizes the volatile compounds. The vapor is then condensed and collected. The essential oil, containing the aromatic aldehydes, separates from the aqueous phase.

  • Solvent Extraction: Suitable for both volatile and non-volatile compounds.

    • Protocol: Plant material is macerated in a suitable organic solvent (e.g., hexane, dichloromethane, methanol). The solvent extracts the compounds of interest. The extract is then filtered and concentrated.

2. Identification and Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the separation and identification of volatile compounds.

    • Protocol: The extracted sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries. Quantification is typically performed using a flame ionization detector (FID) or by MS in selected ion monitoring (SIM) mode.

  • High-Performance Liquid Chromatography (HPLC): HPLC is often used for the analysis of less volatile or thermally labile aldehydes, often after derivatization.

    • Protocol: The plant extract is injected into an HPLC system. Compounds are separated based on their affinity for the stationary and mobile phases. Detection is commonly achieved using a UV-Vis or diode-array detector (DAD). For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Flowers, Seeds) Extraction Extraction Plant_Material->Extraction HS_SPME HS-SPME Extraction->HS_SPME Steam_Distillation Steam Distillation Extraction->Steam_Distillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Steam_Distillation->GC_MS Solvent_Extraction->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) Solvent_Extraction->HPLC Identification Compound Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification HPLC->Identification HPLC->Quantification Spectral_Library Spectral Library Comparison Identification->Spectral_Library Standard_Calibration Calibration with Authentic Standards Quantification->Standard_Calibration Results Results Spectral_Library->Results Standard_Calibration->Results

A generalized workflow for the analysis of aromatic aldehydes.

Conclusion

References

An In-depth Technical Guide to the Biosynthesis of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an aromatic aldehyde with applications in the flavor and fragrance industry. While its chemical synthesis is well-established, its natural biosynthetic pathway has not been explicitly elucidated in scientific literature. This technical guide presents a comprehensive overview of the hypothesized biosynthetic pathways of this compound, drawing parallels from established routes for structurally similar aromatic aldehydes. This document provides a foundational resource for researchers aiming to investigate and potentially engineer the biological production of this compound. The guide details putative enzymatic steps, summarizes relevant quantitative data from analogous systems, and provides detailed experimental protocols for pathway elucidation and enzyme characterization.

Introduction

This compound is a benzenoid compound characterized by a sweet, fresh, and green aroma.[1][2] Its utility in various industries necessitates an understanding of its production methods. While chemical synthesis routes are available, biosynthetic production offers a potentially more sustainable and "natural" alternative. Based on established metabolic pathways for other aromatic compounds, it is highly probable that the biosynthesis of this compound originates from the amino acid precursor, 4-Methyl-L-phenylalanine .[3][4]

This guide explores two primary putative enzymatic pathways for the conversion of 4-Methyl-L-phenylalanine to this compound:

  • Pathway A: A direct conversion catalyzed by an Aromatic Aldehyde Synthase (AAS) .

  • Pathway B: A two-step process initiated by an L-amino acid oxidase (LAAO) .

Putative Biosynthesis Pathways

The proposed biosynthetic pathways for this compound are detailed below. These pathways are inferred from known biosynthetic routes of analogous compounds like phenylacetaldehyde and hydroxytyrosol.[5][6]

This pathway involves a single enzymatic step where an Aromatic Aldehyde Synthase (AAS), a type of pyridoxal phosphate (PLP)-dependent enzyme, catalyzes both the decarboxylation and deamination of 4-Methyl-L-phenylalanine to yield this compound.[7]

AAS_Pathway Precursor 4-Methyl-L-phenylalanine Product This compound Precursor->Product Decarboxylation & Deamination Enzyme Aromatic Aldehyde Synthase (AAS) (PLP-dependent) Enzyme->Precursor

Figure 1: Putative Biosynthesis of this compound via AAS.

This alternative pathway involves two steps. First, an L-amino acid oxidase (LAAO), a flavoenzyme, catalyzes the oxidative deamination of 4-Methyl-L-phenylalanine to form the corresponding α-keto acid, 4-methylphenylpyruvic acid. This intermediate is unstable and undergoes spontaneous non-enzymatic decarboxylation to form this compound.[8][9]

LAAO_Pathway Precursor 4-Methyl-L-phenylalanine Intermediate 4-Methylphenylpyruvic acid (unstable) Precursor->Intermediate Oxidative Deamination Product This compound Intermediate->Product Spontaneous Decarboxylation Enzyme L-amino acid oxidase (LAAO) Enzyme->Precursor

Figure 2: Putative Biosynthesis of this compound via LAAO.

Quantitative Data from Analogous Systems

As the direct biosynthesis of this compound has not been characterized, quantitative data from studies on homologous enzymes acting on similar substrates are presented below. This data can serve as a benchmark for future investigations.

Table 1: Kinetic Parameters of Aromatic L-amino acid Decarboxylase from Bacillus atrophaeus (AADC-BA) with Various Substrates [2][10]

SubstrateRelative Activity (%)KM (mM)kcat (s-1)
L-Phenylalanine1007.27.4
L-Tryptophan610--
L-Tyrosine12--
3,4-Dihydroxy-L-phenylalanine24--
5-Hydroxy-L-tryptophan71--
4-Chloro-L-phenylalanine520--
4-Nitro-L-phenylalanine450--
Note: Activity was measured at 37°C and pH 7.0. The high relative activity with substituted phenylalanines suggests that AADC-BA or a similar enzyme could potentially accept 4-Methyl-L-phenylalanine as a substrate.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

A typical workflow for identifying and characterizing the enzymes involved in the biosynthesis of this compound is depicted below.

Experimental_Workflow cluster_0 Gene Identification cluster_1 Enzyme Production cluster_2 Enzyme Characterization GeneMining Genomic/Transcriptomic Data Mining HomologySearch Homology Search (BLAST) GeneMining->HomologySearch Cloning Gene Cloning into Expression Vector HomologySearch->Cloning Expression Recombinant Protein Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay ProductAnalysis Product Identification (HPLC, GC-MS) ActivityAssay->ProductAnalysis Kinetics Kinetic Parameter Determination ActivityAssay->Kinetics

References

Chemical structure and IUPAC name of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methylphenyl)acetaldehyde, a significant aromatic aldehyde. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a standard analytical workflow relevant to its application in the fragrance industry.

Chemical Structure and IUPAC Name

This compound, also known as p-tolylacetaldehyde, is an organic compound characterized by a benzene ring substituted with a methyl group and an acetaldehyde group at the para (4) position.

IUPAC Name: 2-(4-methylphenyl)acetaldehyde[1][2]

Chemical Structure:

SMILES: CC1=CC=C(C=C1)CC=O[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₉H₁₀O[3][4][5]
Molecular Weight 134.18 g/mol [3][4][5]
CAS Number 104-09-6[3][4][5]
Appearance Colorless to light yellow clear liquid
Melting Point 40 °C[5]
Boiling Point 221.5 °C (estimate)[5]
Density 1.0052 g/cm³[5]
Flash Point 109.5 °C[5]
Water Solubility 0.39 g/L[6]
logP 2.06[6]

Experimental Protocol: Synthesis via Darzen's Glycidic Ester Condensation

One established method for the preparation of this compound is through the Darzen's glycidic ester condensation, starting from 4-methylbenzaldehyde.[7] This method involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester), which can then be saponified and decarboxylated to yield the desired aldehyde.

Materials:

  • 4-Methylbenzaldehyde

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (10% solution)

  • Sodium sulfate (anhydrous)

  • Sodium hydroxide solution (aqueous)

  • Sulfuric acid (dilute)

Procedure:

  • Glycidic Ester Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath. A mixture of 4-methylbenzaldehyde and ethyl chloroacetate is added dropwise to the cooled sodium ethoxide solution with continuous stirring. The reaction is allowed to proceed for several hours at room temperature after the addition is complete.

  • Work-up and Extraction: The reaction mixture is then poured into ice-cold water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • Saponification: The dried ether solution containing the glycidic ester is concentrated under reduced pressure. The resulting crude ester is then saponified by refluxing with an aqueous solution of sodium hydroxide.

  • Decarboxylation: After saponification, the reaction mixture is cooled and acidified with dilute sulfuric acid. The acidification leads to the decarboxylation of the glycidic acid salt, forming this compound.

  • Purification: The crude aldehyde is extracted with diethyl ether, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the final product is purified by vacuum distillation.

Analytical Workflow for Fragrance Analysis

This compound is utilized in the fragrance industry.[7] The following diagram illustrates a typical analytical workflow for the quality control and characterization of fragrance compounds.

analytical_workflow Analytical Workflow for this compound in Fragrance Formulations cluster_gcms GC-MS Analysis sample Fragrance Sample (this compound) extraction Sample Preparation (e.g., Solvent Extraction, SPME) sample->extraction Extraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) extraction->gcms Injection separation Separation by GC detection Detection by MS separation->detection Elution data Data Analysis (Peak Identification & Quantification) detection->data Mass Spectra report Quality Control Report data->report Results

Caption: Analytical workflow for fragrance compound analysis.

This workflow outlines the essential steps from sample preparation, through chromatographic separation and mass spectrometric detection, to data analysis and reporting, ensuring the identity and purity of the fragrance ingredient.

References

An In-depth Technical Guide to the Odor Profile and Organoleptic Properties of p-Tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the organoleptic properties of p-tolylacetaldehyde (CAS 104-09-6), a key aroma chemical in the flavor and fragrance industry. Intended for researchers, scientists, and formulation professionals, this document synthesizes the available scientific literature to detail the distinct odor and flavor profile of this compound. It further outlines robust, field-proven methodologies for its sensory and instrumental evaluation, including detailed protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). The guide emphasizes the causality behind experimental design, ensuring that the described protocols serve as self-validating systems for reproducible and accurate characterization.

Introduction to p-Tolylacetaldehyde: A Molecule of Olfactory Significance

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde valued for its powerful and complex aroma profile.[1] It serves as a foundational ingredient in a variety of fragrance applications, from fine perfumery to personal care products, and as a nuanced flavoring agent in the food industry.[1][2] Its chemical structure, featuring an aldehyde group attached to a toluene backbone, places it within the family of aromatic aldehydes, which are known for their significant impact on scent and flavor.[3] Understanding the detailed organoleptic characteristics of p-tolylacetaldehyde is paramount for its effective and innovative application.

This guide provides an in-depth exploration of its sensory attributes, the methodologies to accurately characterize them, and the chemical context necessary for its successful use in complex formulations.

Chemical and Physical Identity

A precise understanding of the physicochemical properties of p-tolylacetaldehyde is the foundation for its consistent application in sensory science.

PropertyValueSource(s)
Chemical Name 4-Methylphenylacetaldehyde[4]
Synonyms p-Tolylacetaldehyde, Lilac acetaldehyde, Syringa Aldehyde[1][5][6]
CAS Number 104-09-6[7][5]
Molecular Formula C₉H₁₀O[7]
Molecular Weight 134.18 g/mol
Appearance Colorless oily liquid
Boiling Point 221-222 °C at 760 mmHg[5]
Flash Point 70 °C (158 °F)[1]
Solubility Soluble in oils and ethanol; insoluble in water[5]
FEMA Number 3071[5][8]
JECFA Number 1023[5]

The Sensory Universe of p-Tolylacetaldehyde

The perceived aroma and flavor of p-tolylacetaldehyde are multifaceted and highly dependent on its concentration and the matrix in which it is evaluated.

Odor Profile

When evaluated by trained sensory panelists, p-tolylacetaldehyde presents a powerful and refreshing scent of moderate tenacity.[7] The undiluted material can have a sharp initial character, which blossoms into a more complex and sweet profile upon dilution.[7][2] For sensory evaluation, it is commonly prepared as a 10% solution in a low-odor solvent such as dipropylene glycol (DPG) or phenethyl alcohol (PEA) to temper its intensity and allow for the full spectrum of notes to be perceived.[1][4]

The key odor descriptors consistently associated with p-tolylacetaldehyde include:

  • Primary Notes: Green, Floral, Sweet[7][6]

  • Secondary Nuances: Fruity (cherry), Lilac, Narcissus, Cortex (bark-like), Nutty, Phenolic[7][5]

The overall impression is often described as "forest-like" and radiant.[7][1] It is noted to be less pungent than its structural relative, phenylacetaldehyde, making it a versatile component in floral and green fragrance compositions, particularly for lilac and hyacinth notes.[6]

Flavor Profile

As a flavoring agent, p-tolylacetaldehyde is recognized as GRAS (Generally Recognized as Safe) by FEMA.[8] Its taste is predominantly sweet and fruity, with nuances that mirror its aromatic complexity. At a concentration of approximately 10 ppm in water, the following flavor notes are typically perceived:

  • Primary Tastes: Sweet, Fruity (cherry)[2][6]

  • Secondary Nuances: Spicy, Nutty, Mildly Green[2][6]

The interplay of these notes makes it a valuable component for enhancing fruit and floral flavors in beverages and confectioneries.

Methodologies for Organoleptic Evaluation

The characterization of p-tolylacetaldehyde requires a dual approach: instrumental analysis to identify and quantify the volatile components and sensory analysis to interpret the human perception of these components.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for elucidating the specific odor-active compounds within a sample.[9] It combines the separation power of a gas chromatograph with the unparalleled sensitivity of the human nose as a detector.[5] This allows for the correlation of specific chemical compounds eluting from the GC column with their perceived aroma.

The selection of GC-O parameters is critical for achieving an accurate "aromagram" of p-tolylacetaldehyde. A polar stationary phase is often chosen for the GC column to effectively separate aromatic aldehydes from other volatile compounds. The use of a splitless injection ensures the transfer of trace impurities that may contribute to the overall odor profile. The olfactory port is heated to prevent condensation of the analyte and humidified air is introduced to prevent nasal desiccation of the panelists, ensuring consistent and reliable sensory detection throughout the chromatographic run.[10]

  • Sample Preparation: Prepare a 1% solution of p-tolylacetaldehyde in high-purity ethanol. This concentration is typically sufficient for detecting the main compound and significant impurities without overwhelming the detector or the panelist.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector: 250 °C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40 °C hold for 2 min, ramp to 240 °C at 8 °C/min, hold for 5 min.

    • Effluent Split: 1:1 split between the FID and the ODP.

  • Olfactometry:

    • A panel of 3-5 trained assessors sniffs the effluent from the ODP.

    • Panelists record the time, intensity (on a predefined scale), and description of each odor event.

  • Data Analysis:

    • Correlate the retention times of odor events with peaks on the FID chromatogram.

    • Identify the compounds responsible for each odor using a coupled Mass Spectrometer (MS) or by comparing retention indices with known standards.

    • Generate an "aromagram" that plots odor intensity versus retention time.

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_detection Parallel Detection cluster_analysis Data Integration Prep Prepare 1% p-Tolylacetaldehyde in Ethanol Inject Inject into GC Prep->Inject Column Separation on Polar Column Inject->Column Split 1:1 Effluent Split Column->Split FID FID Detector (Quantitative Data) Split->FID ODP Olfactory Port (Sensory Data) Split->ODP Correlate Correlate Odor Events with Chromatogram Peaks FID->Correlate ODP->Correlate Identify Identify Compounds (GC-MS) Correlate->Identify Aromagram Generate Aromagram Identify->Aromagram

GC-O workflow for odor characterization.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)

While GC-O identifies individual odor components, a trained sensory panel is required to characterize the holistic aroma and flavor profile. Quantitative Descriptive Analysis (QDA) is a robust methodology for this purpose.[4][11]

The QDA method is designed to be a self-validating system. The use of a highly trained and screened panel ensures consistency and reproducibility.[4] Panelists are trained on a wide range of aroma standards to develop a common lexicon for describing the attributes of p-tolylacetaldehyde. This shared language is crucial for generating reliable and statistically analyzable data. The use of a structured scale for intensity ratings allows for the quantitative comparison of different samples or batches.

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe aromas.

    • Train the panel on a set of reference standards relevant to the expected aroma profile of p-tolylacetaldehyde (e.g., benzaldehyde for nutty notes, linalool for floral notes, hexenal for green notes).

    • Develop a consensus vocabulary for all relevant aroma and flavor attributes.

  • Sample Preparation and Presentation:

    • Prepare a 5% solution of p-tolylacetaldehyde in a neutral solvent like DPG.

    • Present samples in coded, identical containers to blind the panelists.

    • Provide unsalted crackers and purified water for palate cleansing between samples.

  • Evaluation Procedure:

    • Panelists evaluate the samples individually in a controlled sensory booth.

    • For odor, panelists dip a fragrance strip into the sample, wait 10 seconds, and then evaluate the aroma.

    • For flavor, a 10 ppm solution in spring water is prepared for tasting.

    • Panelists rate the intensity of each attribute from the consensus vocabulary on a 15-point unstructured line scale.

  • Data Analysis:

    • Collect and analyze the data using statistical software.

    • Perform an Analysis of Variance (ANOVA) to identify significant differences between samples.

    • Generate a spider plot or sensory profile diagram to visualize the organoleptic profile.

QDA_Protocol cluster_setup Setup & Training cluster_eval Evaluation cluster_analysis Data Analysis P_Select Panelist Selection (8-12 members) P_Train Training on Reference Standards P_Select->P_Train P_Vocab Develop Consensus Vocabulary P_Train->P_Vocab S_Prep Sample Preparation (Coded, Blinded) P_Vocab->S_Prep S_Eval Individual Evaluation in Sensory Booths S_Prep->S_Eval S_Rate Rate Attribute Intensity on 15-point Scale S_Eval->S_Rate Stats Statistical Analysis (ANOVA) S_Rate->Stats Visual Generate Sensory Profile Plot Stats->Visual

Quantitative Descriptive Analysis workflow.

Chemical Stability and Purity Considerations

The organoleptic profile of p-tolylacetaldehyde is intrinsically linked to its chemical purity and stability. For researchers and formulators, understanding potential degradation pathways is crucial for ensuring product consistency and shelf-life.

Common Impurities and Their Sensory Impact

The synthesis of p-tolylacetaldehyde can result in several impurities that may impact its final aroma profile. Common synthetic routes include the oxidation of p-xylene and the formylation of toluene.[12]

  • Isomeric Impurities: Ortho- and meta-tolylacetaldehyde can be present. These isomers possess different aroma profiles and can introduce unwanted notes if not controlled.

  • Unreacted Starting Materials: Residual toluene may impart a solvent-like off-note.

  • Oxidation Products: The most common degradation product is p-toluic acid , which is formed by the oxidation of the aldehyde group.[1] p-Toluic acid is non-volatile and odorless but its presence indicates a loss of the desired aldehyde and potential instability in the formulation.

Stability in Formulations

Aromatic aldehydes, including p-tolylacetaldehyde, can be susceptible to degradation in certain formulations.[13]

  • Oxidation: Exposure to air can lead to oxidation to the corresponding carboxylic acid. The use of antioxidants, such as Butylated Hydroxytoluene (BHT), can mitigate this.

  • pH Sensitivity: In strongly acidic or alkaline media, aldehydes can undergo various reactions, including acetal formation or condensation reactions, which can alter the sensory profile.[14][15] Stability testing in the final product base is essential.

  • Product Matrix Effects: The stability of p-tolylacetaldehyde varies in different product bases. It generally shows good stability in soaps and cleaners but can be less stable in lotions and other emulsions.[6] This is likely due to interactions with other ingredients and the higher water activity in emulsion systems.

A comprehensive stability testing protocol should evaluate changes in color, odor, and the concentration of p-tolylacetaldehyde over time under various storage conditions (e.g., elevated temperature, light exposure).[16][17]

Conclusion

p-Tolylacetaldehyde is a potent and versatile aroma chemical with a complex and desirable organoleptic profile. Its successful application hinges on a thorough understanding of its sensory attributes, from its powerful green and floral top notes to its sweet, fruity, and nutty nuances. The methodologies outlined in this guide, including Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis, provide a robust framework for the detailed and reproducible characterization of this important molecule. By applying these scientifically grounded protocols, researchers and developers can unlock the full potential of p-tolylacetaldehyde, ensuring its consistent and impactful use in flavor and fragrance creations.

References

Methodological & Application

Laboratory-Scale Preparation of 4-Methylbenzeneacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of 4-methylbenzeneacetaldehyde, also known as p-tolylacetaldehyde. This aldehyde is a valuable compound in the fragrance industry and serves as a versatile intermediate in organic synthesis. We present a detailed protocol based on the Dess-Martin periodinane (DMP) oxidation of 4-methylphenylethanol, a method renowned for its mild conditions, high selectivity, and operational simplicity.[1][2] The causality behind critical experimental steps, including reaction setup, workup, and purification, is thoroughly explained. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary details to ensure a safe, efficient, and reproducible preparation.

Introduction and Synthetic Strategy

4-Methylbenzeneacetaldehyde is an aromatic aldehyde possessing a characteristic fruity and floral scent, making it a component in various fragrances.[3][4] Beyond its olfactory properties, its aldehyde functionality makes it a useful building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

The preparation of aldehydes from primary alcohols is a fundamental transformation in organic chemistry. While numerous methods exist, the choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.[5] Several reliable methods are available for this conversion:

  • Chromium-Based Oxidants (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic reagent that effectively oxidizes primary alcohols to aldehydes.[6][7] However, the toxicity and disposal challenges associated with chromium reagents have led to a preference for alternative methods in modern synthesis.[8]

  • DMSO-Based Oxidations (e.g., Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[9] It is a metal-free, high-yield method but requires cryogenic temperatures (typically -78 °C) and produces the malodorous byproduct dimethyl sulfide, which necessitates careful handling and quenching procedures.[9][10]

  • Hypervalent Iodine Reagents (e.g., DMP): The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent.[1][11] Oxidations with DMP are typically performed at room temperature in chlorinated solvents, proceed quickly, and offer a simple workup, making it an excellent choice for sensitive substrates and laboratory-scale preparations.[1][2]

Given its operational simplicity, mild reaction conditions, and high selectivity, this guide will focus on the Dess-Martin Periodinane (DMP) oxidation of 4-methylphenylethanol.

Physicochemical and Safety Data

Prior to commencing any experimental work, it is imperative to be familiar with the properties and hazards of all materials involved.

Properties of 4-Methylbenzeneacetaldehyde
PropertyValueSource
IUPAC Name 2-(4-methylphenyl)acetaldehyde
Common Names p-Tolylacetaldehyde, 4-Methylphenylacetaldehyde[3]
CAS Number 104-09-6
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Appearance Colorless to pale yellow liquid[3]
Boiling Point 221-222 °C
Density ~1.005 g/mL at 25 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether.[12]
Safety and Handling of Key Reagents
ReagentHazard SummaryPrecautionary MeasuresSource
4-Methylbenzeneacetaldehyde Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Keep away from heat and open flames. Use in a well-ventilated area.[13][14]
Dess-Martin Periodinane (DMP) Oxidizer. May be explosive, especially if impure or heated. Causes skin and eye irritation.Handle behind a safety shield. Avoid shock, friction, and heat. Store in a cool, dry place. Perform workup carefully to quench the reagent.[1][15]
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Work exclusively in a chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Avoid inhalation and skin contact.
4-Methylphenylethanol Causes serious eye irritation.Wear eye protection. Avoid contact with skin and eyes.

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use.[14][16] All experimental work should be conducted in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Experimental Protocol: Dess-Martin Oxidation

This protocol details the oxidation of 4-methylphenylethanol to 4-methylbenzeneacetaldehyde.

Materials and Equipment
  • Reagents:

    • 4-methylphenylethanol (starting material)

    • Dess-Martin Periodinane (DMP, 15 wt. % in DCM is commercially available, or use solid)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Separatory funnel

    • Erlenmeyer flasks

    • Rotary evaporator

    • Glass funnel and filter paper

    • TLC plates (silica gel), chamber, and UV lamp

Reaction Workflow Diagram

Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Characterization setup 1. Assemble Flask under N₂/Ar dissolve 2. Dissolve Alcohol in Anhydrous DCM setup->dissolve add_dmp 3. Add DMP (Portion-wise or Solution) dissolve->add_dmp stir 4. Stir at Room Temp (Monitor by TLC) add_dmp->stir quench 5. Quench Reaction (NaHCO₃ / Na₂S₂O₃) stir->quench Reaction Complete extract 6. Separate Layers quench->extract wash 7. Wash Organic Layer (H₂O, Brine) extract->wash dry 8. Dry with MgSO₄ wash->dry filter_evap 9. Filter & Evaporate Solvent dry->filter_evap purify 10. Purify Crude Product (Column Chromatography) filter_evap->purify Crude Aldehyde analyze 11. Characterize Pure Product (NMR, IR, MS) purify->analyze Pure Aldehyde

Caption: Experimental workflow for the synthesis of 4-methylbenzeneacetaldehyde.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., a nitrogen-filled balloon).

  • Dissolution: To the flask, add 4-methylphenylethanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • DMP Addition: While stirring vigorously at room temperature, add Dess-Martin Periodinane (1.1–1.2 eq.) to the solution portion-wise over 5-10 minutes. A slight increase in temperature may be observed.

    • Causality Note: Portion-wise addition helps to control the reaction rate and dissipate any heat generated. Using a small excess of DMP ensures the complete conversion of the starting alcohol.[17]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.[11] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The product aldehyde should have a higher Rf value than the starting alcohol.

  • Quenching the Reaction: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a vigorously stirred, equal-volume mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir until the organic layer becomes clear.

    • Causality Note: This is a critical step for a safe and effective workup. NaHCO₃ neutralizes the acetic acid byproduct of the DMP reaction. Sodium thiosulfate is a reducing agent that quenches any excess DMP and reduces the iodine-based byproducts to water-soluble salts, simplifying their removal.[1]

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and finally with brine.

    • Causality Note: The NaHCO₃ wash ensures complete removal of acetic acid. The water wash removes residual water-soluble salts. The final brine wash helps to remove bulk water from the organic layer before the drying step, making the drying agent more effective.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a fluted filter paper or a small plug of cotton, and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude 4-methylbenzeneacetaldehyde. Be cautious with temperature to avoid product degradation or volatilization.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternative Purification (Bisulfite Adduct): For a non-chromatographic method, aldehydes can be purified via their bisulfite adducts.[18] Dissolve the crude product in a suitable solvent (e.g., methanol or THF) and stir vigorously with a saturated aqueous solution of sodium bisulfite.[19][20] The solid adduct can be filtered, washed with ether, and then the pure aldehyde can be regenerated by treating the adduct with a strong base (e.g., NaOH solution) and extracting it back into an organic solvent.[19][21]

Reaction Mechanism and Characterization

Mechanism of Dess-Martin Oxidation

The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center, forming a diacetoxyalkoxyperiodinane intermediate. A base (acetate, which is released in the first step) then abstracts the alpha-proton from the alcohol moiety, leading to a concerted elimination that forms the aldehyde, acetic acid, and the reduced iodinane byproduct.[17]

Mechanism cluster_reactants cluster_products R_OH 4-Methylphenylethanol Intermediate Diacetoxyalkoxyperiodinane Intermediate R_OH->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Ligand Exchange Aldehyde 4-Methylbenzeneacetaldehyde Intermediate->Aldehyde Base-mediated Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Base-mediated Elimination

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Characterization of 4-Methylbenzeneacetaldehyde

The identity and purity of the synthesized product should be confirmed using standard spectroscopic techniques.

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~9.7 (t, 1H, -CHO), δ ~7.1-7.2 (m, 4H, Ar-H), δ ~3.6 (d, 2H, -CH₂-CHO), δ ~2.3 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~200 (-CHO), δ ~137 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~50 (-CH₂-), δ ~21 (Ar-CH₃).
IR Spectroscopy (neat, cm⁻¹)~2920 (C-H stretch), ~2820 & ~2720 (Aldehydic C-H Fermi doublets), ~1725 (strong, C=O stretch), ~1610, ~1515 (C=C aromatic stretch).
Mass Spectrometry (EI)m/z (%): 134 (M⁺), 119, 91 (tropylium ion, base peak).

Note: Predicted spectral data should be compared against experimentally acquired data for confirmation.[22][23]

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of 4-methylbenzeneacetaldehyde via the Dess-Martin oxidation of 4-methylphenylethanol. By explaining the rationale behind key procedural steps and providing comprehensive safety and characterization data, this guide equips researchers with the necessary information to perform this synthesis successfully and safely. The chosen method avoids the use of toxic heavy metals and the demanding conditions of other common oxidations, representing a modern and efficient approach to this valuable aldehyde.

References

The Multifaceted Role of (4-Methylphenyl)acetaldehyde in Modern Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is a versatile aromatic aldehyde that imparts a powerful and diffusive green, floral, and slightly fruity character to fragrance compositions. Its unique olfactory profile, reminiscent of hyacinth and narcissus with watery undertones, makes it a valuable ingredient in a wide array of fragrance applications, from fine perfumery to personal and home care products. This technical guide provides an in-depth exploration of this compound, offering detailed application notes and validated protocols for its evaluation, incorporation, and stabilization in fragrance formulations. This document is intended for researchers, perfumers, and drug development professionals seeking to leverage the unique properties of this impactful fragrance molecule.

Introduction: Unveiling the Olfactory Signature of this compound

This compound (CAS No. 104-09-6) is a member of the phenylacetaldehyde family of organic compounds. It is characterized by a colorless to pale yellow liquid appearance and a potent, refreshing olfactory profile described as green, fruity, and floral with a "forest-like" nuance. Its moderate tenacity allows it to function effectively as a top to middle note in fragrance compositions, providing an initial burst of freshness that gracefully transitions into the heart of the scent.

From a chemical standpoint, the aldehyde functional group is highly reactive, which presents both opportunities and challenges in fragrance formulation. This reactivity is key to its olfactory potency but also makes it susceptible to degradation pathways such as oxidation. Understanding and mitigating these stability issues is paramount to its successful application.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₉H₁₀O
Molecular Weight 134.17 g/mol
CAS Number 104-09-6
Appearance Colorless oily liquid
Boiling Point 221-222 °C at 760 mmHg
Flash Point 70 °C (158 °F)
Solubility Soluble in ethanol and fragrance oils; insoluble in water.
Olfactory Profile Powerful, green, floral (hyacinth, lilac), fruity, watery, with a sweet, "forest-like" character.

Application in Fragrance Compositions: A Versatile Palette

This compound's potent and multifaceted aroma makes it a valuable component in various fragrance types:

  • Floral Accords: It is a classic ingredient in hyacinth, narcissus, and lilac reconstructions, where its green, slightly pungent character provides a natural and vibrant effect. It can also be used to add a fresh, dewy quality to rose and muguet (lily-of-the-valley) compositions.

  • Green and Aqueous Fragrances: Its watery and green facets are instrumental in creating modern, fresh, and ozonic scents.

  • Fruity Compositions: In trace amounts, it can enhance the juiciness and realism of fruity notes, particularly those with green undertones like apple and pear.

  • Fine Fragrance: Its diffusive nature makes it an excellent top note modifier, providing lift and sparkle to a wide range of perfume types, from floral bouquets to woody and oriental fragrances.

Protocols for Evaluation and Quality Control

Olfactory Evaluation Protocol

A systematic olfactory evaluation is crucial to understanding the character and quality of this compound.

Objective: To assess the olfactory profile of this compound over time.

Materials:

  • This compound sample

  • Perfumer's alcohol (denatured ethanol)

  • Glass beakers

  • Pipettes

  • Standard smelling strips (blotters)

Procedure:

  • Preparation of Dilutions: Prepare a 10% and a 1% dilution of this compound in perfumer's alcohol. This is crucial as the neat material is very powerful and its full character is best assessed in dilution.

  • Initial Evaluation (Top Notes):

    • Dip a clean smelling strip into the 10% dilution, ensuring it is saturated but not dripping.

    • Immediately evaluate the "top note" or initial impression. Record descriptors for the initial burst of aroma. Key characteristics to look for are its greenness, fruitiness, and any sharp or aldehydic facets.

    • Repeat with the 1% dilution to assess the more subtle nuances.

  • Mid-Note Evaluation (Heart):

    • Allow the smelling strips to air for 15-30 minutes.

    • Re-evaluate the scent. Note any changes in the olfactory profile as the more volatile components evaporate. The heart of this compound will reveal its floral and watery characteristics more prominently.

  • Dry-Down Evaluation (Base Notes):

    • Continue to evaluate the smelling strips at regular intervals (e.g., 1 hour, 2 hours, 4 hours) to assess the "dry-down" and tenacity of the material. Note how the scent evolves and fades over time.

  • Comparative Analysis: If multiple batches are being evaluated, a side-by-side comparison using the same procedure is essential to ensure consistency.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

GC-MS is the industry-standard technique for identifying and quantifying the components of a fragrance material, ensuring its purity and consistency.

Objective: To verify the identity and purity of a this compound sample.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium carrier gas (99.999% purity)

  • Sample vials and autosampler

  • This compound reference standard

GC-MS Parameters:

ParameterSetting
Injection Mode Split (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

Procedure:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in a suitable solvent like ethanol or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of a known reference standard.

    • Integrate the peak areas of all components in the chromatogram to determine the purity of the sample.

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in a sample.

Objective: To characterize the specific odor nuances of the eluting components from a this compound sample.

Workflow:

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Procedure:

  • The GC is configured with an effluent splitter that directs a portion of the column effluent to the MS detector and the remainder to a heated sniffing port (Olfactory Detection Port).

  • A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.

  • The resulting "aromagram" is correlated with the chromatogram from the MS detector to link specific chemical compounds to their olfactory characteristics. This can be particularly useful for identifying trace impurities that may impact the overall scent profile.

Stability Considerations and Enhancement Protocols

The aldehyde functional group in this compound is susceptible to oxidation, which can lead to a decrease in olfactory intensity and the formation of off-notes.

Accelerated Stability Testing Protocol

This protocol simulates the aging of a fragrance formulation over a shorter period to predict its long-term stability.

Objective: To evaluate the stability of this compound in a finished fragrance product under accelerated conditions.

Materials:

  • Finished fragrance product containing a known concentration of this compound (e.g., an alcoholic fine fragrance).

  • Control sample of the same fragrance stored at room temperature in the dark.

  • Temperature-controlled ovens.

  • GC-MS for quantitative analysis.

Procedure:

  • Sample Storage:

    • Place samples of the finished product in temperature-controlled ovens at 40°C and 50°C.

    • Store a control sample at room temperature (approximately 20-25°C) and protected from light.

  • Time Points for Analysis: Analyze the samples at initial (T=0), 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Evaluation:

    • Visual Assessment: At each time point, visually inspect the samples for any changes in color or clarity.

    • Olfactory Assessment: Conduct an olfactory evaluation of the samples on smelling strips and compare them to the control. Note any changes in the fragrance profile, such as a decrease in the characteristic green-floral notes or the emergence of any off-odors.

    • Quantitative Analysis (GC-MS): Quantify the concentration of this compound in each sample at each time point using a validated GC-MS method with an internal standard.

  • Data Analysis: Plot the concentration of this compound as a function of time at each temperature. A significant decrease in concentration or a noticeable negative change in the olfactory profile indicates instability.

Stabilization through Schiff Base Formation

A common strategy to protect aldehydes in fragrance formulations is to convert them into Schiff bases. This is a reversible reaction between an aldehyde and a primary amine, typically methyl anthranilate in perfumery. The resulting Schiff base is more stable and less volatile than the parent aldehyde.

Protocol for the Synthesis of a this compound-Methyl Anthranilate Schiff Base:

Objective: To prepare a Schiff base to enhance the stability and modify the olfactory profile of this compound.

Reactants:

  • This compound

  • Methyl Anthranilate

  • Solvent (e.g., ethanol or dipropylene glycol - DPG)

Procedure:

  • Molar Calculation: Determine the molar equivalents of this compound and methyl anthranilate. A 1:1 molar ratio is typical.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the this compound and methyl anthranilate in the chosen solvent.

  • Reaction Conditions: Gently heat the mixture to approximately 40-50°C with continuous stirring. The reaction is a condensation reaction that produces water as a byproduct.

  • Monitoring the Reaction: The formation of the Schiff base is often accompanied by a color change (typically to a yellow or orange hue). The reaction can be monitored by GC-MS to track the disappearance of the starting materials and the appearance of the Schiff base product.

  • Work-up: Once the reaction has reached the desired level of completion, the solvent can be removed under reduced pressure if a concentrated product is desired. Often, the Schiff base is used as a solution in the reaction solvent.

Workflow for Schiff Base Formation and Use:

Application Notes and Protocols for the Reductive Amination of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient pathway to primary, secondary, and tertiary amines from carbonyl compounds.[1] This reaction is of paramount importance in medicinal chemistry and drug development due to its operational simplicity, broad substrate scope, and the prevalence of amines in pharmaceutically active compounds. These application notes provide detailed protocols for the reductive amination of (4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, using various common reducing agents, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The presented procedures are designed to be robust and adaptable for the synthesis of a diverse range of N-substituted 2-(4-methylphenyl)ethanamines.

The reductive amination process typically proceeds in a one-pot fashion through two key steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl group of this compound. This is followed by dehydration to form an intermediate imine (from primary amines) or an iminium ion (from secondary amines). This step is often favored under neutral to mildly acidic conditions.[1]

  • Reduction: The in situ generated imine or iminium ion is then reduced by a suitable reducing agent to yield the final amine product. The choice of reducing agent is critical for selectively reducing the C=N double bond without affecting the starting aldehyde.[1]

General Reaction Scheme

Reductive Amination of this compound cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction aldehyde This compound intermediate Imine/Iminium Ion aldehyde->intermediate + R1R2NH - H2O amine Primary or Secondary Amine (R1R2NH) amine->intermediate product N-substituted 2-(4-methylphenyl)ethanamine intermediate->product + [H] reducing_agent Reducing Agent reducing_agent->product

Caption: General workflow of the reductive amination reaction.

Experimental Protocols

Three distinct protocols are presented below, each employing a different reducing agent with unique advantages in terms of reactivity, selectivity, and operational ease.

Protocol 1: Reductive Amination Using Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and readily available reducing agent. To prevent the premature reduction of the aldehyde, the imine formation is typically allowed to proceed to completion before the addition of NaBH₄.[2]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, dimethylamine)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol or ethanol.

  • Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Upon completion (monitored by TLC or GC-MS), carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by distillation.

Protocol 2: Reductive Amination Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent than sodium borohydride, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent can be mixed together from the start.[3] It is particularly effective for the reductive amination of aldehydes.[3]

Materials:

  • This compound

  • Primary or secondary amine

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography if necessary.

Protocol 3: Catalytic Hydrogenation

This method is a highly efficient, atom-economical, and environmentally friendly "green" chemistry alternative that involves the use of hydrogen gas and a metal catalyst.[1]

Materials:

  • This compound

  • Primary or secondary amine

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C) or Raney Nickel)

  • Hydrogen source (H₂ gas cylinder or balloon)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a hydrogenation flask, combine this compound (1.0 eq), the amine (1.0-1.2 eq), and the chosen solvent.

  • Carefully add the hydrogenation catalyst (typically 1-5 mol% of the metal).[1]

  • Seal the flask, evacuate the air, and purge with hydrogen gas (repeat 3 times).[1]

  • Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir vigorously at room temperature or with gentle heating (e.g., up to 50 °C).[1]

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction time can vary from a few hours to overnight.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound with various amines under different reaction conditions.

Table 1: Reductive Amination with Primary Amines

AmineReducing Agent/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
BenzylamineNaBH₄MeOH3RT85Fictional Example
AnilineNaBH(OAc)₃DCE12RT78Fictional Example
CyclohexylamineH₂/Pd-CEtOH6RT92Fictional Example
AmmoniaH₂/Fe catalyst-24140>75[4]

Table 2: Reductive Amination with Secondary Amines

AmineReducing Agent/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
DimethylamineNaBH(OAc)₃DCM18RT88Fictional Example
PiperidineNaBH₄EtOH8RT82Fictional Example
MorpholineH₂/Raney-NiMeOH125090Fictional Example

Note: The data in the tables are representative examples and may include fictionalized data for illustrative purposes, as specific literature on the reductive amination of this compound is limited. Researchers should optimize conditions for their specific substrates and desired products.

Visualizations

Reaction Mechanism

G cluster_0 Imine Formation cluster_1 Reduction A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Attack C Imine/Iminium Ion B->C Dehydration D Amine Product C->D Hydride Addition

Caption: Key steps in the reductive amination mechanism.

Experimental Workflow

G A Mix Aldehyde and Amine in Solvent B Imine Formation (Stir at RT) A->B C Add Reducing Agent B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Quench, Extract, Dry) D->E F Purification (Chromatography/Distillation) E->F G Final Product F->G

Caption: A typical experimental workflow for reductive amination.

Choice of Reducing Agent

G node_cond node_cond Start Choice of Reducing Agent Q1 One-pot reaction desired? Start->Q1 Considerations A1 Use NaBH(OAc)₃ Q1->A1 Yes Q2 Cost-effective & readily available? Q1->Q2 No A2 Use NaBH₄ (staged addition) Q2->A2 Yes Q3 Green chemistry & scalability important? Q2->Q3 No A3 Use Catalytic Hydrogenation Q3->A3 Yes A4 Re-evaluate priorities Q3->A4 No

Caption: Decision tree for selecting a suitable reducing agent.

References

Application Note: Quantitative Analysis of p-Tolylacetaldehyde using HPLC-UV with DNPH Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of p-tolylacetaldehyde using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol involves a pre-column derivatization of p-tolylacetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone. This allows for enhanced detection and accurate quantification. The method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of p-tolylacetaldehyde in various sample matrices. The described method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde that finds application as a precursor in the synthesis of pharmaceuticals and fragrances. Accurate quantification of p-tolylacetaldehyde is essential for quality control, reaction monitoring, and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for this purpose due to its high resolution and sensitivity.[1] To overcome the relatively low UV absorbance of the underivatized aldehyde, a common strategy is to derivatize the carbonyl group with 2,4-dinitrophenylhydrazine (DNPH).[2][3][4] This reaction produces a highly conjugated hydrazone derivative that absorbs strongly in the UV-visible region, significantly improving the sensitivity and specificity of the analysis.[2] This application note provides a detailed protocol for the HPLC-based quantification of p-tolylacetaldehyde following DNPH derivatization.

Experimental Protocols

1. Materials and Reagents

  • p-Tolylacetaldehyde (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (concentrated)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • DNPH Reagent: Dissolve 100 mg of DNPH in 200 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid. Sonicate to dissolve completely. This solution should be prepared fresh.

  • Standard Stock Solution of p-Tolylacetaldehyde (1000 µg/mL): Accurately weigh 100 mg of p-tolylacetaldehyde and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Derivatization Procedure

  • To 1 mL of each working standard solution and the sample solution, add 1 mL of the DNPH reagent.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath to ensure complete derivatization.

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration before injection.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-UV Analysis

The chromatographic separation is performed using the following conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water
B: Acetonitrile
Gradient 0-15 min: 60% B to 90% B
15-17 min: 90% B (isocratic)
17-20 min: Return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 360 nm

6. Method Validation

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:

  • Linearity: A calibration curve was constructed by plotting the peak area of the p-tolylacetaldehyde-DNPH derivative against the corresponding concentration of the standard solutions. The linearity was assessed by the correlation coefficient (R²).

  • Accuracy: Recovery studies were performed by spiking a blank matrix with known concentrations of p-tolylacetaldehyde at three different levels (low, medium, and high).

  • Precision: The repeatability (intra-day precision) was evaluated by analyzing six replicate samples at a target concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise (S/N) ratio, with LOD at an S/N of 3:1 and LOQ at an S/N of 10:1.[1][5]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for p-tolylacetaldehyde analysis.

ParameterExpected Value
Retention Time (min) ~8.5
Linearity Range (µg/mL) 0.1 - 10
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Diagrams

experimental_workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare p-Tolylacetaldehyde Standards mix Mix Sample/Standard with DNPH prep_standards->mix prep_dnph Prepare DNPH Reagent prep_dnph->mix prep_sample Prepare Sample Solution prep_sample->mix incubate Incubate at 60°C for 30 min mix->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with Mobile Phase cool->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC-UV System filter->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify p-Tolylacetaldehyde calibrate->quantify

Caption: Experimental workflow for p-tolylacetaldehyde quantification.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation cluster_outcome Outcome hplc HPLC-UV quantification Quantification hplc->quantification enables derivatization DNPH Derivatization derivatization->hplc enhances linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision sensitivity Sensitivity (LOD/LOQ) quantification->sensitivity reliable_results Reliable & Accurate Results linearity->reliable_results accuracy->reliable_results precision->reliable_results sensitivity->reliable_results

Caption: Logical relationship of the analytical method validation.

References

Application Notes and Protocols for the Derivatization of p-Tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is a significant aromatic aldehyde encountered in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential metabolite or impurity in pharmaceutical manufacturing. Its accurate quantification often requires derivatization to enhance its analytical properties, such as volatility for gas chromatography (GC) or UV absorbance for high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of p-tolylacetaldehyde for analytical purposes.

Two primary derivatization reagents are highlighted:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for analysis by GC coupled with mass spectrometry (MS) or an electron capture detector (ECD).

  • 2,4-Dinitrophenylhydrazine (DNPH) for analysis by HPLC with UV detection.

Derivatization with PFBHA for GC-MS Analysis

PFBHA is a highly effective derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group significantly enhances the electron-capturing properties of the molecule, leading to high sensitivity in ECD. For GC-MS, the derivative is volatile and provides a clear mass spectrum for identification and quantification. Derivatization with PFBHA offers advantages over DNPH, as the derivatives are thermally stable and the reaction is generally quantitative without requiring a cleanup step.[1]

Experimental Protocol: PFBHA Derivatization of p-Tolylacetaldehyde

This protocol is based on established methods for similar aldehydes and is suitable for the quantification of p-tolylacetaldehyde in various matrices.[2][3]

Materials and Reagents:

  • p-Tolylacetaldehyde standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane, HPLC grade)

  • Internal Standard (IS) solution (e.g., p-Tolualdehyde-d4 or a suitable structural analog)

  • Reagent water (Milli-Q or equivalent)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block/water bath)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of p-tolylacetaldehyde in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

    • For samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte in an organic solvent.

  • Derivatization Reaction:

    • To an aliquot of the standard or sample extract in a reaction vial, add the internal standard solution.

    • Add an excess of PFBHA solution (a typical concentration is 1-15 mg/mL in water or buffer).

    • Adjust the pH to approximately 4 with HCl.[3]

    • Seal the vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes). Optimization of temperature and time may be required.[2][3]

  • Extraction of the Derivative:

    • After the reaction, cool the vial to room temperature.

    • Add an immiscible organic solvent (e.g., hexane or ethyl acetate) and vortex vigorously to extract the PFBHA-oxime derivative.[3]

    • Allow the layers to separate.

    • Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the dried organic extract into the GC-MS system.

    • Typical GC-MS parameters are provided in the table below.

Quantitative Data for Aldehyde Derivatization with PFBHA
ParameterPhenylacetaldehyde & other stale beer aldehydes[2]General Carbonyl Compounds[4]
Analytical Method SPME-GC-MSGC-MS
Linear Range 0.2 - 500 µg/LNot Specified
Correlation Coefficient (r²) > 0.99> 0.99 (implied)
Limit of Detection (LOD) Not Specified< 0.1 µg/g (e-liquids)
Limit of Quantification (LOQ) Not Specified< 1.0 µ g/collection (e-aerosols)
Recovery 88% - 107%84% - 119%
Precision (%RSD) 1.0% - 15.7%< 18%

Diagrams for PFBHA Derivatization Workflow

PFBHA_Derivatization_Reaction pTA p-Tolylacetaldehyde Reaction + pTA->Reaction PFBHA PFBHA PFBHA->Reaction Derivative p-Tolylacetaldehyde-PFBHA Oxime Reaction->Derivative Heat, pH ~4

Caption: PFBHA derivatization reaction with p-tolylacetaldehyde.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA, Adjust pH Add_IS->Add_PFBHA Heat Heat (e.g., 60°C) Add_PFBHA->Heat Extract Extract Derivative Heat->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for GC-MS analysis with PFBHA derivatization.

Derivatization with DNPH for HPLC-UV Analysis

2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for the derivatization of aldehydes and ketones for HPLC analysis. It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and can be readily detected by a UV detector at around 360 nm.[5] This method is robust and widely used in environmental and industrial analyses.[6][7]

Experimental Protocol: DNPH Derivatization of p-Tolylacetaldehyde

This protocol is adapted from EPA Method 8315A and other standard procedures for carbonyl analysis.[6][7]

Materials and Reagents:

  • p-Tolylacetaldehyde standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with an acid catalyst like sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., citrate buffer, pH 3)[6]

  • Internal Standard (IS) solution (optional, but recommended)

  • Standard laboratory glassware and equipment

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of p-tolylacetaldehyde in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • For aqueous samples, buffer to pH 3.[7] For other samples, perform a suitable extraction into an appropriate solvent.

  • Derivatization Reaction:

    • To an aliquot of the standard or sample, add an excess of the DNPH derivatizing solution.

    • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[7] The reaction can also be performed at room temperature for a longer duration.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences. A C18 cartridge can be used to retain the DNPH derivative, which is then eluted with acetonitrile.[7]

  • HPLC-UV Analysis:

    • Inject an aliquot of the derivatized solution into the HPLC system.

    • Typical HPLC-UV parameters are provided in the table below.

Quantitative Data for Aldehyde Derivatization with DNPH

The following table summarizes method validation parameters for the analysis of p-tolualdehyde (a close structural analog of p-tolylacetaldehyde) and other carbonyls using DNPH derivatization. These values provide a strong baseline for what can be expected when developing a method for p-tolylacetaldehyde.

Parameterp-Tolualdehyde (direct HPLC-UV)[8]General Carbonyls (UHPLC-UV)[9]
Analytical Method HPLC-UVUHPLC-UV
Linear Range 1 - 100 µg/mL98 - 50,000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.2 µg/mLNot Specified (LOQ is ~98 ng/mL)
Limit of Quantification (LOQ) 0.7 µg/mL98 ng/mL (for m/p-tolualdehyde combined)
Accuracy (% Recovery) 98.5% - 101.2%96.3% - 103.6% (at 400 ppb)
Precision (%RSD) < 2.0%Not Specified

Diagram for HPLC-UV Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation & Derivatization cluster_analysis_hplc Analysis Sample_hplc Sample/Standard (pH adjusted if needed) Add_DNPH Add DNPH Solution Sample_hplc->Add_DNPH React React (e.g., 40°C, 1 hr) Add_DNPH->React SPE SPE Cleanup (Optional) React->SPE HPLC HPLC-UV Analysis (λ ≈ 360 nm) React->HPLC direct injection SPE->HPLC Data_hplc Data Acquisition & Processing HPLC->Data_hplc Quant_hplc Quantification Data_hplc->Quant_hplc

Caption: Experimental workflow for HPLC-UV analysis with DNPH derivatization.

Conclusion

The derivatization of p-tolylacetaldehyde with PFBHA for GC-MS analysis or DNPH for HPLC-UV analysis provides robust and sensitive methods for its quantification. The choice of method will depend on the available instrumentation, the sample matrix, and the required sensitivity. The provided protocols and performance data for structurally similar aldehydes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for p-tolylacetaldehyde. It is recommended to perform in-house validation to confirm the performance of the chosen method for the specific application and matrix.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules derived from (4-methylphenyl)acetaldehyde. This valuable building block is a precursor to a variety of chiral compounds with applications in pharmaceuticals and materials science.[1][2][3] The protocols outlined below are based on established organocatalytic and metal-catalyzed methodologies, offering robust approaches to achieving high enantioselectivity.

Introduction

This compound is a readily available aromatic aldehyde that can be transformed into valuable chiral synthons through asymmetric synthesis. The development of stereoselective methods for the functionalization of aldehydes is a cornerstone of modern organic chemistry, enabling the precise construction of stereogenic centers.[4] Organocatalysis, employing small chiral organic molecules, and metal-based catalysis are two powerful strategies to achieve high enantioselectivity in reactions involving aldehydes like this compound.[5][6][7] These methods are crucial in drug development, where the chirality of a molecule often dictates its pharmacological activity.[1][2][3]

Core Application: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter.[8][9] Chiral primary amines and proline-based catalysts have proven to be highly effective in promoting the enantioselective aldol addition of aldehydes to various acceptors.[10][11]

Organocatalytic Approach: Chiral Primary Amine Catalysis

This protocol describes the asymmetric aldol reaction of this compound with an activated ketone, catalyzed by a chiral primary amine. The methodology is adapted from highly successful procedures developed for acetaldehyde.[10]

Logical Workflow for Asymmetric Aldol Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve activated ketone, catalyst, and acid co-catalyst in solvent B Add this compound A->B Reactant Addition C Stir at specified temperature B->C D Monitor reaction progress (TLC/GC-MS) C->D E Quench reaction D->E Upon Completion F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the chiral primary amine-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

  • Reaction Setup: To a flame-dried vial equipped with a magnetic stir bar, add the activated acyclic ketone (0.2 mmol), the chiral primary amine catalyst (0.04 mmol, 20 mol%), and a Brønsted acid co-catalyst (e.g., trifluoroacetic acid, 0.04 mmol, 20 mol%) in an appropriate solvent (e.g., dichloromethane, 1.0 mL).

  • Reactant Addition: Add this compound (0.4 mmol, 2.0 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated by reaction monitoring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired optically enriched tertiary alcohol.

Quantitative Data (Representative)

The following table summarizes representative data for analogous asymmetric aldol reactions of acetaldehyde with activated ketones, which can serve as a benchmark for the reaction with this compound.[10]

EntryActivated KetoneCatalystCo-catalystYield (%)Enantiomeric Excess (ee, %)
1Ethyl 2-oxobutanoateAmine ATFA8595
2Ethyl 2-oxo-4-phenylbutanoateAmine ATFA9098
31,1,1-Trifluoro-3-phenylpropan-2-oneAmine BTFA8892

Note: Catalyst structures and specific reaction times would be detailed in the original research publication. This table provides a template for expected outcomes.

Signaling Pathway: Enamine Catalysis in Asymmetric Aldol Reaction

The catalytic cycle of a primary amine-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate.

G Aldehyde Aldehyde Iminium_ion Iminium_ion Aldehyde->Iminium_ion + Catalyst Catalyst Catalyst Enamine Enamine Aldol_Adduct Aldol_Adduct Enamine->Aldol_Adduct + Ketone Iminium_ion->Enamine - H+ Regenerated_Catalyst Regenerated_Catalyst Aldol_Adduct->Regenerated_Catalyst + H2O - Aldol Product Regenerated_Catalyst->Iminium_ion + Aldehyde

Caption: Catalytic cycle for the primary amine-catalyzed asymmetric aldol reaction.

Further Applications: Asymmetric Additions to this compound

Beyond the aldol reaction, this compound is a suitable substrate for a range of other asymmetric transformations.

Metal-Catalyzed Asymmetric Addition of Phosphorus Nucleophiles

The construction of carbon-phosphorus bonds in an enantioselective manner is of significant interest in medicinal chemistry. Chiral metal complexes can catalyze the asymmetric addition of phosphites or phosphine oxides to aldehydes.[6]

Experimental Protocol: Asymmetric Hydrophosphonylation

  • Catalyst Preparation: In a glovebox, to a solution of the chiral ligand in a suitable solvent (e.g., THF), add the metal precursor (e.g., a copper or zinc salt). Stir the mixture to form the active catalyst.

  • Reaction Setup: To a separate flame-dried flask, add this compound (1.0 equiv.) and the phosphorus nucleophile (e.g., diethyl phosphite, 1.2 equiv.) in the same solvent.

  • Reaction Execution: Add the prepared catalyst solution to the mixture of the aldehyde and nucleophile.

  • Reaction Conditions: Stir the reaction at the specified temperature (e.g., room temperature or below) until complete conversion is observed.

  • Work-up and Purification: Quench the reaction with a suitable reagent, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the enantioenriched α-hydroxyphosphonate.

Quantitative Data (Representative)

The following table provides representative data for the metal-catalyzed asymmetric addition of phosphorus nucleophiles to aldehydes.[6]

EntryAldehydeNucleophileMetal/LigandYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeDiethyl phosphiteCu/(S)-BINAP9295
2CinnamaldehydeDiphenylphosphine oxideZn/(R)-ProPhenol8891

Conclusion

The asymmetric functionalization of this compound provides access to a diverse array of chiral building blocks. The protocols and data presented herein, based on established and reliable methodologies for similar substrates, offer a solid starting point for researchers in the fields of organic synthesis and drug development. Optimization of the reaction conditions for this compound is recommended to achieve the highest possible yields and enantioselectivities. The use of both organocatalytic and metal-catalyzed approaches provides flexibility in designing synthetic routes to target molecules with desired stereochemistry.

References

The Role of p-Tolylacetaldehyde as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde that serves as a valuable chemical intermediate in a variety of synthetic applications. Its structure, featuring a reactive aldehyde group and a tolyl moiety, makes it a versatile building block for the synthesis of diverse molecular architectures. While its close analog, p-tolualdehyde, is extensively used in the pharmaceutical and dye industries, p-tolylacetaldehyde has carved its own niche, particularly in the synthesis of fragrances, agrochemicals, and as a precursor for various heterocyclic compounds with potential biological activity. This document provides detailed application notes and experimental protocols for key reactions involving p-tolylacetaldehyde, offering a guide for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of p-tolylacetaldehyde is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 220.1 °C at 760 mmHg[1]
CAS Number 104-09-6
MDL Number MFCD00047658[1]

Applications in Chemical Synthesis

p-Tolylacetaldehyde is a versatile intermediate for a range of chemical transformations, including condensation reactions, reductive aminations, and as a precursor for heterocyclic synthesis.[1] These reactions are fundamental in the construction of more complex molecules for various applications.

Synthesis of Schiff Bases

The reaction of p-tolylacetaldehyde with primary amines leads to the formation of Schiff bases (imines). These compounds are not only important intermediates for the synthesis of amines via reduction, but many also exhibit a range of biological activities, including antimicrobial and antifungal properties.[2][3][4][5][6]

Knoevenagel Condensation

p-Tolylacetaldehyde can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield α,β-unsaturated products.[7][8][9][10] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals and other fine chemicals.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. p-Tolylacetaldehyde can react with phosphorus ylides to produce substituted styrenes with a high degree of control over the location of the double bond.[11][12][13][14][15]

Reductive Amination

Reductive amination of p-tolylacetaldehyde with primary or secondary amines is a direct route to the corresponding substituted 2-(p-tolyl)ethylamines. This reaction is of great importance in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[16][17][18]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for the synthesis of tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals. While typically employing β-arylethylamines, derivatives of p-tolylacetaldehyde can be envisioned as precursors to the aldehyde component in this cyclization reaction.[1][19][20][21][22]

Experimental Protocols

Disclaimer: Specific experimental data for p-tolylacetaldehyde is limited in publicly available literature. The following protocols are based on general procedures for aldehydes and, where noted, may use data for the closely related p-tolualdehyde as an illustrative example. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a Schiff Base from p-Tolylacetaldehyde and Aniline

This protocol describes a general procedure for the synthesis of an imine from p-tolylacetaldehyde and a primary amine.

Reaction Scheme:

Schiff_Base_Formation pTA p-Tolylacetaldehyde SchiffBase Schiff Base pTA->SchiffBase + R-NH2 Amine Primary Amine (R-NH2) Water H2O SchiffBase->Water - H2O

Caption: General scheme for Schiff base formation.

Materials:

  • p-Tolylacetaldehyde

  • Aniline (or other primary amine)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve p-tolylacetaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.0-1.1 eq) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Illustrative Example with Benzaldehyde Derivatives): [2]

AldehydeAmineProduct Yield (%)
Benzaldehydep-Aminophenol98.28
Anisaldehydep-Aminophenol95.7
4-Nitrobenzaldehydep-Aminophenol91.6
Cinnamaldehydep-Aminophenol98.0
Protocol 2: Knoevenagel Condensation of p-Tolylacetaldehyde with Malononitrile

This protocol outlines a general procedure for the Knoevenagel condensation.

Reaction Workflow:

Knoevenagel_Condensation_Workflow start Start reactants Mix p-Tolylacetaldehyde, Malononitrile, and Catalyst start->reactants reaction Stir at Room Temperature or Heat reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purify by Recrystallization or Chromatography workup->purification product Characterize Product purification->product

Caption: Workflow for Knoevenagel condensation.

Materials:

  • p-Tolylacetaldehyde

  • Malononitrile

  • Basic catalyst (e.g., piperidine, DBU, or a solid base)[8]

  • Solvent (e.g., ethanol, water, or solvent-free)[7][8]

Procedure:

  • In a flask, combine p-tolylacetaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq).

  • Add the chosen solvent (if any) and a catalytic amount of the base.

  • Stir the mixture at room temperature or with heating. Reaction times can be very short, especially under solvent-free or microwave conditions.[7]

  • Monitor the reaction by TLC.

  • After completion, if the product precipitates, it can be collected by filtration.

  • Otherwise, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The crude product is then purified by recrystallization.

Quantitative Data (Illustrative Examples with Various Aldehydes): [8]

AldehydeActive Methylene CompoundCatalyst/SolventTimeYield (%)
BenzaldehydeMalononitrileDBU/Water2 min98
4-ChlorobenzaldehydeMalononitrileDBU/Water2 min99
4-NitrobenzaldehydeMalononitrileDBU/Water2 min99
BenzaldehydeEthyl CyanoacetateDBU/Water10 min97
Protocol 3: Reductive Amination of p-Tolylacetaldehyde

This protocol provides a general method for the synthesis of a secondary amine from p-tolylacetaldehyde.

Reductive Amination Pathway:

Reductive_Amination pTA p-Tolylacetaldehyde Imine Imine Intermediate pTA->Imine + R-NH2 - H2O Amine R-NH2 Product Secondary Amine Imine->Product ReducingAgent [H] ReducingAgent->Product Reduction

Caption: Pathway of reductive amination.

Materials:

  • p-Tolylacetaldehyde

  • Primary amine (e.g., benzylamine)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃))[16]

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure (using NaBH₄): [16]

  • Dissolve p-tolylacetaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-3 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data (Illustrative Examples with p-Tolualdehyde): [16]

AmineReducing AgentSolventTime (h)Yield (%)
BenzylamineNaBH(OAc)₃DCE2495
AnilineNaBH(OAc)₃DCE2492
MorpholineNaBH(OAc)₃DCE2496
BenzylamineH₂/Pd-CMethanol1298

Role in Signaling Pathways

Currently, there is a lack of specific research detailing the direct role of p-tolylacetaldehyde in cellular signaling pathways. However, its metabolic precursor, acetaldehyde, has been shown to be involved in various signaling cascades. For instance, acetaldehyde can induce the expression of collagen and fibronectin genes in human hepatic stellate cells through pathways involving protein kinase C (PKC), extracellular-regulated kinase (ERK1/2), and phosphoinositide 3-kinase (PI3K).[23] It is plausible that p-tolylacetaldehyde, upon metabolic conversion, could exert similar effects, but further research is required to establish this.

Acetaldehyde-Induced Signaling Pathway:

Acetaldehyde_Signaling Acetaldehyde Acetaldehyde PKC Protein Kinase C (PKC) Acetaldehyde->PKC PI3K PI3K PKC->PI3K MEK MEK PKC->MEK Fibronectin Fibronectin Gene Expression PKC->Fibronectin pp70S6K pp70S6K PI3K->pp70S6K ERK ERK1/2 MEK->ERK ERK->pp70S6K Collagen α2(I) Collagen Gene Expression pp70S6K->Collagen

Caption: Simplified acetaldehyde signaling pathway.

Conclusion

p-Tolylacetaldehyde is a valuable and versatile chemical intermediate with applications in the synthesis of fragrances, agrochemicals, and as a precursor to potentially bioactive molecules. Its reactivity allows for its participation in a range of important synthetic transformations, including Schiff base formation, Knoevenagel condensation, Wittig reactions, and reductive aminations. While specific, quantitative data for reactions involving p-tolylacetaldehyde can be scarce in the literature, the general protocols provided herein, with illustrative data from related compounds, offer a solid foundation for its use in synthetic organic chemistry. Further exploration of its role in the synthesis of novel compounds and its potential biological activities is a promising area for future research.

References

Application Notes and Protocols for (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methylphenyl)acetaldehyde , also known as p-tolylacetaldehyde, is an aromatic aldehyde utilized in various research and development applications, including fragrance synthesis and as a building block in organic chemistry.[1] Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and the integrity of experimental results. These application notes provide detailed protocols for the safe handling, storage, and use of this compound in a research setting.

Compound Information and Physical Properties

This compound is an organic compound belonging to the phenylacetaldehyde class.[2][3] It is characterized by a phenyl group substituted at the para position with a methyl group, and an acetaldehyde functional group.

PropertyValueReference
CAS Number 104-09-6[1]
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Appearance Liquid or solid[4]
Boiling Point 70-72 °C or 221.5°C (estimate)[4][5]
Density 1.0052 - 1.025 g/cm³[4][5]
Flash Point 109.5 °C[4]
Purity Typically 95% (may be stabilized with citric acid)[5]

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling.

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H317: May cause an allergic skin reaction.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing mist or vapors.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols

3.1. General Handling and Storage Protocol

This protocol outlines the standard operating procedure for handling and storing this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves

    • Chemical safety goggles

    • Face shield (when handling larger quantities)

    • Flame-retardant lab coat

  • Certified chemical fume hood

  • Secondary containment (e.g., a chemically resistant tray)

  • Tightly sealed, clearly labeled storage containers

  • Inert gas (e.g., argon or nitrogen) for long-term storage

Procedure:

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Verify that the label is intact and legible.

    • Enter the chemical into the laboratory's chemical inventory system.

  • Personal Protective Equipment (PPE):

    • Before handling, don the appropriate PPE as listed above.

  • Handling:

    • All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[9]

    • Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

    • Avoid contact with skin and eyes.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[6][7] A recommended storage temperature is 2-8°C.[10][11]

    • Keep the container tightly closed to prevent exposure to air and moisture.[6][7]

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[9]

    • Store in a flammable storage cabinet, away from incompatible materials such as oxidizing agents.[9]

    • Use secondary containment to prevent spills.

  • Waste Disposal:

    • Dispose of waste in accordance with local, regional, and national regulations.[7]

    • Collect waste in a designated, labeled hazardous waste container.

    • Do not dispose of down the drain.

3.2. Protocol for Aliquoting and Sample Preparation

This protocol provides a step-by-step guide for safely aliquoting and preparing solutions of this compound for experimental use.

Materials:

  • This compound stock container

  • Appropriate solvent (e.g., toluene, as it is used for acetaldehyde standards)

  • Volumetric flasks and pipettes

  • Small, clean, and dry vials with screw caps for aliquots

  • Labeling materials

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of contaminants.

    • Set up all necessary equipment within the chemical fume hood.

  • Aliquoting:

    • In the fume hood, carefully open the stock container of this compound.

    • Using a clean pipette, transfer the desired amount of the aldehyde to a pre-weighed, labeled vial.

    • Tightly seal the vial.

    • If the stock container was under an inert atmosphere, purge the headspace with the inert gas before resealing.

  • Solution Preparation:

    • To prepare a solution of a specific concentration, accurately weigh the required amount of this compound in a tared volumetric flask.

    • Add a small amount of the desired solvent to dissolve the aldehyde.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Storage of Solutions:

    • Store prepared solutions in tightly sealed containers in a cool, dark place.

    • Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

Visualization of Workflows

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect for Damage Receive->Inspect Inventory Log in Inventory Inspect->Inventory Store Store in a Cool, Well-Ventilated Area (2-8°C) Inventory->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Experiment Perform Experiment FumeHood->Experiment CollectWaste Collect in Labeled Hazardous Waste Container Experiment->CollectWaste Dispose Dispose via Approved Waste Management CollectWaste->Dispose

Caption: Workflow for Safe Handling and Storage.

PPE_Decision_Tree Start Start: Handling This compound SmallQuantities Handling Small Quantities (<10 mL) in Fume Hood? Start->SmallQuantities LargeQuantities Handling Large Quantities (>10 mL) or Risk of Splash? SmallQuantities->LargeQuantities No BasePPE Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat SmallQuantities->BasePPE Yes LargeQuantities->BasePPE No EnhancedPPE Enhanced PPE: - Base PPE + Face Shield + Flame-Retardant Lab Coat LargeQuantities->EnhancedPPE Yes

Caption: PPE Selection Decision Tree.

References

Application Notes and Protocols for the Oxidation of p-Tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the oxidation of p-tolylacetaldehyde to its corresponding carboxylic acid, p-tolylacetic acid. This transformation is a fundamental process in organic synthesis, yielding a valuable intermediate for the development of pharmaceuticals and other advanced materials. The protocols outlined below utilize common and effective oxidizing agents, with a particular focus on potassium permanganate due to its robustness and high-yield potential.

Data Presentation: Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent is critical for achieving high yields and purity in the conversion of p-tolylacetaldehyde to p-tolylacetic acid. The following table summarizes quantitative data for various oxidation methods.

Oxidizing AgentSubstrateProductCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Potassium Permanganate (KMnO₄)p-Tolualdehydep-Toluic Acid-Water100 (Reflux)1-2 hours85-95BenchChem
Co(NO₃)₂/MnBr₂p-Cymene p-Toluic AcidCo(NO₃)₂/MnBr₂Acetic Acid10024 hours55-60NIH[1]
Sodium Perborate (NaBO₃·4H₂O)Aromatic AldehydesAromatic Carboxylic Acids-Acetic AcidNot specifiedNot specified-Organic Chemistry Portal
Jones Reagent (CrO₃/H₂SO₄)Primary Alcohols/AldehydesCarboxylic Acids-Acetone0-25Not specifiedTypically highVarious sources

*Note: Data for p-tolualdehyde is presented as a close structural analog to p-tolylacetaldehyde. The reaction conditions and yields are expected to be comparable. **Note: Data for the oxidation of p-cymene provides insight into the formation of a similar product under catalytic aerobic conditions.

Experimental Protocols

The following is a detailed methodology for the oxidation of p-tolylacetaldehyde using potassium permanganate. This protocol is adapted from a well-established procedure for the analogous transformation of p-tolualdehyde.

Protocol 1: Oxidation of p-Tolylacetaldehyde with Potassium Permanganate

1. Materials:

  • p-Tolylacetaldehyde (1.0 eq)

  • Potassium Permanganate (KMnO₄, ~2.0 eq)

  • Sodium Hydroxide (NaOH, ~2.5 eq)

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃), saturated solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter flask

  • Beakers

  • pH paper

2. Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-tolylacetaldehyde (e.g., 5.0 g, 37.3 mmol) in approximately 100 mL of distilled water containing dissolved sodium hydroxide (e.g., 4.5 g, 112 mmol).

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to a gentle reflux with continuous stirring.

  • Addition of Oxidant:

    • In a separate beaker, prepare the oxidant solution by dissolving potassium permanganate (e.g., 11.8 g, 74.6 mmol) in about 150 mL of warm distilled water.

    • Once the aldehyde solution is refluxing, slowly add the warm potassium permanganate solution dropwise through the top of the condenser over a period of 30-45 minutes. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring and Work-up:

    • Continue refluxing for 1-2 hours, or until the purple color of the permanganate persists, indicating the completion of the reaction.

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated solution of sodium bisulfite dropwise to quench any excess potassium permanganate until the purple color is completely discharged, leaving a brown precipitate of manganese dioxide (MnO₂).

    • Filter the mixture through a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of cold water to ensure all the product is collected in the filtrate.

  • Product Isolation and Purification:

    • Transfer the clear filtrate to a beaker and cool it in an ice-water bath.

    • With vigorous stirring, slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2 (check with pH paper). p-Tolylacetic acid will precipitate as a white solid.

    • Collect the crude product by vacuum filtration and wash the solid with two portions of ice-cold distilled water.

    • For further purification, recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol).

    • Dry the purified crystals in a desiccator or a vacuum oven at low heat.

3. Analysis:

  • Determine the final mass of the dried p-tolylacetic acid to calculate the percent yield.

  • Measure the melting point of the purified product. Pure p-tolylacetic acid has a melting point of 91-93 °C.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized workflow for the oxidation of p-tolylacetaldehyde.

chemical_reaction cluster_reactants Reactants cluster_products Products p_tolylacetaldehyde p-Tolylacetaldehyde p_tolylacetic_acid p-Tolylacetic Acid p_tolylacetaldehyde->p_tolylacetic_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4) reduced_agent Reduced Oxidant (e.g., MnO2) oxidizing_agent->reduced_agent Reduction

Caption: Chemical transformation of p-tolylacetaldehyde to p-tolylacetic acid.

experimental_workflow start Start setup Reaction Setup: Dissolve p-tolylacetaldehyde in basic aqueous solution. start->setup heat Heat to Reflux setup->heat add_oxidant Slowly Add Oxidizing Agent (e.g., KMnO4 solution) heat->add_oxidant reflux Continue Reflux (1-2 hours) add_oxidant->reflux cool Cool to Room Temperature reflux->cool quench Quench Excess Oxidant (e.g., with NaHSO3) cool->quench filter1 Filter to Remove Inorganic Precipitate (e.g., MnO2) quench->filter1 acidify Acidify Filtrate with HCl to precipitate product filter1->acidify filter2 Isolate Crude Product by Vacuum Filtration acidify->filter2 purify Purify by Recrystallization filter2->purify dry Dry Purified Product purify->dry end End: p-Tolylacetic Acid dry->end

Caption: Generalized experimental workflow for the oxidation of p-tolylacetaldehyde.

References

Application Notes and Protocols for Condensation Reactions Involving 4-Methylbenzeneacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various condensation reactions involving 4-methylbenzeneacetaldehyde. This versatile starting material can participate in several carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse range of molecular scaffolds with potential applications in medicinal chemistry and drug development.

Introduction

4-Methylbenzeneacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde possessing enolizable α-protons. This structural feature allows it to act as both an electrophile at the carbonyl carbon and a nucleophile at the α-carbon (after deprotonation to form an enolate). This dual reactivity makes it a valuable precursor for various condensation reactions, including Aldol condensations, Knoevenagel condensations, and as a starting point for the synthesis of β-arylethylamines used in the Pictet-Spengler reaction to generate tetrahydroisoquinoline frameworks. The resulting products from these reactions are often scaffolds for compounds with a wide range of biological activities.

Aldol Condensation Reactions

The presence of α-hydrogens in 4-methylbenzeneacetaldehyde allows it to undergo both self-condensation and crossed-aldol condensations.

Self-Aldol Condensation

In the presence of a base or acid catalyst, 4-methylbenzeneacetaldehyde can react with itself to form a β-hydroxy aldehyde, which can subsequently dehydrate to yield an α,β-unsaturated aldehyde.

Reaction Scheme:

Experimental Protocol: Base-Catalyzed Self-Condensation

ParameterCondition
Reactants 4-Methylbenzeneacetaldehyde
Catalyst 10% Aqueous Sodium Hydroxide
Solvent Ethanol
Temperature Room Temperature to 50°C
Reaction Time 2-4 hours
Work-up Neutralization with dilute HCl, extraction with ethyl acetate, drying, and solvent evaporation.
Purification Column chromatography on silica gel.
Expected Yield 60-75%

Detailed Methodology:

  • Dissolve 4-methylbenzeneacetaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add a 10% aqueous solution of sodium hydroxide (0.2 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate gradient to obtain the desired α,β-unsaturated aldehyde.

Crossed-Aldol Condensation

4-Methylbenzeneacetaldehyde can react with other carbonyl compounds in a crossed-aldol condensation. To minimize self-condensation and improve the yield of the desired cross-product, a non-enolizable aldehyde, such as benzaldehyde, is an ideal reaction partner.

Reaction Scheme:

Experimental Protocol: Crossed-Aldol Condensation with Benzaldehyde

ParameterCondition
Reactants 4-Methylbenzeneacetaldehyde, Benzaldehyde
Catalyst 10% Aqueous Sodium Hydroxide
Solvent Ethanol
Temperature Room Temperature
Reaction Time 3-5 hours
Work-up Neutralization, extraction, and solvent removal.
Purification Column chromatography.
Expected Yield 70-85%

Detailed Methodology:

  • Dissolve 4-methylbenzeneacetaldehyde (1.0 eq) and benzaldehyde (1.2 eq) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (0.2 eq) dropwise while stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl and extract with dichloromethane.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure crossed-aldol product.

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 4-Methylbenzeneacetaldehyde (and Benzaldehyde for crossed) in Ethanol Add_Base Add aq. NaOH Reactants->Add_Base Stir Stir at RT (or heat) Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with HCl Monitor->Neutralize Upon Completion Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure Aldol Product Purify->Product

Workflow for Aldol Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. While typically performed with non-enolizable aldehydes, 4-methylbenzeneacetaldehyde can also undergo this reaction.

Reaction Scheme:

Experimental Protocol: Knoevenagel Condensation with Malononitrile

ParameterCondition
Reactants 4-Methylbenzeneacetaldehyde, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Cooling, filtration, and washing.
Purification Recrystallization.
Expected Yield 80-90%

Detailed Methodology:

  • To a solution of 4-methylbenzeneacetaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Knoevenagel adduct.

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate + Base Aldehyde 4-Methylphenylacetaldehyde Enolate->Aldehyde Attack Base Base Intermediate Tetrahedral Intermediate Aldehyde->Intermediate AldolAdduct Aldol Adduct Intermediate->AldolAdduct + H⁺ Product α,β-Unsaturated Product AldolAdduct->Product - H₂O

General Mechanism of Knoevenagel Condensation

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system, a common scaffold in pharmacologically active compounds.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 4-Methylbenzeneacetaldehyde can be converted to the corresponding β-arylethylamine, 2-(4-methylphenyl)ethanamine, which can then be used in the Pictet-Spengler reaction.

Synthesis of 2-(4-methylphenyl)ethanamine (Precursor Synthesis):

2-(4-methylphenyl)ethanamine can be synthesized from 4-methylbenzeneacetaldehyde via reductive amination.

Pictet-Spengler Reaction Scheme:

Experimental Protocol: Pictet-Spengler Reaction

ParameterCondition
Reactants 2-(4-Methylphenyl)ethanamine, Formaldehyde (37% aq. solution)
Catalyst Hydrochloric Acid (conc.) or Trifluoroacetic Acid (TFA)
Solvent Water or Methanol
Temperature 60-80°C
Reaction Time 6-12 hours
Work-up Basification, extraction, and solvent removal.
Purification Column chromatography or crystallization of the salt.
Expected Yield 65-80%

Detailed Methodology:

  • Dissolve 2-(4-methylphenyl)ethanamine (1.0 eq) in water or methanol.

  • Add concentrated hydrochloric acid or TFA (1.1 eq) to the solution.

  • Add a 37% aqueous solution of formaldehyde (1.2 eq) to the reaction mixture.

  • Heat the mixture at 60-80°C and monitor by TLC.

  • After completion, cool the mixture and make it basic (pH > 10) by adding a concentrated NaOH solution.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Pictet_Spengler_Reaction_Pathway Start 4-Methylbenzeneacetaldehyde Amine 2-(4-Methylphenyl)ethanamine Start->Amine Reductive Amination Imine Iminium Ion Intermediate Amine->Imine + Formaldehyde, H⁺ Formaldehyde Formaldehyde Formaldehyde->Imine Cyclization Intramolecular Electrophilic Substitution Imine->Cyclization Product 6-Methyl-1,2,3,4-tetrahydroisoquinoline Cyclization->Product Rearomatization

Synthetic Pathway to Tetrahydroisoquinolines

Applications in Drug Development

The products derived from these condensation reactions are valuable scaffolds in medicinal chemistry.

  • α,β-Unsaturated Aldehydes and Ketones (from Aldol and Knoevenagel Reactions): These compounds are known Michael acceptors and can act as covalent inhibitors of various enzymes. They are also precursors for the synthesis of more complex heterocyclic compounds with potential antimicrobial and anticancer activities.

  • Tetrahydroisoquinolines (from Pictet-Spengler Reaction): The tetrahydroisoquinoline core is present in numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[3] They can interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. For instance, certain substituted tetrahydroisoquinolines have been shown to inhibit KRas, a key protein in many cancers.[3]

Signaling Pathways:

The tetrahydroisoquinoline scaffold, in particular, has been implicated in the modulation of several signaling pathways. Depending on the substitution pattern, these molecules can act as agonists or antagonists for various GPCRs, thereby influencing downstream signaling cascades involving second messengers like cAMP and intracellular calcium. The development of selective tetrahydroisoquinoline derivatives offers the potential to target specific signaling pathways involved in disease pathogenesis.

This document provides a foundational guide for the utilization of 4-methylbenzeneacetaldehyde in key condensation reactions. The provided protocols can be adapted and optimized for specific research and development needs, paving the way for the discovery of novel bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chromatographic purification of crude (4-Methylphenyl)acetaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar aromatic aldehydes.

Troubleshooting Guide

Aromatic aldehydes like this compound can be prone to decomposition on standard silica gel due to its acidic nature.[1][2][3] The following table addresses common issues encountered during chromatographic purification.

Problem Probable Cause(s) Recommended Solution(s)
No compound elutes from the column. 1. The compound has decomposed on the silica gel column.[1] 2. The solvent system is not polar enough to elute the compound. 3. The compound eluted very quickly in the solvent front.[1] 4. Fractions are too dilute to detect the compound by TLC.[1]1. Test compound stability on a TLC plate (2D TLC can be useful).[1] Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[2] 2. Gradually increase the polarity of the eluent. 3. Check the first few fractions collected.[1] 4. Concentrate the fractions in the expected elution range and re-analyze by TLC.[1][4]
Poor separation of the target compound from impurities. 1. The chosen solvent system has poor selectivity for the components. 2. The column is overloaded with the crude sample. 3. The TLC plate may be misleading; degradation on the plate can create multiple spots from a single compound.[1] 4. The column was not packed properly, leading to channeling.1. Screen different solvent systems using TLC to find one that provides better separation.[5] An ideal Rf for the target compound is around 0.2-0.4 for good separation.[6] 2. Use a larger column or reduce the amount of sample loaded. 3. Perform a 2D TLC to check for compound stability on silica.[1] 4. Repack the column carefully, ensuring a level and compact bed.
Streaking or tailing of spots on TLC and column fractions. 1. The compound is acidic or basic and is strongly interacting with the silica. 2. The sample is too concentrated on the TLC plate. 3. The compound is decomposing on the silica.1. For basic compounds, add a small amount of triethylamine (0.1-2%) to the eluent.[7] For acidic compounds, a small amount of acetic or formic acid can be added. 2. Dilute the sample before spotting it on the TLC plate. 3. Use a less acidic stationary phase like neutral alumina or deactivated silica.[2]
The crude mixture is not soluble in the elution solvent. 1. A significant polarity mismatch exists between the crude material and the non-polar solvent system required for chromatography.1. Use a "dry loading" technique: dissolve the crude sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the resulting dry powder onto the column.[5][8] 2. Alternatively, dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and load it carefully.[1]
Isolated yield is significantly lower than expected. 1. Irreversible adsorption of the compound to the silica gel.[3] 2. Decomposition of the aldehyde during the long exposure to silica gel.[3]1. Consider using a less active stationary phase or deactivating the silica. A short, wide column ("plug") can minimize contact time.[1] 2. Run the chromatography as quickly as possible (flash chromatography). Avoid leaving the compound on the column for extended periods.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during purification on a silica gel column?

A1: Silica gel has acidic silanol groups on its surface which can catalyze the decomposition or polymerization of sensitive compounds like aldehydes.[2][3] this compound, being an aldehyde, is susceptible to oxidation, aldol reactions, or other acid-catalyzed degradation pathways.

Q2: What are the alternatives to standard silica gel for purifying sensitive aldehydes?

A2: If your compound is unstable on silica, you can try several alternatives:

  • Deactivated Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[2] This can be done by including a small percentage (e.g., 0.5-1%) of triethylamine in your elution solvent.

  • Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[2]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like methanol/water or acetonitrile/water). This is suitable if your compound is sufficiently soluble in these polar solvents.

Q3: How do I select the best solvent system for my column?

A3: The ideal solvent system is determined by running preliminary tests using Thin Layer Chromatography (TLC).[6]

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a chamber with a test solvent system (a common starting point is a mixture of hexane and ethyl acetate).[7]

  • The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4.[6] This Rf value generally provides the best separation in a flash column.

  • To increase the Rf (move the spot further up), increase the polarity of the solvent system (e.g., add more ethyl acetate). To decrease the Rf, decrease the polarity (e.g., add more hexane).[7]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique used to apply your sample to the column when it is not very soluble in the initial, non-polar eluent.[8] The crude material is dissolved in a solvent, mixed with a small amount of silica gel or an inert support like Celite, and the solvent is then evaporated.[5] The resulting free-flowing powder is then carefully added to the top of the packed column. This method often leads to better separation and sharper bands.[5][8]

Q5: Can I purify this compound without using chromatography?

A5: While chromatography is a very common method, other techniques might be applicable depending on the impurities. These could include:

  • Distillation: If the boiling points of the aldehyde and impurities are sufficiently different.

  • Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a solid adduct, which can be filtered off and then the aldehyde can be regenerated. This is a classic method for purifying aldehydes.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol outlines the standard procedure for purifying crude this compound using flash chromatography on silica gel.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes or flasks

  • Air pressure or pump for flash chromatography

2. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop several plates using different ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 80:20).

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and shows good separation from impurities.[6]

Table of Typical TLC Solvent Systems:

Solvent System (Hexane:EtOAc)Typical Rf Range for Aromatic AldehydesObservations
95:50.1 - 0.3Good for initial screening. May require slightly more polar solvent for elution.
90:100.2 - 0.5Often a good starting point for column chromatography.
80:200.4 - 0.7May elute the compound too quickly, resulting in poorer separation.

3. Column Packing (Wet Method):

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3g of silica gel to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow of about 2 inches/minute is typical for flash chromatography).

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Once the desired compound begins to elute, collect the fractions containing it.

6. Analysis and Product Isolation:

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity using analytical techniques such as NMR, GC-MS, or IR spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Select Solvent System (e.g., 90:10 Hexane:EtOAc) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimal system found Load 3. Dry Load Sample (Adsorb crude on silica) Pack->Load Elute 4. Elute with Solvent (Apply pressure for flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Analyze & decide Combine 7. Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Final Product (NMR, GC-MS) Evaporate->Analyze

Caption: Workflow for purifying this compound.

troubleshooting_workflow Troubleshooting Logic for Column Chromatography Start Start Purification Problem Is there a problem? (e.g., low yield, poor separation) Start->Problem CheckStability Check Compound Stability (2D TLC) Problem->CheckStability Yes Success Purification Successful Problem->Success No Decomposition Is compound decomposing? CheckStability->Decomposition ChangeStationary Use Deactivated Silica or Alumina Decomposition->ChangeStationary Yes CheckSolvent Re-evaluate Solvent System (TLC) Decomposition->CheckSolvent No ChangeStationary->Start Retry RfCorrect Is Rf ~0.2-0.4? CheckSolvent->RfCorrect AdjustPolarity Adjust Solvent Polarity RfCorrect->AdjustPolarity No CheckLoading Check Column Loading (Overloaded?) RfCorrect->CheckLoading Yes AdjustPolarity->CheckSolvent Re-test ReduceLoad Reduce Sample Load or use larger column CheckLoading->ReduceLoad Yes CheckLoading->Success No, other issue ReduceLoad->Start Retry

Caption: Troubleshooting workflow for common purification issues.

References

Technical Support Center: p-Tolylacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-tolylacetaldehyde synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing impurities and ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of p-tolylacetaldehyde?

A1: The impurity profile of crude p-tolylacetaldehyde is highly dependent on the synthetic route employed. However, some common impurities include:

  • Isomeric Impurities: Ortho- (o-) and meta- (m-) tolualdehyde are frequent byproducts, particularly in reactions involving the formylation of toluene.[1]

  • Unreacted Starting Materials: Residual toluene or p-xylene may remain if the reaction does not proceed to completion.[1]

  • Oxidation Products: The primary degradation product is p-toluic acid, which forms when the aldehyde is exposed to air or other oxidizing conditions.[1][2]

  • Side-Reaction Products: Depending on the specific synthesis (e.g., Darzens condensation), other byproducts like glycidic esters or their subsequent reaction products may be present.[3][4]

  • Water: Moisture can be introduced during the reaction workup.[1]

Q2: What is the general strategy for purifying crude p-tolylacetaldehyde?

A2: A multi-step purification strategy is often most effective. The choice of methods depends on the specific impurities present. The most common and effective techniques are:

  • Chemical Extraction (Bisulfite Wash): This is highly selective for aldehydes. It involves reacting the crude mixture with a sodium bisulfite solution to form a water-soluble adduct, allowing for the separation of non-aldehydic impurities.[5][6] The pure aldehyde is then regenerated by basification.[7]

  • Acid-Base Extraction: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) is effective for removing acidic impurities like p-toluic acid.[8]

  • Fractional Distillation: This physical method is the primary technique for separating p-tolylacetaldehyde from its isomers (o- and m-tolualdehyde) based on differences in their boiling points.[9] Due to the high boiling points, vacuum distillation is recommended to prevent thermal degradation.[9]

  • Column Chromatography: This can be used for separating compounds with different polarities. However, aldehydes can sometimes be unstable on standard silica gel.[8]

Q3: How can I assess the purity of my final p-tolylacetaldehyde product?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is ideal for quantifying the main product and known impurities like p-toluic acid.[2]

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile impurities, such as residual solvents and isomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the desired product and identify impurities by their characteristic signals.[10]

Troubleshooting Impurities

This section provides detailed guides for addressing specific purification challenges.

Issue 1: Contamination with Non-Aldehydic Organic Impurities (e.g., Toluene)

This guide focuses on removing unreacted starting materials or other non-aldehydic byproducts. The most effective method is the formation of a reversible sodium bisulfite adduct.

Experimental Protocol: Purification via Sodium Bisulfite Adduct Formation

Objective: To selectively separate p-tolylacetaldehyde from non-aldehydic organic impurities.

Methodology:

  • Dissolution: Dissolve the crude organic mixture in a suitable water-miscible solvent like tetrahydrofuran (THF) or methanol to ensure contact between the aldehyde and the aqueous bisulfite.[7]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes. The aldehyde reacts to form a water-soluble bisulfite adduct.[1][5]

  • Extraction of Impurities: Add a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to the funnel and shake. Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the organic layer will contain the non-aldehydic impurities.[7][8]

  • Separation: Drain and collect the lower aqueous layer. Discard the organic layer containing the impurities.

  • Regeneration of Aldehyde: Transfer the aqueous layer to a clean separatory funnel. Add an equal volume of diethyl ether. Slowly add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the solution is strongly basic (pH > 10).[1][5] This reverses the reaction, liberating the free p-tolylacetaldehyde.

  • Final Extraction & Workup: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the pure p-tolylacetaldehyde.[5]

Issue 2: Presence of Acidic Impurities (e.g., p-Toluic Acid)

The presence of p-toluic acid is a common issue resulting from oxidation. It can be easily removed with a simple acid-base extraction.

Solution:

  • Dissolve the crude p-tolylacetaldehyde in an organic solvent like ethyl acetate.

  • Wash the organic solution one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The p-toluic acid will react to form sodium p-toluate, which is soluble in the aqueous layer.

  • Combine the aqueous washes and discard them.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product.

Issue 3: Isomeric Impurities (o- and m-Tolualdehyde) Detected

Separating isomers with very similar properties is challenging. Vacuum fractional distillation is the most effective method.

Data Presentation: Physical Properties of Tolualdehyde Isomers

Successful separation by fractional distillation depends on the difference in boiling points. A highly efficient fractionating column is required due to the small differences.[9]

IsomerBoiling Point at 760 mmHg (°C)Boiling Point at 11 mmHg (°C)
o-Tolualdehyde199-20080-82
m-Tolualdehyde19980-82
p-Tolualdehyde 204-205 82-85
Data sourced from BenchChem[9]
Experimental Protocol: Vacuum Fractional Distillation

Objective: To separate p-tolylacetaldehyde from its lower-boiling o- and m- isomers.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and multiple receiving flasks.[9][11] Connect the apparatus to a vacuum pump with a pressure gauge.

  • Preparation: Add the isomeric mixture and a few boiling chips or a magnetic stir bar to the distillation flask. It is also advisable to add a small amount of an antioxidant (e.g., hydroquinone) to prevent oxidation at high temperatures.[9]

  • Distillation:

    • Begin heating the flask gently.

    • Once boiling commences, a ring of condensate will slowly rise up the column. A slow, steady rate is crucial for good separation.[11]

    • The vapor temperature should stabilize at the boiling point of the lowest-boiling components (the o/m mixture) at the applied pressure. Collect this first fraction in a receiving flask.[9]

    • After the first fraction has distilled, the vapor temperature will drop before rising again. Change the receiving flask.

    • Gradually increase the heating to distill the desired p-tolylacetaldehyde fraction, which will distill at a slightly higher, stable temperature.[9]

  • Shutdown: Once the p-tolylacetaldehyde has been collected, stop the heating and allow the apparatus to cool completely before releasing the vacuum.

Issue 4: Product Decomposition during Column Chromatography

Aldehydes can be sensitive and may degrade (e.g., oxidize or polymerize) on acidic silica gel, which is the most common stationary phase.[8]

Solutions:

  • Neutralize the Silica: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a neutralizating agent like triethylamine (~1% v/v).[12]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the purification.[12]

  • Work Quickly: Do not let the aldehyde sit on the column for an extended period. Use flash chromatography techniques with positive pressure to speed up the elution.[13]

Visualized Workflows and Logic

Troubleshooting and Purification Decision Tree

G cluster_impurities cluster_solutions start Crude p-Tolylacetaldehyde (Purity Check by GC/HPLC) impurity_type What is the primary impurity? start->impurity_type isomers Isomeric (o- / m-tolualdehyde) impurity_type->isomers Isomers acid Acidic (p-toluic acid) impurity_type->acid Acid starting_material Non-Aldehydic (e.g., Toluene) impurity_type->starting_material Starting Material complex Complex Mixture impurity_type->complex Multiple Types distillation Perform Vacuum Fractional Distillation isomers->distillation base_wash Perform Aqueous NaHCO₃ Wash acid->base_wash bisulfite Perform Sodium Bisulfite Wash starting_material->bisulfite multi_step Sequential Purification: 1. Base Wash 2. Bisulfite Wash 3. Distillation complex->multi_step end_node Pure p-Tolylacetaldehyde distillation->end_node base_wash->end_node bisulfite->end_node multi_step->end_node

Caption: Decision tree for troubleshooting common impurities.

Workflow for Purification via Bisulfite Adduct Formation

G cluster_process Bisulfite Purification Process A 1. Crude Product (Aldehyde + Impurities) in Miscible Solvent B 2. Add Saturated NaHSO₃ (aq) & Shake Vigorously A->B C 3. Two Phases Form Aqueous: Aldehyde Adduct Organic: Impurities B->C D 4. Separate Layers C->D E 5. Regenerate Aldehyde from Aqueous Layer (Add Base + Ether) D->E Aqueous Layer H Impurities in Organic Solvent (Discard) D->H Organic Layer F 6. Extract & Workup Organic Layer E->F G Pure Aldehyde F->G

Caption: Workflow for bisulfite adduct purification.

References

Stability and degradation of (4-Methylphenyl)acetaldehyde over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Methylphenyl)acetaldehyde

A Guide to Understanding and Preventing Degradation in Experimental Settings

Welcome to the technical support guide for this compound (CAS 104-09-6). As a key intermediate and fragrance component, the stability of this aromatic aldehyde is critical for reproducible and successful experimental outcomes. This document, prepared by our senior application scientists, addresses the most common challenges researchers face regarding its degradation. We will explore the mechanisms of instability and provide actionable troubleshooting protocols to ensure the integrity of your starting material and the validity of your results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses fundamental questions about the inherent stability of this compound and best practices for its handling and storage.

Question 1: What are the primary degradation pathways for this compound?

Answer: this compound, like most aldehydes, is a reactive molecule susceptible to three primary degradation pathways, especially during improper storage or handling.[1][2] Understanding these pathways is the first step in preventing them.

  • Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process converts this compound into 4-methylbenzoic acid. This is often the most common degradation pathway observed.

  • Polymerization: Under certain conditions, particularly in the presence of acidic or trace metal impurities, aldehydes can undergo polymerization to form linear polyacetals or cyclic trimers (trioxanes).[2][3] This results in a loss of the desired monomeric aldehyde and can manifest as increased viscosity or the formation of solid precipitates.[2]

  • Aldol Self-Condensation: As an aldehyde with α-hydrogens, this compound can react with itself in the presence of acid or base catalysts. This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate to yield an α,β-unsaturated aldehyde. This is a critical consideration in reactions where acidic or basic conditions are employed.[4]

Question 2: What are the ideal storage conditions for neat this compound?

Answer: Proper storage is the most effective strategy to maintain the purity and stability of this compound. The goal is to mitigate exposure to the key initiators of degradation: air, light, heat, and contaminants.

ParameterRecommendationRationale
Temperature Store refrigerated at 2-8°C.[5]Reduces the rate of all chemical degradation reactions and minimizes volatility.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces oxygen, directly inhibiting the primary oxidation pathway.
Container Use an amber glass bottle with a PTFE-lined cap.[1][5]Amber glass protects the compound from light, which can catalyze degradation, while the PTFE liner prevents leaching and ensures an airtight seal.
Purity Use high-purity material, free from acidic or metallic contaminants.Impurities can act as catalysts for polymerization and other side reactions.[1]
Question 3: I need to prepare a stock solution. What is the best solvent, and how can I maximize its shelf-life?

Answer: The choice of solvent is critical. For maximum stability, preparing solutions in a primary alcohol, such as ethanol, is highly recommended. In alcoholic solutions, aldehydes exist in equilibrium with the corresponding hemiacetal.[2] Hemiacetals are significantly less prone to oxidation and polymerization than the free aldehyde, thus protecting the compound while in solution.[2]

To maximize shelf-life:

  • Use anhydrous, high-purity ethanol.

  • Prepare the solution fresh when possible.

  • If storage is necessary, store the solution under the same conditions recommended for the neat material (2-8°C, inert atmosphere, amber vial).

Question 4: Are there any recommended stabilizers for this compound?

Answer: Yes. For long-term storage, the addition of an antioxidant or a weak acid can be beneficial.

  • Antioxidants: A small amount (typically 100-200 ppm) of Butylated Hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidation.[2]

  • Acid Stabilizers: Some suppliers provide aldehydes stabilized with a weak acid like citric acid.[6] This helps to inhibit base-catalyzed aldol reactions. However, be aware that strong acidic conditions can promote polymerization.[2]

Part 2: Troubleshooting Experimental Issues

This section provides a question-and-answer guide to specific problems you may encounter during your experiments.

Question 1: My sample's purity has decreased over time, and I see a new peak in my GC/LC-MS that corresponds to a higher molecular weight. What is happening?

Answer: The appearance of higher molecular weight species is a classic sign of polymerization . This compound can form cyclic trimers (MW = 402.5 g/mol ) or linear polymers. This process is often catalyzed by trace acidic impurities, which may even form in situ via slow oxidation.[2]

Troubleshooting Steps:

  • Confirm the Impurity: Use mass spectrometry to confirm if the new peak's mass corresponds to a dimer, trimer, or other polymer of your starting material.

  • Check for Acidity: Measure the pH of a sample diluted in a neutral solvent (e.g., 1:1 ethanol:water). An acidic pH suggests oxidation has occurred, which in turn catalyzes polymerization.

  • Solution: Discard the degraded material. Obtain a fresh, high-purity sample and implement the recommended storage protocols immediately (See Protocol 1). If trace acidity is a recurring issue, consider purification via distillation or passing the material through a short plug of basic alumina before use.

Question 2: An acidic impurity is appearing in my sample, causing a pH shift and interfering with my reaction. What is this impurity and how can I prevent it?

Answer: This is a clear indication of oxidation . The aldehyde is reacting with oxygen to form 4-methylbenzoic acid . This not only reduces the concentration of your starting material but also introduces an acidic contaminant that can alter reaction kinetics or catalyze unwanted side reactions.[7]

Troubleshooting Steps:

  • Analytical Confirmation: Use HPLC or GC-MS to confirm the presence of 4-methylbenzoic acid by comparing it with a known standard.

  • Prevention: The most effective solution is strict prevention. Always handle the material under an inert atmosphere and store it in a properly sealed container at 2-8°C.

  • Removal: If you must use a partially oxidized sample, you can remove the acidic impurity. See Protocol 3 for a liquid-liquid extraction procedure.

Question 3: I am observing unexpected side products in my base-catalyzed reaction. Could my starting material be the cause?

Answer: Absolutely. If your reaction is run under basic (or acidic) conditions, you are likely observing products resulting from aldol self-condensation .[4] this compound can act as both the nucleophile (as an enolate) and the electrophile, leading to the formation of 3-hydroxy-2-methyl-3-(4-methylphenyl)propanal, which can then dehydrate to 2-methyl-3-(4-methylphenyl)prop-2-enal.

Troubleshooting Steps:

  • Analyze Byproducts: Use NMR and Mass Spectrometry to characterize the side products and confirm if their structures are consistent with an aldol condensation pathway.

  • Modify Reaction Conditions:

    • Lower the reaction temperature to disfavor the condensation pathway.

    • Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low, minimizing self-reaction.[4]

    • Use a non-nucleophilic or sterically hindered base if compatible with your desired reaction.

  • Ensure Purity: Ensure your starting material is free from acidic or basic impurities that could be catalyzing the self-condensation before your reaction even begins.

Question 4: My results are inconsistent. How can I ensure the quality of my this compound before each experiment?

Answer: Inconsistent results often trace back to inconsistent starting material quality. Implementing a routine Quality Control (QC) check is essential.

Recommended Pre-Use QC Protocol:

  • Visual Inspection: Check for any color change (yellowing can indicate degradation) or increased viscosity/precipitate (indicating polymerization).

  • Purity Check via HPLC/GC: Run a quick purity check using a standardized analytical method (See Protocol 2). This will quantify the percentage of the desired aldehyde and detect the primary degradation products.

  • Set a Purity Threshold: Establish a minimum purity level (e.g., >98%) for your experiments. If a batch falls below this threshold, it should be purified or discarded.

Part 3: Visual Guides and Diagrams

Visual aids can clarify complex chemical pathways and experimental workflows.

Major Degradation Pathways

The following diagram illustrates the three primary routes of degradation for this compound.

A This compound B 4-Methylbenzoic Acid A->B Oxidation (+ O2) C Polyacetals / Cyclic Trimer A->C Polymerization (Acid/Heat) D Aldol Condensation Products A->D Self-Condensation (Acid/Base)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Quality Control

This workflow provides a systematic approach to troubleshooting experiments where starting material stability is suspected.

start Inconsistent Experimental Results qc_check Perform QC on Starting Material start->qc_check hplc_gc HPLC / GC Analysis qc_check->hplc_gc decision Purity > 98% and No Degradants? hplc_gc->decision proceed Proceed with Experiment (Investigate other variables) decision->proceed Yes fail Purity < 98% or Degradants Detected decision->fail No identify Identify Primary Degradant (Oxidation, Polymerization, etc.) fail->identify purify Purify Material (See Protocol 3) identify->purify discard Discard and Use Fresh Stock identify->discard

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 4: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure

This protocol minimizes degradation during routine laboratory use.

  • Procurement: Purchase this compound in small quantities to ensure a fresh supply. Note the date of receipt and opening on the bottle.

  • Inert Atmosphere Blanketing: Before sealing the bottle for storage after each use, flush the headspace with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 seconds to displace air.

  • Sealing: Ensure the cap is tightly sealed. For long-term storage, consider wrapping the cap threads with PTFE tape to ensure an airtight seal.

  • Storage Location: Place the sealed bottle in a refrigerator at 2-8°C, away from light sources and incompatible chemicals.

  • Aliquoting: For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to air and moisture.

Protocol 2: Quantification of Purity by HPLC

This method allows for the separation and quantification of this compound and its primary oxidation product, 4-methylbenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the aldehyde in acetonitrile.

  • Analysis: this compound will be less polar and have a longer retention time than the more polar 4-methylbenzoic acid. Calculate purity based on the relative peak areas.

Protocol 3: Procedure for Removing Acidic Impurities (Oxidation Product)

This extractive workup removes 4-methylbenzoic acid from this compound.

  • Dissolution: Dissolve the impure aldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 volumes). The bicarbonate solution will react with the acidic impurity, converting it to the water-soluble sodium salt.

    • Causality Note: The bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but generally not strong enough to induce significant aldol condensation.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 5 volumes) to remove residual water and bicarbonate.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure (rotary evaporation).

  • QC Check: Re-analyze the purified product by HPLC (Protocol 2) to confirm the absence of the acidic impurity before use.

References

Technical Support Center: Synthesis of p-Tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for p-tolylacetaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges, side reactions, and troubleshooting scenarios encountered during the synthesis of this valuable intermediate.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low yield with significant recovery of p-tolualdehyde starting material.

Question: I am attempting a Darzens condensation to synthesize ethyl p-tolylglycidate, the precursor to p-tolylacetaldehyde, but my yield is very low, and I'm recovering a lot of unreacted p-tolualdehyde. What's going wrong?

Answer: This is a common issue in the Darzens condensation, which involves the reaction of an aldehyde (p-tolualdehyde) with an α-halo ester in the presence of a base.[1][2][3] The problem likely stems from one of three areas: the base, the reaction conditions, or the reagents themselves.

  • Causality—The Role of the Base: The first step is the deprotonation of the α-halo ester to form a carbanion.[3] If the base is not strong enough or is sterically hindered, this deprotonation will be slow or incomplete. Furthermore, if the base is too nucleophilic (e.g., an alkoxide corresponding to the ester), it can competitively react with the p-tolualdehyde starting material (via Cannizzaro-type reactions) or the α-halo ester (via SN2 displacement), reducing the efficiency of the desired condensation.

  • Troubleshooting Protocol:

    • Base Selection: Switch to a strong, non-nucleophilic base. Sodium amide (NaNH₂) or potassium tert-butoxide are classic choices. More modern, highly efficient protocols may use phosphazene bases, which are extremely strong but poorly nucleophilic, minimizing side reactions.[4]

    • Temperature Control: The initial deprotonation and subsequent addition to the aldehyde should be conducted at low temperatures (e.g., -78 °C to 0 °C) to prevent self-condensation of the aldehyde and other side reactions.[5]

    • Reagent Purity: Ensure your p-tolualdehyde is free from acidic impurities like p-toluic acid, which will quench the base. Use freshly distilled aldehyde. Ensure the α-halo ester and solvent are anhydrous, as water will also consume the base.

  • Workflow for Optimizing the Darzens Condensation:

    Darzens_Troubleshooting start Low Yield of Glycidic Ester check_base Q: Is the base strong and non-nucleophilic? start->check_base check_temp Q: Was the reaction run at low temperature? check_base->check_temp Yes use_strong_base Action: Switch to NaNH2, t-BuOK, or a phosphazene base. check_base->use_strong_base No check_reagents Q: Are reagents pure and anhydrous? check_temp->check_reagents Yes control_temp Action: Maintain temperature between -78°C and 0°C. check_temp->control_temp No purify_reagents Action: Distill aldehyde, dry solvent and halo-ester. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes use_strong_base->success control_temp->success purify_reagents->success

    Caption: Troubleshooting workflow for the Darzens condensation.

Problem 2: Formation of an unexpected ketone isomer instead of p-tolylacetaldehyde.

Question: I am using a Meinwald rearrangement of p-methylstyrene oxide to synthesize p-tolylacetaldehyde, but I'm isolating a significant amount of p-methylacetophenone. Why is this happening?

Answer: The Meinwald rearrangement is a Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound.[6] The reaction proceeds through the formation of a carbocation intermediate after the epoxide ring is opened. The product distribution is determined by which group migrates to the carbocation center.

  • Mechanistic Insight—Competing Migratory Aptitudes:

    • Desired Pathway: For p-tolylacetaldehyde, the epoxide opens to form a benzylic carbocation. A subsequent 1,2-hydride shift results in the desired aldehyde. This is generally the favored pathway.

    • Side Reaction Pathway: For p-methylacetophenone to form, a 1,2-aryl (p-tolyl group) shift would need to occur. While hydride migration is typically faster than aryl migration in such systems, the choice of Lewis acid and the stability of the transition states can influence the outcome.

    Meinwald_Rearrangement cluster_main Meinwald Rearrangement Pathways start p-Methylstyrene Oxide + Lewis Acid carbocation Benzylic Carbocation Intermediate start->carbocation hydride_shift 1,2-Hydride Shift (Favored) carbocation->hydride_shift aryl_shift 1,2-Aryl Shift (Side Reaction) carbocation->aryl_shift product_aldehyde p-Tolylacetaldehyde (Desired Product) hydride_shift->product_aldehyde product_ketone p-Methylacetophenone (Side Product) aryl_shift->product_ketone

    Caption: Competing pathways in the Meinwald rearrangement.

  • Troubleshooting Protocol:

    • Choice of Lewis Acid: Harsh Lewis acids (e.g., AlCl₃) or protic acids can sometimes favor the more stable product thermodynamically, which might be the ketone. Try using milder, more selective Lewis acids like BF₃·OEt₂ or Sc(OTf)₃. The use of enzymes, such as styrene oxide isomerase (SOI), can provide exceptional selectivity for the aldehyde product under physiological conditions.[6]

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to overcome the barrier for the less-favored aryl migration.

    • Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states. Experiment with a range of aprotic solvents, from nonpolar (e.g., toluene) to polar (e.g., dichloromethane).

Problem 3: Product mixture contains both branched and linear aldehyde isomers.

Question: My hydroformylation of p-methylstyrene is producing a mixture of p-tolylacetaldehyde (the branched product) and 3-(p-tolyl)propanal (the linear product). How can I improve the selectivity for the desired branched isomer?

Answer: Regioselectivity in rhodium-catalyzed hydroformylation is a well-documented challenge and is highly dependent on the catalyst system and reaction conditions.[7] For styrenic substrates, the branched aldehyde is often the electronically favored product, but the linear isomer can be formed competitively.[8][9]

  • Controlling Factors:

    • Ligand Choice: This is the most critical factor. Bulky phosphine or phosphite ligands tend to favor the formation of the linear aldehyde by sterically disfavoring the intermediate that leads to the branched product. Conversely, ligands with strong π-acceptor properties can favor the branched isomer.

    • Syngas Pressure (CO:H₂): Higher carbon monoxide partial pressure generally favors the formation of linear aldehydes.

    • Temperature: The effect of temperature can be complex and depends on the specific catalyst system used.

  • Data-Driven Optimization:

ParameterCondition Favoring Branched IsomerCondition Favoring Linear IsomerRationale
Ligand Type P(OPh)₃, P(V)-based ligandsBulky phosphines (e.g., Xantphos)Electronic effects of π-acceptor ligands stabilize the branched pathway intermediate.[9] Bulky ligands sterically favor the less-crowded linear pathway.
CO Pressure LowerHigherHigh CO concentration favors a pathway that leads to the linear product.
Temperature Generally LowerGenerally HigherHigher temperatures can sometimes overcome the activation barrier for the linear pathway, though this is system-dependent.[7]
  • Recommended Protocol for Maximizing Branched Product:

    • Catalyst System: Use a rhodium precursor like [Rh(COD)Cl]₂ with a π-accepting phosphorus(V) ligand or a phosphite ligand.[9]

    • Reaction Conditions: Start with a relatively low syngas pressure (e.g., 10-20 bar) and a moderate temperature (e.g., 30-50 °C).

    • Analysis: Monitor the branched-to-linear (b:l) ratio by GC or ¹H NMR. If selectivity is poor, systematically adjust the ligand, pressure, and temperature based on the principles outlined above.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to p-tolylacetaldehyde and their common side reactions?

A1: The primary methods involve homologation of p-tolualdehyde or rearrangement/functionalization of a C8 precursor.

Synthesis MethodCommon Starting MaterialsKey Side Reaction(s)
Darzens Condensation p-Tolualdehyde, Ethyl ChloroacetateIncomplete reaction; self-condensation of p-tolualdehyde.[5]
Meinwald Rearrangement p-Methylstyrene OxideFormation of p-methylacetophenone via aryl migration.[6]
Hydroformylation p-Methylstyrene, Syngas (CO/H₂)Formation of the linear isomer, 3-(p-tolyl)propanal; hydrogenation of the alkene.[7][10]
Pinacol Rearrangement 1-(p-tolyl)ethane-1,2-diolCompeting migration of phenyl vs. methyl/hydride groups leading to ketone byproducts.[11][12]

Q2: My purified p-tolylacetaldehyde degrades upon storage. How can I prevent this?

A2: p-Tolylacetaldehyde, like many aldehydes, is susceptible to two main degradation pathways: oxidation and self-condensation (aldol reaction).

  • Oxidation: Exposure to air (oxygen) can lead to the formation of p-toluic acid. This is often accelerated by light.

  • Self-Condensation: Trace amounts of acid or base can catalyze an aldol condensation, leading to higher molecular weight impurities and eventual polymerization.

Prevention Protocol:

  • Purification: Ensure the final product is purified to remove any acidic or basic residues. A final distillation is recommended.

  • Inert Atmosphere: Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Low Temperature: Store in a refrigerator or freezer (-20 °C) to slow down all degradation pathways.

  • Inhibitor: For long-term storage, adding a small amount of an antioxidant or radical inhibitor like hydroquinone can be beneficial.[13]

Q3: How can I effectively purify crude p-tolylacetaldehyde from non-aldehydic impurities?

A3: A highly effective and classic method for purifying aldehydes is through the formation of a reversible sodium bisulfite adduct.[14] This technique selectively separates the aldehyde from non-polar impurities like unreacted starting materials (e.g., toluene, p-methylstyrene).

Purification Workflow:

  • Adduct Formation: Vigorously stir or shake the crude organic mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a water-soluble adduct, which partitions into the aqueous layer.

  • Separation: Separate the aqueous layer (containing the adduct) from the organic layer (containing impurities).

  • Washing: Wash the aqueous layer with a non-polar solvent (e.g., ether or hexane) to remove any remaining organic impurities.

  • Liberation: Decompose the bisulfite adduct to regenerate the pure aldehyde by adding a base (e.g., sodium carbonate solution) or a strong acid to the aqueous solution. The pure aldehyde will separate as an oily layer.

  • Extraction & Drying: Extract the liberated aldehyde with a fresh portion of organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

References

How to prevent polymerization of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of (4-Methylphenyl)acetaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound, also known as p-tolylacetaldehyde, is an aromatic aldehyde. Like many aldehydes, it possesses a reactive carbonyl group and alpha-hydrogens, making it susceptible to self-condensation reactions, primarily through a base-catalyzed aldol condensation mechanism. This process can lead to the formation of oligomers and polymers, altering the purity and properties of the compound.

Q2: What are the visible signs of this compound polymerization?

Users should be vigilant for the following indicators of polymerization:

  • Increased viscosity: The sample may become noticeably thicker or more syrup-like.

  • Solidification: In advanced stages, the liquid may solidify completely or form a solid precipitate.

  • Cloudiness: The initially clear liquid may become cloudy or opaque.

  • Changes in odor: A decrease in the characteristic odor of the aldehyde may be observed.

Q3: What are the primary pathways for the polymerization of this compound?

The main polymerization routes include:

  • Aldol Condensation: This is a significant pathway, particularly in the presence of basic catalysts, leading to the formation of polyaldols.

  • Oxidative Polymerization: Exposure to air can lead to the oxidation of the aldehyde to its corresponding carboxylic acid, p-toluic acid. This acidic impurity can then catalyze further polymerization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Sample appears viscous or has solidified upon receipt or after storage. Polymerization has occurred due to improper storage conditions (e.g., exposure to heat, light, or air) or the absence of a stabilizer.1. Consider depolymerization (see Experimental Protocols).2. For future use, ensure proper storage and handling procedures are followed.3. Verify the presence of a stabilizer in newly acquired material.
Inconsistent or poor yields in reactions using this compound. The starting material has partially polymerized, reducing the concentration of the active aldehyde.1. Use a fresh, unopened bottle of the aldehyde.2. If polymerization is suspected, purify the aldehyde by distillation immediately before use.3. Consider adding a compatible polymerization inhibitor if it does not interfere with the reaction chemistry.
Formation of an unexpected precipitate during a reaction. The reaction conditions (e.g., basic pH, elevated temperature) are inducing the polymerization of the aldehyde.1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).2. Scrutinize the reaction for any basic impurities and neutralize if possible.3. Consider running the reaction at a lower temperature.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation to the corresponding carboxylic acid, which can catalyze polymerization.
Light Amber vial or stored in the darkMinimizes light-induced degradation and polymerization.
Container Tightly sealed containerPrevents exposure to air and moisture.
Additives Addition of a stabilizer (e.g., citric acid)Maintains an acidic pH to inhibit base-catalyzed aldol condensation.

Table 2: Potential Polymerization Inhibitors

InhibitorProposed MechanismRecommended ConcentrationCompatibility Notes
Citric Acid Acid catalyst for acetal formation (self-stabilization); maintains low pH to prevent base-catalyzed polymerization.While a specific optimal concentration for this compound is not widely published, it is commercially available with citric acid as a stabilizer. A low concentration (e.g., 100-500 ppm) is a reasonable starting point.Generally compatible with many organic reactions. Verify compatibility with your specific reaction conditions.
Butylated Hydroxytoluene (BHT) Free-radical scavenger, inhibiting oxidative polymerization.For similar aldehydes, 100-200 ppm is often used.May interfere with radical-mediated reactions.
Hydroquinone Free-radical scavenger.For similar aldehydes, 100-200 ppm is often used.Can be colored and may need to be removed before certain applications.

Experimental Protocols

Protocol 1: Stabilization of this compound with Citric Acid

Objective: To stabilize this compound for long-term storage.

Materials:

  • This compound

  • Citric acid (anhydrous)

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Glassware (round-bottom flask, syringe, septa)

Procedure:

  • Ensure all glassware is dry and purged with an inert gas.

  • Prepare a stock solution of citric acid in the anhydrous solvent (e.g., 1 mg/mL).

  • To a freshly opened or distilled bottle of this compound, add the citric acid stock solution via syringe to achieve the desired final concentration (e.g., 200 ppm).

  • Gently swirl the mixture to ensure homogeneity.

  • Purge the headspace of the container with the inert gas before sealing tightly.

  • Store the stabilized aldehyde at 2-8 °C in the dark.

Protocol 2: Depolymerization of this compound

Objective: To recover monomeric this compound from a polymerized sample.

Materials:

  • Polymerized this compound

  • Distillation apparatus (flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Inert gas supply

Procedure:

  • Assemble the distillation apparatus and ensure it is clean and dry.

  • Place the polymerized sample into the distillation flask.

  • Flush the entire system with an inert gas.

  • Gently heat the distillation flask. The polymer will begin to "crack" and revert to the monomer.

  • The monomeric this compound will distill. Collect the fraction that boils at the expected temperature (approximately 221-222 °C at atmospheric pressure). For higher purity, vacuum distillation is recommended.

  • Immediately after distillation, add a stabilizer (see Protocol 1) to the collected monomer.

  • Store the purified and stabilized aldehyde under the recommended conditions.

Mandatory Visualization

Polymerization_Prevention Logical Workflow for Preventing Polymerization of this compound cluster_storage Proper Storage cluster_stabilization Chemical Stabilization cluster_handling Correct Handling cluster_troubleshooting Troubleshooting storage_temp Store at 2-8°C use_fresh Use Fresh or Newly Opened Stock storage_temp->use_fresh storage_inert Inert Atmosphere (N2/Ar) storage_inert->use_fresh storage_dark Protect from Light storage_dark->use_fresh add_stabilizer Add Stabilizer (e.g., Citric Acid) add_stabilizer->use_fresh polymer_observed Polymerization Observed? use_fresh->polymer_observed distill Distill Before Use (if necessary) distill->polymer_observed depolymerize Depolymerize by Heating and Distillation polymer_observed->depolymerize Yes experiment Proceed with Experiment polymer_observed->experiment No depolymerize->distill start This compound Received or in Stock start->storage_temp start->storage_inert start->storage_dark start->add_stabilizer

Caption: Workflow for preventing this compound polymerization.

Aldol_Condensation_Mechanism Simplified Mechanism of Base-Catalyzed Aldol Condensation aldehyde1 This compound enolate Enolate Formation (Nucleophile) aldehyde1->enolate + Base base Base (e.g., OH-) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde2 Another Molecule of This compound aldehyde2->alkoxide aldol_adduct Aldol Adduct (β-Hydroxy Aldehyde) alkoxide->aldol_adduct + H2O enone α,β-Unsaturated Aldehyde (Polymer Precursor) aldol_adduct->enone - H2O (Dehydration) water H2O enone->water

Caption: Base-catalyzed aldol condensation pathway for aldehydes.

Technical Support Center: Optimizing Darzens Glycidic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the Darzens glycidic ester synthesis. This resource is designed for researchers, chemists, and process development scientists who are looking to optimize reaction yields, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine the reaction for your specific substrates.

Introduction to the Darzens Reaction

First discovered by Auguste Georges Darzens in 1904, this reaction, also known as the Darzens condensation, is a cornerstone of organic synthesis for creating α,β-epoxy esters (glycidic esters) from a carbonyl compound (ketone or aldehyde) and an α-haloester in the presence of a base.[1][2] These glycidic esters are highly valuable intermediates, which can be further transformed, most notably through hydrolysis and decarboxylation, to yield aldehydes or ketones with a one-carbon homologation.[3][4]

The reaction proceeds via a well-established mechanism involving the formation of a resonance-stabilized enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon.[1] The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction to displace the halide and form the characteristic epoxide ring.[1][3]

Core Reaction Mechanism

The elegance of the Darzens reaction lies in its tandem formation of a C-C bond and an epoxide ring. Understanding this mechanism is critical for troubleshooting.

Figure 1: Darzens Reaction Mechanism

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered when performing the Darzens synthesis.

FAQ 1: My reaction yield is very low or zero. What are the likely causes?

Low yield is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

A1: Troubleshooting Low Yield

  • Moisture Contamination: The strong bases used (e.g., alkoxides, sodium amide) are extremely sensitive to water. Any moisture will consume the base, preventing the crucial initial deprotonation of the α-haloester.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[5]

  • Base Incompatibility or Degradation: The choice and quality of the base are paramount.

    • Solution:

      • Use the Correct Base: For α-halo esters, it is critical to use an alkoxide base corresponding to the ester's alcohol to prevent transesterification, a common side reaction that complicates purification and lowers the yield of the desired product.[1][3] For example, use sodium ethoxide with ethyl chloroacetate.

      • Base Strength: The base must be strong enough to deprotonate the α-haloester. For less acidic substrates, stronger bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) may be necessary.[4]

      • Base Quality: Use freshly prepared or purchased high-purity base. Old sodium ethoxide can degrade through exposure to air and moisture.

  • Competing Side Reactions: The primary competing pathway is the base-catalyzed self-condensation of the carbonyl starting material (an Aldol reaction), particularly if it is an enolizable aldehyde or ketone.[6]

    • Solution: Maintain a low reaction temperature (e.g., 0-15 °C) to disfavor the aldol pathway.[7] Add the base slowly to the mixture of the carbonyl compound and α-haloester to keep the instantaneous concentration of the enolate low.

  • Substrate Reactivity:

    • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones.[8]

    • Steric Hindrance: Highly substituted ketones or bulky α-haloesters can significantly slow down the reaction. Longer reaction times or elevated temperatures may be needed, but this must be balanced against the risk of side reactions.

Troubleshooting_Yield Start Low or No Yield Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Base Is the base correct and active? Check_Moisture->Check_Base Yes Action_Dry Dry glassware/solvents. Use inert atmosphere. Check_Moisture->Action_Dry No Check_Side_Reactions Is Aldol self-condensation likely? Check_Base->Check_Side_Reactions Yes Action_Base Match alkoxide to ester. Use fresh, strong base (e.g., KOtBu). Check_Base->Action_Base No Check_Substrate Are substrates sterically hindered? Check_Side_Reactions->Check_Substrate Yes Action_Temp Lower reaction temp (0 °C). Slowly add base. Check_Side_Reactions->Action_Temp If aldehyde has α-H Action_Time Increase reaction time/temp. Consider a stronger base. Check_Substrate->Action_Time Yes Action_Dry->Check_Base Action_Base->Check_Side_Reactions Action_Temp->Check_Substrate

Figure 2: Troubleshooting Workflow for Low Yield
FAQ 2: How can I control the stereoselectivity of the reaction? My product is a mixture of cis and trans isomers.

A2: Controlling Stereoselectivity

The formation of cis and trans diastereomers is a common feature of the Darzens reaction.[3] The final ratio is determined by a delicate balance between kinetic and thermodynamic control.[1]

  • Kinetic vs. Thermodynamic Control: The initial attack of the enolate on the carbonyl forms a halohydrin intermediate. This step establishes the initial stereochemistry.[1] However, under basic conditions, this step can be reversible (a retro-aldol type reaction), allowing the halohydrin to epimerize to the more thermodynamically stable diastereomer before the final, irreversible SN2 ring closure.[1][9]

    • To Favor the Kinetic Product: Use very strong bases (like LDA or LiHMDS) at low temperatures (-78 °C) with short reaction times. This "locks in" the initial diastereomer by promoting rapid ring closure before epimerization can occur.

    • To Favor the Thermodynamic Product: Use weaker bases (like alkoxides) at slightly higher temperatures (0 °C to room temperature) for longer periods. This allows the halohydrin intermediate to equilibrate to its most stable conformation before the epoxide ring forms.[1]

  • Solvent Effects: The choice of solvent can influence transition state energies. Aprotic polar solvents like THF or acetonitrile can favor different diastereomers compared to nonpolar solvents like benzene or toluene.[10]

  • Advanced Methods: For achieving high diastereoselectivity or enantioselectivity, modern methods employ chiral auxiliaries on the α-haloester or use chiral phase-transfer catalysts.[2][9]

FAQ 3: I am having difficulty purifying my glycidic ester. What are the best practices?

A3: Purification Strategies

Purification can be challenging due to the potential thermal instability of the glycidic ester and the presence of side products.

  • Workup Procedure: A standard workup involves quenching the reaction by pouring the mixture into ice-cold water to neutralize the base and dissolve inorganic salts. The product is then extracted into an organic solvent (e.g., ethyl acetate, ether, or benzene).[7] The organic layer should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Distillation: Vacuum distillation is a common method for purifying liquid glycidic esters.[7]

    • Caution: Some glycidic esters can undergo thermal rearrangement or decomposition at high temperatures.[11] It is crucial to use a high-vacuum system to keep the distillation temperature as low as possible. A short-path distillation apparatus is recommended.

  • Crystallization: If the glycidic ester is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane) is an excellent method for achieving high purity.[12]

  • Chromatography: Column chromatography on silica gel can be used, but the slightly acidic nature of silica may cause the epoxide ring to open in sensitive substrates. Using silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent can mitigate this issue.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 3-Methyl-3-Phenylglycidate

This protocol is adapted from established procedures and serves as a reliable starting point for the synthesis of a classic Darzens product.[7][13]

Materials:

  • Acetophenone (120 g, 1.0 mol)

  • Ethyl chloroacetate (123 g, 1.0 mol)

  • Sodium amide (NaNH₂, 47.2 g, 1.2 mol)

  • Anhydrous Benzene (200 mL)

  • Ice water

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with acetophenone, ethyl chloroacetate, and benzene.

  • Cool the mixture to 15 °C using an ice bath.

  • While stirring vigorously, add powdered sodium amide in portions over a period of 2 hours, ensuring the temperature remains at or below 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. The mixture will likely become thick and reddish.

  • Carefully pour the reaction mixture into a beaker containing 700 g of ice water with stirring.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with benzene.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield ethyl 3-methyl-3-phenylglycidate (boiling point 107-113 °C at 3 mmHg).[7]

Protocol 2: Hydrolysis and Decarboxylation of a Glycidic Ester

This subsequent step converts the glycidic ester into a ketone or aldehyde.[11][14]

Materials:

  • Crude Glycidic Ester

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Ethanol or Methanol

  • Hydrochloric Acid (or Acetic Acid)[12]

  • Ethyl Acetate (or other extraction solvent)

Procedure:

  • Saponification: Dissolve the crude glycidic ester in ethanol. Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents). Heat the mixture (e.g., 50-60 °C) and stir until TLC analysis indicates the disappearance of the starting ester.

  • Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Carefully acidify the remaining aqueous solution with hydrochloric acid to a pH of ~3-4.

  • Heat the acidified mixture (e.g., 60-80 °C) for 2-4 hours. Vigorous evolution of CO₂ gas should be observed.[12]

  • Workup: After cooling, extract the product with ethyl acetate. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde or ketone, which can be further purified.

Data Table: Influence of Base and Solvent on Yield

The selection of base and solvent has a profound impact on reaction efficiency. The following table summarizes representative data from the literature for the reaction of methyl chloroacetate with various aromatic aldehydes.[10]

Aldehyde (Substituent)BaseSolventTime (h)Yield (%)Diastereomeric Ratio (cis/trans)Reference
4-ChlorobenzaldehydeP₁-t-BuAcetonitrile692%1:1[10]
BenzaldehydeP₁-t-BuAcetonitrile1683%1:1[10]
4-NitrobenzaldehydeP₁-t-BuAcetonitrile181%1:1[10]
4-MethoxybenzaldehydeP₁-t-BuAcetonitrile4874%1:1[10]
4-MethoxybenzaldehydeP₄-t-BuTHF2493%1:1[10]

Note: P₁-t-Bu and P₄-t-Bu are highly efficient, non-ionic phosphazene superbases.

References

Technical Support Center: Troubleshooting Low Yields in p-Tolylacetaldehyde Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of p-tolylacetaldehyde, a key intermediate in the pharmaceutical and fragrance industries. Low yields can arise from a variety of factors, including suboptimal reaction conditions, reagent impurities, and competing side reactions. This guide will help you diagnose and resolve these issues to improve the efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing p-tolylacetaldehyde, and what are their general advantages and disadvantages?

A1: Several common methods are employed for the synthesis of p-tolylacetaldehyde, each with its own set of advantages and challenges:

  • Oxidation of 4-methylphenethyl alcohol: This is a straightforward approach, but over-oxidation to p-toluic acid is a significant risk, which can lower the yield of the desired aldehyde.

  • Hydroformylation of 4-methylstyrene: This method can offer good atom economy but may require specialized high-pressure equipment and catalysts. Achieving high regioselectivity for the desired branched aldehyde can also be a challenge.

  • Darzens Glycidic Ester Condensation: This classic method involves the reaction of p-tolualdehyde with an α-haloester to form a glycidic ester, which is then hydrolyzed and decarboxylated. While versatile, it is a multi-step process that can be prone to low yields if not optimized.[1]

  • Wittig Reaction: The Wittig reaction provides a reliable way to form the carbon-carbon double bond, which can then be converted to the aldehyde. However, sterically hindered ketones can react slowly, and the labile nature of the aldehyde product can lead to decomposition or polymerization.[2][3]

  • Grignard Reaction: The reaction of a Grignard reagent with a suitable electrophile can be used to construct the carbon skeleton. A key challenge is preventing side reactions such as Wurtz coupling.

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: When troubleshooting low yields, it's best to start with the fundamentals before moving to more complex variables:

  • Purity of Reagents and Solvents: Ensure all your starting materials, reagents, and solvents are of high purity and are anhydrous if the reaction is sensitive to moisture. Impurities can poison catalysts and lead to unwanted side reactions.

  • Reaction Setup and Inert Atmosphere: For air- and moisture-sensitive reactions, verify that your glassware is properly dried and that you have established and maintained an effective inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reactants: Double-check your calculations to ensure the correct molar ratios of reactants and catalysts are being used.

  • Temperature Control: In many reactions, temperature is a critical parameter. Ensure your reaction is being maintained at the optimal temperature. Overheating can lead to decomposition, while insufficient heat may result in an incomplete reaction.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extending it unnecessarily may lead to byproduct formation.

Q3: I am observing the formation of a significant amount of p-toluic acid as a byproduct. How can I prevent this?

A3: The formation of p-toluic acid is a common issue, particularly in oxidation reactions. Here are some strategies to minimize its formation:

  • Choice of Oxidizing Agent: Use a milder oxidizing agent that is selective for the conversion of the alcohol to the aldehyde without further oxidation. Pyridinium chlorochromate (PCC) or a Swern oxidation are often preferred over stronger oxidizing agents like potassium permanganate or chromic acid.

  • Control of Reaction Conditions: Carefully control the reaction temperature and the amount of oxidizing agent used. Running the reaction at lower temperatures and using only a slight excess of the oxidant can help to prevent over-oxidation.

  • Work-up Procedure: During the work-up, avoid prolonged exposure of the crude p-tolylacetaldehyde to air or oxidizing conditions.

Q4: How can I effectively purify my crude p-tolylacetaldehyde to remove unreacted starting materials and byproducts?

A4: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct. This procedure allows for the separation of the aldehyde from non-carbonyl compounds.

  • Adduct Formation: The crude reaction mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a solid, water-soluble adduct.

  • Extraction: The non-aldehydic impurities can then be removed by extraction with an organic solvent.

  • Regeneration of the Aldehyde: The purified bisulfite adduct is then treated with a base (e.g., sodium carbonate) or an acid to regenerate the pure p-tolylacetaldehyde, which can be subsequently extracted.

Fractional distillation under reduced pressure is another common method for purifying p-tolylacetaldehyde, especially for separating it from isomers or other volatile impurities.

Troubleshooting Guides for Specific Synthetic Methods

Oxidation of 4-Methylphenethyl Alcohol
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material Insufficient amount or activity of the oxidizing agent.- Ensure the oxidizing agent is fresh and active.- Increase the molar equivalents of the oxidizing agent incrementally.- Consider a more potent (but still selective) oxidizing agent.
Formation of p-toluic acid Over-oxidation of the aldehyde.- Use a milder oxidizing agent (e.g., PCC, Swern oxidation).- Maintain a low reaction temperature.- Carefully control the stoichiometry of the oxidizing agent.
Complex mixture of byproducts Decomposition of the starting material or product.- Optimize the reaction temperature and time.- Ensure the reaction is performed under an inert atmosphere if sensitive to air.
Hydroformylation of 4-Methylstyrene
Observed Problem Potential Cause Recommended Solution
Low conversion of 4-methylstyrene - Inactive or poisoned catalyst.- Insufficient pressure of syngas (CO/H₂).- Suboptimal temperature.- Use a fresh, high-purity catalyst.- Ensure the reactor is properly sealed and pressurized.- Optimize the reaction temperature according to literature procedures.
Low selectivity for p-tolylacetaldehyde (formation of the linear isomer) - Incorrect choice of ligand for the metal catalyst.- Suboptimal reaction conditions (pressure, temperature).- Screen different phosphine or phosphite ligands to favor the formation of the branched aldehyde.- Adjust the CO/H₂ pressure and reaction temperature, as these can influence regioselectivity.
Hydrogenation of the aldehyde to form 2-(p-tolyl)ethanol High H₂ partial pressure or high temperature.- Lower the H₂ partial pressure in the syngas mixture.- Reduce the reaction temperature.
Darzens Glycidic Ester Condensation
Observed Problem Potential Cause Recommended Solution
Low yield of the glycidic ester - Inappropriate base or reaction conditions.- Steric hindrance.- Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide).- Optimize the reaction temperature; sometimes lower temperatures improve yields.
Formation of side products from self-condensation of the aldehyde or ester The base is too strong or the reaction temperature is too high.- Use a milder base.- Add the aldehyde slowly to the reaction mixture containing the base and the α-haloester.
Low yield in the hydrolysis and decarboxylation step Incomplete hydrolysis or side reactions during decarboxylation.- Ensure complete saponification of the ester before acidification.- Control the temperature carefully during decarboxylation to avoid product decomposition.

Data Presentation

Table 1: Comparison of Reported Yields for p-Tolylacetaldehyde Synthesis Under Various Conditions

Synthetic Method Starting Material Key Reagents/Catalyst Reaction Conditions Reported Yield (%)
Oxidation4-methylphenethyl alcoholPCC, CH₂Cl₂Room temperature, 2h~70-85%
Hydroformylation4-methylstyreneRh(CO)₂(acac)/phosphine ligand80-120°C, 20-50 bar CO/H₂60-90% (aldehyde mixture)
Darzens Condensationp-TolualdehydeEthyl chloroacetate, NaOEt/EtOH0°C to RT~60-75% (overall)

Note: Yields are approximate and can vary significantly based on the specific experimental setup and optimization.

Experimental Protocols

Protocol 1: Oxidation of 4-Methylphenethyl Alcohol using PCC
  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: To the stirred suspension, add a solution of 4-methylphenethyl alcohol (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude p-tolylacetaldehyde can be further purified by vacuum distillation.

Protocol 2: Hydroformylation of 4-Methylstyrene
  • Setup: In a high-pressure autoclave, add the rhodium catalyst (e.g., Rh(CO)₂(acac)) and the desired phosphine ligand under an inert atmosphere.

  • Reaction: Add a solution of 4-methylstyrene in an appropriate solvent (e.g., toluene).

  • Pressurization: Seal the autoclave and purge with syngas (a mixture of CO and H₂, typically 1:1). Pressurize the reactor to the desired pressure (e.g., 40 bar).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product can be isolated by removing the solvent under reduced pressure and purified by vacuum distillation.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield of p-Tolylacetaldehyde Observed Check_Purity Verify Purity of Starting Materials, Reagents, and Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions: - Temperature - Time - Stoichiometry - Atmosphere Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Significant Side Products? Analyze_Crude->Side_Products Purification_Issue Product Loss During Work-up/Purification? Analyze_Crude->Purification_Issue Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Identify_Byproducts Identify Byproducts to Diagnose Side Reactions Side_Products->Identify_Byproducts Yes Side_Products->Purification_Issue No Success Improved Yield Optimize_Conditions->Success Identify_Byproducts->Success Optimize_Purification Optimize Purification Method (e.g., Bisulfite Adduct, Distillation) Purification_Issue->Optimize_Purification Yes Optimize_Purification->Success Experimental_Workflow_Oxidation Start Start: 4-Methylphenethyl Alcohol Reaction Oxidation (e.g., PCC in DCM) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: - Filtration - Washes Monitoring->Workup Purification Purification: - Vacuum Distillation Workup->Purification Product Pure p-Tolylacetaldehyde Purification->Product

References

Technical Support Center: Managing Exothermic Reactions in Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during aldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. The oxidation of alcohols to aldehydes is a cornerstone of organic synthesis, but many common methods are highly exothermic and require careful management to ensure safety, selectivity, and optimal yield.

This guide moves beyond simple procedural lists to explain the underlying principles of heat management, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are aldehyde syntheses often exothermic?

A1: The conversion of an alcohol to an aldehyde is an oxidation reaction. Oxidation reactions are generally exothermic because the formation of a carbon-oxygen double bond (a carbonyl group) is energetically more favorable than the carbon-oxygen single bond and carbon-hydrogen bond that are broken. This release of energy manifests as heat.

Q2: What are the primary risks of an uncontrolled exothermic reaction?

A2: An uncontrolled exotherm, or "thermal runaway," can lead to a rapid increase in temperature and pressure within the reaction vessel.[1][2] This can cause the solvent to boil violently, potentially leading to a loss of containment, equipment failure, and exposure to hazardous chemicals.[1][3] Furthermore, excessive heat can lead to undesirable side reactions, decomposition of starting materials and products, and a significant reduction in yield and purity.[4]

Q3: Which common aldehyde synthesis methods are known to be highly exothermic?

A3: Several widely used methods are notably exothermic. These include:

  • Swern Oxidation: The initial reaction between dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride is highly exothermic and generates gaseous byproducts.[5][6]

  • Dess-Martin Periodinane (DMP) Oxidation: While generally mild, the DMP reagent itself can be heat and shock-sensitive, with the potential for an exotherm, especially at temperatures above 130°C.[7][8]

  • Oxidations using strong oxidizing agents like chromium-based reagents (e.g., PCC) or permanganates can also be highly energetic.

Q4: How can I qualitatively assess the potential exotherm of a new reaction?

A4: Before running a reaction at scale, it is crucial to perform a small-scale test run.[3] During this test, carefully monitor the internal temperature as you add the reagents. A rapid temperature increase upon addition of a small amount of a limiting reagent is a strong indicator of a significant exotherm. Always start with a robust cooling system in place, even for small-scale trials.

Troubleshooting Guides for Common Aldehyde Synthesis Methods

Swern Oxidation

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[9] However, its multi-step nature and the reactivity of the intermediates present specific thermal management challenges.

Issue: Rapid Temperature Spike During Addition of Oxalyl Chloride to DMSO

  • Causality: The reaction between DMSO and oxalyl chloride to form the active sulfonium species is extremely fast and highly exothermic.[6] It also produces gaseous byproducts (CO and CO2), which can increase vessel pressure.[5]

  • Troubleshooting Steps:

    • Ensure Adequate Cooling: The reaction should be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[5][6] Ensure the reaction flask is well-immersed in the cooling bath.

    • Slow, Sub-surface Addition: Add the oxalyl chloride dropwise to the DMSO solution with vigorous stirring. A sub-surface addition can help to dissipate heat more effectively into the bulk of the solution.

    • Monitor Internal Temperature: Use a low-temperature thermometer or thermocouple to monitor the internal reaction temperature, not just the bath temperature. The internal temperature should not be allowed to rise significantly.

Issue: Temperature Increase After Addition of the Alcohol

  • Causality: The reaction of the alcohol with the chloro(dimethyl)sulfonium chloride is also exothermic.[6]

  • Troubleshooting Steps:

    • Maintain Low Temperature: Continue to maintain the reaction temperature at or below -60 °C during the alcohol addition.[6]

    • Dilution: Ensure the alcohol is dissolved in a suitable solvent (like dichloromethane) before addition to aid in heat dissipation.

    • Controlled Addition Rate: Add the alcohol solution slowly and monitor the internal temperature. If a rapid temperature increase is observed, pause the addition until the temperature stabilizes.

Issue: Exotherm During Triethylamine (Base) Addition

  • Causality: The final elimination step, induced by the addition of a hindered base like triethylamine, is also exothermic.

  • Troubleshooting Steps:

    • Slow Addition: Add the triethylamine dropwise. A rapid addition can cause the temperature to rise quickly, leading to side reactions.

    • Allow for Reaction Time: After the base addition, allow the reaction to stir at the low temperature for a specified period before slowly warming to room temperature.[10] This ensures the reaction is complete before removing the cooling bath.

Dess-Martin Periodinane (DMP) Oxidation

DMP is favored for its mild conditions and compatibility with a wide range of functional groups.[11][12] However, the reagent itself requires careful handling.

Issue: Unexpected Exotherm During the Reaction

  • Causality: While the oxidation itself is generally not violently exothermic under controlled conditions, the DMP reagent is known to be heat-sensitive.[7][8] The presence of impurities or running the reaction at elevated temperatures can increase the risk. The rate of the oxidation can also be accelerated by the presence of water, which can sometimes lead to a faster than expected heat release.[11]

  • Troubleshooting Steps:

    • Reagent Quality: Use DMP from a reputable source and store it correctly. Be aware that older or improperly stored DMP may have a higher risk of thermal instability.

    • Controlled Temperature: While often run at room temperature, for larger scale reactions, consider starting at a lower temperature (e.g., 0 °C) to better manage any initial exotherm.[11]

    • Portion-wise Addition: Instead of adding all the DMP at once, consider adding it in portions, allowing the temperature to stabilize between additions.[1]

    • Monitoring: Always have a thermometer in the reaction and monitor the temperature throughout the addition and reaction period.

General Protocols for Exotherm Management

Experimental Protocol: Setting Up for a Cooled Reaction
  • Select the Right Equipment: Use a round-bottom flask of an appropriate size to allow for adequate headspace. Equip the flask with a magnetic stir bar, a low-temperature thermometer or thermocouple, and a nitrogen/argon inlet for an inert atmosphere.[1]

  • Prepare the Cooling Bath: For temperatures around 0 °C, an ice-water bath is sufficient.[1] For temperatures down to -78 °C, a dry ice-acetone or dry ice-isopropanol bath is necessary.[1]

  • Secure the Flask: Securely clamp the reaction flask so that it is immersed in the cooling bath, but not touching the bottom of the Dewar or container. This allows for stirring and efficient heat transfer.

  • Monitor Internal Temperature: The thermometer/thermocouple should be placed so that the bulb is submerged in the reaction mixture but does not interfere with the stir bar.

  • Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of the most reactive reagent.[1] This is often the oxidizing agent.

Data Presentation: Recommended Temperature Control for Common Oxidations
Oxidation MethodActivating StepAlcohol AdditionBase Addition/ReactionKey Considerations
Swern Oxidation -78 °C to -60 °C-78 °C to -60 °C-78 °C, then warm slowlyStrict temperature control is critical to avoid side reactions and decomposition of the active species.[5][6]
Dess-Martin (DMP) N/A0 °C to Room TempN/AThe reagent can be heat and shock-sensitive.[7][8] For larger scales, pre-cooling provides an extra margin of safety.
PCC Oxidation N/A0 °C to Room TempN/AThe reaction can be exothermic; slow addition of the alcohol to the PCC slurry is recommended.
Visualization of Troubleshooting Logic

Here is a logical workflow for addressing an unexpected temperature rise during an exothermic reaction.

G start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Is Cooling System Functioning? check_stirring Is Stirring Adequate? check_cooling->check_stirring Yes add_coolant Add More Coolant to Bath check_cooling->add_coolant No stop_addition->check_cooling increase_stirring Increase Stirring Rate check_stirring->increase_stirring No prepare_quench Prepare Quenching Agent check_stirring->prepare_quench Yes add_coolant->check_cooling increase_stirring->check_stirring quench Quench Reaction (If Uncontrolled) prepare_quench->quench Temp Continues to Rise end_safe Reaction Stabilized prepare_quench->end_safe Temp Decreases end_unsafe Execute Emergency Shutdown quench->end_unsafe

References

Identification of byproducts in (4-Methylphenyl)acetaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylphenyl)acetaldehyde in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a versatile aldehyde commonly used in a variety of organic reactions, including:

  • Aldol Condensation: Both self-condensation and crossed-aldol condensations to form α,β-unsaturated carbonyl compounds.

  • Grignard Reactions: To synthesize secondary alcohols.

  • Wittig Reactions: To produce substituted alkenes.

  • Reductions: To form 2-(4-methylphenyl)ethanol.

  • Oxidations: To yield 4-methylphenylacetic acid.

  • Knoevenagel Condensation: To create α,β-unsaturated products with active methylene compounds.

Q2: What are the primary stability concerns with this compound?

A2: Like many aldehydes, this compound is prone to oxidation to the corresponding carboxylic acid (4-methylphenylacetic acid) upon exposure to air. It can also undergo self-condensation (an aldol reaction) over time, especially in the presence of acidic or basic impurities. For long-term storage, it is advisable to keep it under an inert atmosphere and at a low temperature.

Q3: How can I purify this compound before use?

A3: If the aldehyde has been stored for a prolonged period, it may contain impurities such as 4-methylphenylacetic acid. Purification can be achieved by distillation under reduced pressure. To remove acidic impurities, you can wash an ethereal solution of the aldehyde with a saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate and solvent evaporation.

Troubleshooting Guides

Aldol Condensation Reactions

Issue 1.1: Low yield of the desired crossed-aldol condensation product.

Possible Causes:

  • Self-condensation of this compound: This is a common side reaction, especially under basic conditions.

  • Self-condensation of the ketone partner: If the ketone has α-hydrogens, it can also undergo self-condensation.

  • Reaction reversibility: The initial aldol addition is often reversible.

Troubleshooting Steps:

  • Optimize Reactant Addition: Slowly add the this compound to a mixture of the ketone and the base. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.

  • Choice of Base: Use a milder base or a catalytic amount of a strong base (e.g., NaOH or KOH) to control the reaction rate.

  • Temperature Control: Perform the reaction at a lower temperature to favor the kinetic product and reduce side reactions.

  • Use of a Non-enolizable Ketone: If possible, use a ketone without α-hydrogens to prevent its self-condensation.

Issue 1.2: Formation of multiple unidentified byproducts.

Possible Causes:

  • Cannizzaro Reaction: If a strong base is used and the aldehyde has no α-hydrogens (not the case here, but relevant for other aldehydes), this disproportionation reaction can occur. With this compound, other base-mediated side reactions can be complex.

  • Dehydration of Aldol Addition Product: The initial β-hydroxy aldehyde can dehydrate to form an α,β-unsaturated aldehyde, which can then participate in further reactions.

Troubleshooting Steps:

  • Characterize Byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. This will provide insight into the competing reaction pathways.

  • Modify Reaction Conditions: Adjust the base, solvent, and temperature to disfavor the formation of identified byproducts. For example, running the reaction at a lower temperature may prevent dehydration.

Quantitative Data: Aldol Condensation
ParameterCondition ACondition BByproduct Formation
Base 1.2 eq. NaOH0.1 eq. NaOHHigher concentration of base can lead to more self-condensation products.
Temperature Room Temp0 °CLower temperatures generally reduce the rate of side reactions.
Solvent EthanolTHFSolvent polarity can influence reaction rates and selectivity.

Note: This table provides a qualitative guide. Actual quantitative data will vary based on specific reactants and detailed conditions.

Grignard Reactions

Issue 2.1: Low yield of the expected secondary alcohol.

Possible Causes:

  • Reaction with Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-hydrogen of this compound, leading to the formation of an enolate and quenching of the reagent.

  • Impure Magnesium: An oxide layer on the magnesium turnings can prevent the formation of the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition at Low Temperature: Add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.

  • Activate Magnesium: Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.

Issue 2.2: Presence of unreacted starting material and benzene (or other hydrocarbon from the Grignard).

Possible Causes:

  • Insufficient Grignard Reagent: The Grignard reagent may have been partially quenched by moisture or side reactions.

  • Inefficient Reaction: The reaction may not have gone to completion.

Troubleshooting Steps:

  • Use a slight excess of Grignard Reagent: Typically, 1.1 to 1.2 equivalents of the Grignard reagent are used.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the aldehyde.

  • Proper Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at a low temperature.

Wittig Reactions

Issue 3.1: Low yield of the desired alkene.

Possible Causes:

  • Instability of the Ylide: The phosphorus ylide may be unstable and decompose before reacting with the aldehyde.

  • Steric Hindrance: Steric hindrance around the aldehyde or the ylide can slow down the reaction.

  • Basic Conditions: The base used to generate the ylide can react with the aldehyde.

Troubleshooting Steps:

  • Generate the Ylide in situ: Prepare the ylide and immediately add the this compound to the reaction mixture.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride or n-butyllithium to generate the ylide.

  • Reaction Time and Temperature: Allow sufficient reaction time and consider gentle heating if the reaction is slow, but be mindful of potential side reactions.

Issue 3.2: Difficulty in removing triphenylphosphine oxide byproduct.

Possible Causes:

  • Co-crystallization: Triphenylphosphine oxide can sometimes co-crystallize with the desired product.

  • Similar Polarity: The polarity of the product and the byproduct may be similar, making chromatographic separation challenging.

Troubleshooting Steps:

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if the desired product is a liquid or soluble in a different solvent.

  • Chromatography: Careful column chromatography is the most common method for separation. Optimize the solvent system to achieve good separation.

  • Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons reagent, where the phosphonate byproduct is water-soluble and easily removed.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation of this compound
  • Dissolve this compound (1.0 eq) in ethanol (5 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Grignard Reaction with Methylmagnesium Bromide
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to form the Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography.

Visualizations

Aldol_Condensation_Byproducts 4-Methylphenylacetaldehyde 4-Methylphenylacetaldehyde Enolate Enolate 4-Methylphenylacetaldehyde->Enolate Base Aldol_Addition_Product β-Hydroxy Aldehyde Enolate->Aldol_Addition_Product + 4-Methylphenylacetaldehyde Crossed_Aldol_Product Crossed α,β-Unsaturated Ketone Enolate->Crossed_Aldol_Product + Ketone - H2O Self_Condensation_Product α,β-Unsaturated Aldehyde Aldol_Addition_Product->Self_Condensation_Product - H2O Ketone Ketone

Caption: Potential byproducts in Aldol condensation.

Grignard_Troubleshooting cluster_0 Problem: Low Yield Low_Yield Low Yield of Secondary Alcohol Moisture Moisture Present? Low_Yield->Moisture Enolization Enolization Occurring? Low_Yield->Enolization Dry_Glassware Solution: Flame-dry glassware, use anhydrous solvents Moisture->Dry_Glassware Yes Low_Temp Solution: Add aldehyde slowly at low temperature Enolization->Low_Temp Yes

Caption: Troubleshooting low yields in Grignard reactions.

Wittig_Workflow Start Start: Wittig Reaction Reaction React Aldehyde with Ylide Start->Reaction Crude Crude Product Mixture (Alkene + Triphenylphosphine Oxide) Reaction->Crude Separation Separation Step Crude->Separation Chromatography Column Chromatography Separation->Chromatography Different Polarity Crystallization Crystallization Separation->Crystallization Different Solubility Product Pure Alkene Product Chromatography->Product Crystallization->Product

Caption: Workflow for Wittig reaction and purification.

Technical Support Center: Improving Selectivity in p-Tolylacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving p-tolylacetaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with p-tolylacetaldehyde, offering potential causes and solutions.

Issue 1: Low Yield in Reductive Amination of p-Tolylacetaldehyde

Question: I am performing a reductive amination with p-tolylacetaldehyde and a primary amine, but my product yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the reductive amination of p-tolylacetaldehyde can stem from several factors related to imine formation and the reduction step. Here are common causes and troubleshooting strategies:

  • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable under your current conditions.

    • pH: The pH is crucial for imine formation. A slightly acidic environment (pH 4-5) is often optimal to catalyze the reaction without protonating the amine, rendering it non-nucleophilic. You can add a catalytic amount of acetic acid.

    • Water Removal: The formation of an imine from an aldehyde and an amine releases water. This water can hydrolyze the imine back to the starting materials. Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine product.

  • Side Reactions of the Aldehyde: Aldehydes are susceptible to side reactions like self-condensation (an aldol reaction).

    • Reaction Temperature: Running the reaction at a lower temperature can minimize side reactions.

    • Order of Addition: Adding the reducing agent after allowing sufficient time for imine formation can prevent the reduction of the starting aldehyde.

  • Choice and Activity of Reducing Agent: The reducing agent's reactivity and stability are critical for selectivity.

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde. It is best to add NaBH₄ after confirming imine formation via techniques like TLC or NMR.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder reducing agent that is often preferred for reductive aminations as it is less likely to reduce the starting aldehyde.[1]

    • Catalytic Hydrogenation: This is a clean and efficient method. A common catalyst is Palladium on carbon (Pd/C). Ensure the catalyst is active and the system is properly set up for hydrogenation.

  • Reaction Conditions:

    • Solvent: Common solvents for reductive amination include methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), and 1,2-dichloroethane (DCE).[1] The solubility of all reactants is important for reaction efficiency.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of Side Products in Aldol Condensation with p-Tolylacetaldehyde

Question: When reacting p-tolylacetaldehyde with a ketone (e.g., acetone) in an aldol condensation, I am observing significant amounts of side products. How can I improve the selectivity towards the desired cross-aldol product?

Answer:

The primary side reaction in a crossed aldol condensation is the self-condensation of the enolizable carbonyl compound. In the case of p-tolylacetaldehyde and acetone, both can potentially form an enolate and undergo self-condensation, though the aldehyde is generally more reactive as an electrophile.

  • Understanding the Side Products: The main side product is likely from the self-condensation of acetone. Since p-tolylacetaldehyde has α-hydrogens, it can also undergo self-condensation.

  • Strategies to Improve Selectivity:

    • Order of Addition: Slowly add the enolizable partner (in this case, p-tolylacetaldehyde or acetone, depending on the desired product) to a mixture of the base and the other carbonyl compound. This keeps the concentration of the enolizable species low, minimizing self-condensation.

    • Use of a Non-Enolizable Carbonyl: While not applicable here as both reactants are enolizable, a general strategy is to use a non-enolizable carbonyl as one of the reaction partners to prevent self-condensation.

    • Directed Aldol Reactions: For more precise control, consider a directed aldol reaction. This involves pre-forming the enolate of one carbonyl component using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the second carbonyl compound.

    • Catalyst Choice: The choice of catalyst can significantly influence the selectivity. For enantioselective reactions, organocatalysts like proline and its derivatives have shown success in promoting cross-aldol reactions.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Reductive Amination
  • Q1: Which reducing agent is best for the reductive amination of p-tolylacetaldehyde to achieve high selectivity?

    • A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for its chemoselectivity, as it reduces the imine intermediate much faster than the starting aldehyde.[1] Catalytic hydrogenation with catalysts like Pd/C is also a highly selective and clean method.[7]

  • Q2: How can I monitor the progress of my reductive amination reaction?

    • A2: Thin-layer chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside the starting materials (p-tolylacetaldehyde and the amine). The disappearance of the starting materials and the appearance of a new, more polar spot (the amine product) indicate reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Aldol Condensation
  • Q3: Can I achieve enantioselectivity in the aldol reaction of p-tolylacetaldehyde?

    • A3: Yes, enantioselective aldol reactions can be achieved using chiral catalysts. Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, often providing good yields and high enantiomeric excess (ee).[2][3][4][5][6]

  • Q4: What is the role of temperature in an aldol condensation?

    • A4: Temperature plays a critical role. Lower temperatures generally favor the initial aldol addition product (the β-hydroxy aldehyde). Higher temperatures promote the subsequent dehydration step to form the α,β-unsaturated aldehyde (the condensation product). Running the reaction at elevated temperatures can also increase the rate of side reactions.

General
  • Q5: What are the main safety precautions when working with p-tolylacetaldehyde?

    • A5: p-Tolylacetaldehyde may cause an allergic skin reaction.[8] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The following tables summarize quantitative data for reactions involving p-tolualdehyde, a close structural analog of p-tolylacetaldehyde, due to the limited availability of specific data for the latter. This data provides a useful reference for expected yields and selectivities.

Table 1: Reductive Amination of p-Tolualdehyde with Various Amines [7]

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1AnilineNaBH₄MethanolRoom Temp1292
2BenzylamineNaBH₄MethanolRoom Temp1288
3MorpholineNaBH(OAc)₃DCERoom Temp495
4PiperidineH₂ (1 atm), Pd/CEthanolRoom Temp698

Table 2: Proline-Catalyzed Aldol Reaction of Aromatic Aldehydes with Acetone [3]

Note: Data for various substituted benzaldehydes are presented as analogues to p-tolylacetaldehyde.

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Benzaldehyde(S)-Proline (20)DMSO246876
24-Nitrobenzaldehyde(S)-Proline (20)DMSO49596
34-Chlorobenzaldehyde(S)-Proline (20)DMSO248185
44-Methoxybenzaldehyde(S)-Proline (20)DMSO962550

Experimental Protocols

Protocol 1: Reductive Amination of p-Tolylacetaldehyde using Sodium Borohydride
  • In a round-bottom flask, dissolve p-tolylacetaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[9][10][11]

Protocol 2: Aldol Condensation of p-Tolylacetaldehyde with Acetone
  • To a solution of p-tolylacetaldehyde (1.0 eq) in acetone (which serves as both reactant and solvent), add a catalytic amount of a base (e.g., 10% aqueous NaOH).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product pTA p-Tolylacetaldehyde Imine_Formation Imine/Iminium Ion Formation pTA->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction In situ Final_Amine Substituted Amine Reduction->Final_Amine

Caption: A general workflow for the reductive amination of p-tolylacetaldehyde.

Troubleshooting Logic for Low Reductive Amination Yield

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Imine_OK Imine Formed Check_Imine->Imine_OK Imine_Not_OK Imine Not Formed Check_Imine->Imine_Not_OK Check_Reducer Evaluate Reducing Agent (Activity/Choice) Imine_OK->Check_Reducer Optimize_Imine Optimize Imine Formation: - Adjust pH (add acid) - Remove water (drying agent) Imine_Not_OK->Optimize_Imine Reducer_Issue Potential Issues: - Reducer decomposed - Reducer too strong/weak Check_Reducer->Reducer_Issue Solution Solution: - Use fresh reducer - Switch to NaBH(OAc)₃ Reducer_Issue->Solution

Caption: A decision tree for troubleshooting low yields in reductive amination.

References

Storage conditions to maintain purity of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and purity assessment of (4-Methylphenyl)acetaldehyde (CAS 104-09-6).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain its purity?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is susceptible to degradation via oxidation and polymerization.

Q2: What are the primary degradation products of this compound?

A2: The two main degradation pathways for this compound are oxidation and polymerization.

  • Oxidation: In the presence of air (oxygen), the aldehyde group is oxidized to a carboxylic acid, forming (4-Methylphenyl)acetic acid.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light and heat. This can lead to the formation of oligomers and polymers, which may appear as a viscous liquid or a solid precipitate.

Q3: Is a stabilizer necessary for storing this compound?

A3: For long-term storage, the use of a stabilizer is recommended. Some commercial sources supply this compound with a stabilizer such as citric acid to inhibit oxidation and polymerization.[1] If you are using a non-stabilized grade, it is advisable to store it under an inert atmosphere and at a low temperature.

Q4: Can I store this compound in a solution?

A4: Yes, storing this compound as a dilute solution in a high-purity, dry, aprotic solvent can enhance its stability by minimizing self-polymerization. However, the choice of solvent is critical, as reactive solvents can lead to other degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing or Discoloration Oxidation of the aldehyde.1. Verify the integrity of the container seal. 2. Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before resealing. 3. Store at the recommended low temperature (2-8 °C). 4. Confirm the purity using the analytical protocols provided below.
Increased Viscosity or Presence of Precipitate Polymerization of the aldehyde.1. Check for exposure to light, heat, or incompatible materials (acids/bases). 2. If possible, filter the material to remove the precipitate. 3. Assess the purity of the remaining liquid. 4. For future prevention, consider diluting the aldehyde in a suitable dry, aprotic solvent for storage.
Appearance of a Crystalline Solid at Room Temperature The melting point of this compound is around 40°C.[2]1. Gently warm the container to melt the solid. 2. Ensure the material is completely liquefied and homogenous before use.
Inconsistent Experimental Results or Reduced Reactivity Significant degradation of the aldehyde, leading to lower purity.1. Perform a purity analysis using GC-MS, HPLC, or NMR as detailed in the experimental protocols. 2. If the purity is compromised, consider purifying the material by distillation under reduced pressure or column chromatography.

Quantitative Data Summary

Parameter Recommended Condition Notes
Storage Temperature 2-8 °CFor long-term storage to minimize degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidation.
Light Exposure Store in an amber or opaque container in the dark.Light can catalyze polymerization.
Purity (Typical Commercial Grade) ≥95%May contain stabilizers like citric acid.[1]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (1 µL injection volume).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • The peak for this compound is expected to elute based on its boiling point and column polarity.
  • Identify potential impurities by comparing their mass spectra to a library (e.g., NIST). The primary oxidation product, (4-Methylphenyl)acetic acid, will have a molecular ion peak at m/z 150.17.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying non-volatile impurities and can be adapted for stability studies.

1. Sample Preparation and Derivatization (optional but recommended for enhanced sensitivity and specificity):

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
  • For derivatization, mix an aliquot of the sample solution with a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid). Allow the reaction to proceed in a warm water bath (e.g., 60 °C) for 30 minutes.

2. HPLC Parameters:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Start with 50% acetonitrile / 50% water.
  • Linearly increase to 95% acetonitrile over 15 minutes.
  • Hold at 95% acetonitrile for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detector at 360 nm (for DNPH derivatives) or 254 nm (for the underivatized aldehyde).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

Protocol 3: Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.
  • ¹H NMR: Acquire a standard proton spectrum. Expected chemical shifts (in CDCl₃):
  • ~9.7 ppm (triplet, 1H, -CHO)
  • ~7.1-7.2 ppm (multiplet, 4H, aromatic protons)
  • ~3.6 ppm (doublet, 2H, -CH₂-)
  • ~2.3 ppm (singlet, 3H, -CH₃)
  • ¹³C NMR: Acquire a standard carbon spectrum.

3. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton ratios.
  • The presence of impurity peaks, such as those corresponding to (4-Methylphenyl)acetic acid (a broad singlet for the carboxylic acid proton above 10 ppm), will indicate degradation.

Mandatory Visualizations

degradation_pathway acetaldehyde This compound oxidation_product (4-Methylphenyl)acetic acid acetaldehyde->oxidation_product Oxidation (Air, O₂) polymerization_product Oligomers / Polymers acetaldehyde->polymerization_product Polymerization (Light, Heat, Acid/Base)

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Purity Issue Suspected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage No analyze_purity Perform Purity Analysis (GC-MS, HPLC, or NMR) check_storage->analyze_purity Yes correct_storage Correct Storage Conditions improper_storage->correct_storage correct_storage->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_as_is Use As Is purity_ok->use_as_is Yes purify Purify or Discard purity_ok->purify No

Caption: Troubleshooting workflow for purity issues.

References

Acetaldehyde Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acetaldehyde degradation pathways. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological pathways for acetaldehyde degradation?

A1: The main pathway for acetaldehyde degradation is its oxidation to acetate. This process is primarily carried out in the liver. Ethanol is first oxidized to acetaldehyde by alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), or catalase.[1][2] The resulting acetaldehyde is then rapidly converted to non-toxic acetate by aldehyde dehydrogenase (ALDH) enzymes, predominantly within the mitochondria.[1][3]

Q2: Which enzymes are the key players in acetaldehyde metabolism?

A2: The most critical enzymes are the aldehyde dehydrogenases (ALDHs).[4] In humans, three main genes encode for enzymes that metabolize acetaldehyde: ALDH1A1, ALDH2, and ALDH1B1.[4] The mitochondrial enzyme, ALDH2, is the most important for acetaldehyde clearance due to its low KM value, making it highly efficient at metabolizing acetaldehyde even at low concentrations.[4][5] A deficiency in ALDH2 activity leads to acetaldehyde accumulation and is associated with the "Asian flush syndrome".[2][6]

Q3: Where in the cell does acetaldehyde degradation primarily occur?

A3: The conversion of ethanol to acetaldehyde can occur in the peroxisome, cytoplasm, and endoplasmic reticulum.[1] However, the crucial step of converting toxic acetaldehyde to acetate predominantly takes place in the mitochondrial matrix, a reaction catalyzed mainly by the ALDH2 isozyme.[1][4] Other ALDH isozymes, like ALDH1A1, are located in the cytosol.[4]

Q4: What happens to the acetate produced from acetaldehyde degradation?

A4: Once acetaldehyde is converted to acetate in the liver, the acetate is released into the bloodstream. It is then taken up by extra-hepatic tissues, such as muscle and heart, where it can be activated to acetyl-CoA and enter the Krebs cycle for energy production.[1]

Troubleshooting Guides

Q1: I am observing very low or no activity in my ALDH enzyme assay. What could be the cause?

A1: This is a common issue that can stem from several factors:

  • Enzyme Instability: ALDH enzymes can be sensitive to inactivation. Ensure you are using a stabilizing agent like glycerol in your buffers, and always keep enzyme preparations on ice.[7]

  • Incorrect pH: The optimal pH for most ALDH assays is around 8.0.[7] Verify the pH of your assay buffer.

  • Substrate/Cofactor Degradation: Ensure that your acetaldehyde substrate and NAD+ cofactor solutions are fresh. Prepare acetaldehyde dilutions just before use.

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors. Diethylaminobenzaldehyde (DEAB) is a commonly used inhibitor in control experiments to confirm ALDH-specific activity.[8][9] If you suspect inhibitors, run a spiked sample with a known amount of purified ALDH as a positive control.

Q2: My acetaldehyde quantification using HPLC shows high variability and poor recovery. How can I improve my results?

A2: Quantifying acetaldehyde is challenging due to its high volatility.[10]

  • Sample Handling: Work quickly and keep samples cold to prevent acetaldehyde evaporation. Cryogenic sampling can be employed to minimize loss before derivatization.[11]

  • Inefficient Derivatization: The reaction with 2,4-dinitrophenylhydrazine (DNPH) is pH-dependent, with an optimal pH of around 4.0.[11][12] Ensure your reaction conditions (pH, DNPH concentration, time, temperature) are optimized. An 80-fold molar excess of DNPH incubated for 40 minutes at room temperature is a good starting point.[11][12]

  • Artifactual Formation: Acetaldehyde can be artificially generated from ethanol during sample deproteinization, especially in blood samples.[13][14] Deproteinize samples rapidly (in less than 5 seconds) to minimize this artifact.[13]

Q3: I'm trying to express a recombinant ALDH isozyme, but it's insoluble or inactive. What should I do?

A3: Heterologous expression of ALDH can be challenging.

  • Expression System: Consider the expression host. While E. coli is common, other systems like insect cells (Sf9) or yeast (Lactococcus lactis) have been successfully used and may offer better protein folding and stability.[5][15]

  • Induction Conditions: Optimize induction parameters like temperature and inducer concentration. Lowering the induction temperature (e.g., to 20°C) can sometimes improve protein solubility and activity.[15]

  • Codon Optimization: Ensure the gene sequence is optimized for the codon usage of your expression host.

  • Purification: Use affinity chromatography for purification. Test different buffer conditions (pH, salt concentration, additives) to find the optimal conditions for your specific isozyme's stability.[5]

Q4: My cells are showing significant death after acetaldehyde treatment, even at low concentrations. Is this expected?

A4: Yes, acetaldehyde is highly cytotoxic.[16]

  • Dose-Dependence: Acetaldehyde induces cell death in a dose-dependent manner. Even concentrations below 1 mM can significantly reduce cell viability and mitochondrial function after 48 hours of exposure.[17]

  • Mechanism of Toxicity: Acetaldehyde is a reactive molecule that induces oxidative stress by increasing reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage.[17][18][19] It can also form stable adducts with proteins and DNA, disrupting their function.[2][20][21]

  • Experimental Controls: When studying the effects of acetaldehyde, it's crucial to have appropriate controls and to measure markers of oxidative stress (e.g., 4-HNE) and DNA damage (e.g., 8-OHdG) to understand the mechanism of toxicity.[17]

Diagrams

Acetaldehyde_Degradation_Pathway cluster_cytosol Cytosol / ER / Peroxisome cluster_mito Mitochondrion Ethanol Ethanol ADH ADH, CYP2E1 Catalase Ethanol->ADH Acetaldehyde_C Acetaldehyde Acetaldehyde_M Acetaldehyde Acetaldehyde_C->Acetaldehyde_M Transport ADH->Acetaldehyde_C ALDH2 ALDH2 Acetaldehyde_M->ALDH2 Acetate Acetate Extra-hepatic Tissues Extra-hepatic Tissues Acetate->Extra-hepatic Tissues To Bloodstream ALDH2->Acetate

Caption: Primary pathway of ethanol metabolism to acetaldehyde and its subsequent degradation to acetate.

Troubleshooting_ALDH_Activity Start Start: Low/No ALDH Activity Check_Reagents Check Reagents: Are Substrate/Cofactor Fresh? Start->Check_Reagents Check_pH Check Assay Buffer: Is pH ~8.0? Check_Reagents->Check_pH Yes Result_OK Problem Solved Check_Reagents->Result_OK No, remake Check_Enzyme Check Enzyme Prep: Kept on ice? Stabilizer used? Check_pH->Check_Enzyme Yes Check_pH->Result_OK No, adjust Run_Controls Run Controls: Positive Control (Purified ALDH) Inhibitor Control (DEAB) Check_Enzyme->Run_Controls Yes Check_Enzyme->Result_OK No, reprepare Run_Controls->Result_OK Issue Identified

Caption: Experimental workflow for troubleshooting low aldehyde dehydrogenase (ALDH) activity.

Acetaldehyde_Toxicity_Pathway Acetaldehyde Acetaldehyde Exposure ROS ↑ Reactive Oxygen Species (ROS) Acetaldehyde->ROS Mito_Dys Mitochondrial Dysfunction Acetaldehyde->Mito_Dys Adducts Protein & DNA Adduct Formation Acetaldehyde->Adducts Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Mito_Dys->ROS Cell_Death Cell Death (Apoptosis/Necrosis) Mito_Dys->Cell_Death DNA_Damage DNA Damage Adducts->DNA_Damage Protein_Func Impaired Protein Function Adducts->Protein_Func Lipid_Perox->Cell_Death DNA_Damage->Cell_Death Protein_Func->Cell_Death

Caption: Logical relationships in acetaldehyde-induced cellular toxicity.

Quantitative Data Summary

Table 1: Kinetic Properties of Key Human ALDH Isozymes for Acetaldehyde

EnzymeCellular LocationKM for Acetaldehyde (μM)Cofactor PreferenceReference(s)
ALDH2Mitochondria< 1 (Low KM)NAD+[4][22]
ALDH1A1Cytosol~30-50 (Higher KM)NAD+[4]
ALDH1B1Mitochondria~55NAD+[5]

Table 2: Common Inhibitors of Aldehyde Dehydrogenase (ALDH)

InhibitorTarget Isozyme(s)NotesReference(s)
Disulfiram (Antabuse)ALDH1A1, ALDH2Irreversible inhibitor used in the treatment of alcoholism. Causes acetaldehyde accumulation.[2][2][5]
CyanamideALDH2Another inhibitor that leads to acetaldehyde accumulation.[2][2]
Diethylaminobenzaldehyde (DEAB)ALDH1 family, ALDH2, othersCommonly used as a negative control in the Aldefluor assay. Not strictly specific to ALDH1A1.[9][8][9]
4-MethylpyrazoleAlcohol Dehydrogenase (ADH)Prevents the formation of acetaldehyde from ethanol, used to confirm effects are due to acetaldehyde.[2][2]

Experimental Protocols

Protocol 1: Measurement of Aldehyde Dehydrogenase (ALDH) Activity

This protocol is based on a colorimetric assay that measures the reduction of NAD+ to NADH.[7]

  • Reagent Preparation:

    • ALDH Assay Buffer: 25 mM Tris-HCl, pH 8.0. Allow to come to room temperature.

    • Acetaldehyde Substrate: Prepare a fresh 1 M solution of acetaldehyde in ultrapure water. Keep on ice.

    • NAD+ Solution: Prepare a 10 mM NAD+ solution in ultrapure water.

    • Sample Preparation: Homogenize tissue or lyse cells in cold ALDH Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant for the assay. Determine protein concentration.

  • Assay Procedure (96-well plate format):

    • Prepare a Master Reaction Mix for each sample and control:

      • 86 μL ALDH Assay Buffer

      • 2 μL NAD+ Solution

      • 2 μL Acetaldehyde Substrate

    • Add 2-20 μg of your sample protein to each well and bring the final volume to 100 μL with Assay Buffer.

    • For a sample blank, prepare a parallel well with the sample but replace the Acetaldehyde Substrate with Assay Buffer.

    • Measure the absorbance at 340 nm (A340) at T=0.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure A340 again at T=final.

  • Calculation:

    • Calculate the change in absorbance (ΔA340 = Afinal - Ainitial) for both the sample and the sample blank.

    • Subtract the ΔA340 of the blank from the ΔA340 of the sample.

    • Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the ALDH activity.

Protocol 2: Quantification of Acetaldehyde by HPLC

This protocol uses pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[10][11][12]

  • Reagent Preparation:

    • DNPH Solution: Prepare a saturated solution of 2,4-DNPH in 2 M HCl.

    • Acetaldehyde Standards: Prepare a series of acetaldehyde standards (e.g., 0.01 mM to 10 mM) in ultrapure water immediately before use.[10]

    • Perchloric Acid (PCA): 3 M solution for deproteinization.

  • Sample Collection and Derivatization:

    • Collect biological samples (e.g., plasma, cell culture media) and immediately place them on ice.

    • For protein-containing samples, add an equal volume of cold 3 M PCA to deproteinize. Centrifuge at 12,000 x g for 10 min at 4°C. Collect the supernatant.

    • To 100 μL of sample or standard, add 100 μL of DNPH solution.

    • Vortex and incubate at room temperature for 40 minutes, protected from light. The reaction forms a stable acetaldehyde-2,4-DNPH derivative.[11]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set to 365 nm (or 254 nm as an alternative).[10]

    • Injection: Inject 20 μL of the derivatized sample/standard.

    • Quantification: Create a standard curve by plotting the peak area of the acetaldehyde-DNPH derivative against the concentration of the acetaldehyde standards. Use this curve to determine the acetaldehyde concentration in your samples.

Protocol 3: Immunoblotting for ALDH Isozyme Detection

This protocol allows for the specific detection of ALDH isozymes (e.g., ALDH1A1, ALDH2).

  • Sample Preparation and SDS-PAGE:

    • Prepare protein lysates from cells or tissues as described in Protocol 1.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with a primary antibody specific to your ALDH isozyme of interest (e.g., anti-ALDH2) overnight at 4°C. Dilute the antibody in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

References

Validation & Comparative

A Definitive Guide to Chemically Distinguishing (4-Methylphenyl)acetaldehyde from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the accurate identification of aldehydes is a critical step. This guide provides a direct comparison of the chemical reactivity of (4-Methylphenyl)acetaldehyde and benzaldehyde, offering a reliable experimental method for their differentiation. The primary distinguishing characteristic lies in the position of the aldehyde functional group relative to the aromatic ring, which significantly influences their susceptibility to oxidation.

This compound, while containing a phenyl group, possesses a methylene (-CH2-) bridge between the aromatic ring and the aldehyde group. This structural feature imparts the chemical reactivity of an aliphatic aldehyde. In contrast, benzaldehyde is a classic aromatic aldehyde, with the carbonyl group directly attached to the benzene ring. This direct attachment allows for resonance stabilization, rendering it less reactive towards mild oxidizing agents.

This fundamental difference in reactivity can be effectively exploited using Fehling's test, a well-established chemical procedure for the identification of aliphatic aldehydes.

Comparative Analysis of Reactivity

The following table summarizes the expected outcomes when this compound and benzaldehyde are subjected to Fehling's test.

Chemical CompoundTest ReagentExpected ObservationInterpretation
This compoundFehling's SolutionFormation of a brick-red precipitate (Copper(I) oxide)Positive
BenzaldehydeFehling's SolutionThe deep blue solution remains unchangedNegative

Experimental Protocol: Fehling's Test

This protocol details the procedure for differentiating between the two aldehydes using Fehling's test.

Reagents and Materials:

  • Fehling's Solution A: Aqueous solution of copper(II) sulfate.

  • Fehling's Solution B: Aqueous solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.

  • Sample of this compound.

  • Sample of benzaldehyde.

  • Test tubes.

  • Water bath.

  • Pipettes.

Procedure:

  • Preparation of Fehling's Reagent: In a clean test tube, mix equal volumes (e.g., 1-2 mL each) of Fehling's Solution A and Fehling's Solution B. The resulting mixture should be a deep blue color. This freshly prepared solution is the active Fehling's reagent.

  • Sample Addition: To separate test tubes, add a few drops of this compound and benzaldehyde respectively.

  • Reaction: Add the freshly prepared Fehling's reagent to each test tube containing the aldehyde samples.

  • Heating: Gently heat the test tubes in a water bath for a few minutes.

  • Observation: Observe any color change or precipitate formation in the test tubes.

Expected Results:

  • The test tube containing This compound will show the formation of a brick-red precipitate of copper(I) oxide, indicating a positive test.[1][2][3][4][5][6]

  • The test tube containing benzaldehyde will show no change, with the solution remaining deep blue. This is a negative result.[6][7][8] Aromatic aldehydes are resistant to oxidation by weak oxidizing agents like Fehling's solution.[8]

Experimental Workflow

The logical flow of the experimental procedure to distinguish between the two compounds is illustrated below.

Distinguishing_Aldehydes cluster_setup Experimental Setup cluster_reaction Reaction cluster_results Observation and Conclusion Sample_A This compound Sample Add_Reagent_A Add Fehling's Reagent to Sample A Sample_A->Add_Reagent_A Sample_B Benzaldehyde Sample Add_Reagent_B Add Fehling's Reagent to Sample B Sample_B->Add_Reagent_B Fehlings_Reagent Prepare Fehling's Reagent (Mix Fehling's A + B) Fehlings_Reagent->Add_Reagent_A Fehlings_Reagent->Add_Reagent_B Heat_A Heat in Water Bath Add_Reagent_A->Heat_A Heat_B Heat in Water Bath Add_Reagent_B->Heat_B Observe_A Observe for Precipitate Heat_A->Observe_A Observe_B Observe for Precipitate Heat_B->Observe_B Result_A Brick-Red Precipitate (Positive) Observe_A->Result_A Result_B No Change (Negative) Observe_B->Result_B Conclusion_A Identified as This compound Result_A->Conclusion_A Conclusion_B Identified as Benzaldehyde Result_B->Conclusion_B

Caption: Workflow for distinguishing aldehydes using Fehling's test.

References

A Spectroscopic Comparison of Substituted Phenylacetaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic properties of substituted phenylacetaldehydes is crucial for applications ranging from fragrance synthesis to pharmaceutical development. This guide provides a comparative analysis of the spectroscopic characteristics of phenylacetaldehyde and its para-substituted derivatives, offering valuable insights supported by experimental data.

This comparison focuses on four key compounds: phenylacetaldehyde, 4-methoxyphenylacetaldehyde, 4-chlorophenylacetaldehyde, and 4-nitrophenylacetaldehyde. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the influence of different substituents on the molecular framework.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected substituted phenylacetaldehydes. These values have been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals from the aldehydic proton, the methylene protons, and the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituent at the para position.

CompoundAldehyde-H (δ, ppm)Methylene-H (δ, ppm)Aromatic-H (δ, ppm)Solvent
Phenylacetaldehyde~9.7~3.6~7.2-7.4CDCl₃
4-Methoxyphenylacetaldehyde~9.6~3.5~6.8 (d), ~7.1 (d)CDCl₃
4-Chlorophenylacetaldehyde~9.7~3.6~7.2 (d), ~7.3 (d)CDCl₃
4-Nitrophenylacetaldehyde~9.8-10.2~3.8~7.5 (d), ~8.2 (d)CDCl₃
¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the para-substituent.

CompoundCarbonyl-C (δ, ppm)Methylene-C (δ, ppm)Aromatic-C (δ, ppm)Solvent
Phenylacetaldehyde~200~50~127, ~129, ~130, ~134CDCl₃
4-Methoxyphenylacetaldehyde~199~49~114, ~131, ~132, ~159CDCl₃
4-Chlorophenylacetaldehyde~199~49~129, ~131, ~134, ~135CDCl₃
4-Nitrophenylacetaldehyde~198~50~124, ~131, ~140, ~148CDCl₃
IR Spectral Data

Infrared spectroscopy is a powerful tool for identifying functional groups. The characteristic C=O stretching frequency of the aldehyde group is a key feature in the IR spectra of these compounds.

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Bands
Phenylacetaldehyde~1725~2720, ~2820~1600, ~1495
4-Methoxyphenylacetaldehyde~1720~2715, ~2820~1610, ~1510C-O stretch (~1250)
4-Chlorophenylacetaldehyde~1725~2725, ~2825~1590, ~1490C-Cl stretch (~1090)
4-Nitrophenylacetaldehyde~1720~2730, ~2830~1600, ~1520NO₂ stretches (~1520, ~1350)[1]
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) and characteristic fragment ions are useful for structural confirmation.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Phenylacetaldehyde12091 (loss of CHO), 65
4-Methoxyphenylacetaldehyde150121 (loss of CHO), 107, 77
4-Chlorophenylacetaldehyde154/156 (isotope pattern)125/127 (loss of CHO), 91, 65
4-Nitrophenylacetaldehyde165136 (loss of CHO), 106, 90, 76

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the substituted phenylacetaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1.5 s

    • Spectral Width: 0 to 220 ppm

    • Temperature: 298 K

  • Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

  • Place one drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Processing: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the sample to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - GC-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 1 scan/s

  • Processing: The total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte are generated by the instrument software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of substituted phenylacetaldehydes.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Substituted Phenylacetaldehyde Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Comparative Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Comparative Guide to the Reactivity of Aromatic and Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of aldehydes is a cornerstone of organic synthesis, playing a pivotal role in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. A nuanced understanding of the factors governing their reactivity is paramount for reaction design, optimization, and the development of novel synthetic methodologies. This guide provides an in-depth comparison of the reactivity of aromatic and aliphatic aldehydes, supported by quantitative data and detailed experimental protocols to illustrate their distinct chemical behaviors.

Executive Summary

Aliphatic aldehydes are generally more reactive towards nucleophilic addition reactions than their aromatic counterparts. This fundamental difference arises from a combination of electronic and steric factors. Aromatic aldehydes benefit from resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon, rendering it less electrophilic. Furthermore, the bulky aromatic ring presents greater steric hindrance to the approaching nucleophile compared to the less sterically demanding alkyl group of an aliphatic aldehyde. These differences are also manifested in their oxidation and reduction profiles.

Factors Influencing Reactivity: A Conceptual Overview

The differential reactivity between aromatic and aliphatic aldehydes can be attributed to the interplay of several key factors.

G cluster_aliphatic Aliphatic Aldehyde cluster_aromatic Aromatic Aldehyde Aliphatic R-CHO (R = alkyl) AliphaticFactors Higher Electrophilicity Less Steric Hindrance Aliphatic->AliphaticFactors Leads to Reactivity Reactivity towards Nucleophilic Addition AliphaticFactors->Reactivity Higher Aromatic Ar-CHO (Ar = aryl) AromaticFactors Lower Electrophilicity (Resonance) Greater Steric Hindrance Aromatic->AromaticFactors Leads to AromaticFactors->Reactivity Lower

Caption: Factors influencing the reactivity of aliphatic vs. aromatic aldehydes.

Quantitative Comparison of Reactivity

To provide a clear and quantitative basis for comparison, the following table summarizes key experimental data for representative reactions.

Reaction TypeAldehydeTypeParameterValueReference
Nucleophilic Addition
Bisulfite Adduct FormationFormaldehydeAliphaticEquilibrium Constant (K)~1 x 10⁷ M⁻¹ at 25°C[1]
AcetaldehydeAliphaticEquilibrium Constant (K)~5 x 10⁵ M⁻¹ at 25°C[1]
BenzaldehydeAromaticEquilibrium Constant (K)~1.8 x 10³ M⁻¹ at 25°C[1]
Cyanohydrin FormationAcetaldehydeAliphaticDissociation Constant (KD)0.05 M[2]
BenzaldehydeAromaticDissociation Constant (KD)0.2 M[2]
Oxidation
With Chromic AcidPropanalAliphaticRelative RateReadily Oxidized[3]
BenzaldehydeAromaticRelative RateSlower than aliphatic aldehydes[3]
Reduction
With NaBH₄PropanalAliphaticRelative RateGenerally faster than aromatic aldehydes[1]
BenzaldehydeAromaticRelative RateSlower than aliphatic aldehydes[1]

Key Experimental Comparisons

Nucleophilic Addition: The Foundation of Aldehyde Chemistry

Nucleophilic addition is the characteristic reaction of aldehydes. The greater electrophilicity of the carbonyl carbon in aliphatic aldehydes leads to faster reaction rates and more favorable equilibrium constants compared to aromatic aldehydes.[2][4]

This protocol allows for the quantitative comparison of the equilibrium constants for the formation of bisulfite adducts with an aliphatic and an aromatic aldehyde.

Objective: To determine and compare the equilibrium constants for the formation of bisulfite adducts of propanal (aliphatic) and benzaldehyde (aromatic).

Materials:

  • Propanal

  • Benzaldehyde

  • Sodium bisulfite (NaHSO₃)

  • Phosphate buffer (pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of propanal and benzaldehyde in ethanol.

    • Prepare a 1.0 M stock solution of sodium bisulfite in deionized water.

    • Prepare a 0.1 M phosphate buffer solution at pH 7.0.

  • Calibration Curves:

    • Prepare a series of standard solutions of propanal and benzaldehyde in the phosphate buffer.

    • Measure the absorbance of each standard solution at the λmax of the respective aldehyde (e.g., ~275 nm for propanal and ~250 nm for benzaldehyde).

    • Plot absorbance versus concentration to create a Beer-Lambert law calibration curve for each aldehyde.

  • Equilibrium Measurements:

    • For each aldehyde, prepare a series of solutions in the phosphate buffer with a constant initial aldehyde concentration (e.g., 1 mM) and varying concentrations of sodium bisulfite (e.g., 10 mM, 20 mM, 50 mM, 100 mM).

    • Allow the solutions to equilibrate for 30 minutes at a constant temperature (e.g., 25°C).

    • Measure the absorbance of each solution at the λmax of the free aldehyde.

  • Data Analysis:

    • Using the calibration curve, determine the equilibrium concentration of the free aldehyde in each reaction mixture.

    • Calculate the concentration of the bisulfite adduct by subtracting the equilibrium concentration of the free aldehyde from its initial concentration.

    • Calculate the equilibrium concentration of bisulfite.

    • The equilibrium constant (K) is calculated using the formula: K = [Adduct] / ([Aldehyde] * [Bisulfite])

Expected Outcome: The calculated equilibrium constant for propanal will be significantly larger than that for benzaldehyde, quantitatively demonstrating the higher reactivity of the aliphatic aldehyde.

Oxidation: A Point of Divergence

The ease of oxidation is a key differentiator between aliphatic and aromatic aldehydes. Aliphatic aldehydes are readily oxidized by mild oxidizing agents, a property not shared by their aromatic counterparts under the same conditions.[3]

This protocol provides a classic and visually compelling method to distinguish between the two classes of aldehydes.

Objective: To qualitatively compare the rate of oxidation of propanal and benzaldehyde using Tollens' reagent.

Materials:

  • Propanal

  • Benzaldehyde

  • 0.1 M Silver nitrate (AgNO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Ammonium hydroxide (NH₄OH) solution

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent:

    • In a clean test tube, add 2 mL of 0.1 M AgNO₃ solution.

    • Add one drop of 1 M NaOH solution to form a brown precipitate of silver(I) oxide.

    • Add 2 M NH₄OH solution dropwise, with shaking, until the precipitate just dissolves. This is Tollens' reagent. Caution: Tollens' reagent should be prepared fresh and not stored, as it can form an explosive precipitate upon standing.

  • Reaction:

    • Prepare two test tubes, one containing 1 mL of a dilute solution of propanal and the other containing 1 mL of a dilute solution of benzaldehyde.

    • To each test tube, add 2 mL of the freshly prepared Tollens' reagent.

    • Place both test tubes in a warm water bath (approximately 60°C) and observe.

Expected Outcome: The test tube containing propanal will rapidly form a silver mirror on the inner surface. The test tube with benzaldehyde will show a much slower reaction, or no reaction at all under these mild conditions, clearly indicating the higher susceptibility of the aliphatic aldehyde to oxidation.

Reduction: A Common Pathway with Different Rates

Both aromatic and aliphatic aldehydes are readily reduced to their corresponding primary alcohols by hydride reducing agents like sodium borohydride (NaBH₄). However, the rate of reduction is generally faster for aliphatic aldehydes due to the lower steric hindrance and higher electrophilicity of the carbonyl carbon.[1]

Conclusion

The reactivity of aldehydes is intricately linked to their molecular structure. Aliphatic aldehydes, with their more electrophilic carbonyl carbon and lower steric bulk, consistently exhibit higher reactivity in nucleophilic addition, oxidation, and reduction reactions compared to aromatic aldehydes. This guide provides a framework for understanding these differences, supported by quantitative data and practical experimental protocols. For researchers in drug development and organic synthesis, a firm grasp of these principles is essential for the rational design of synthetic routes and the effective manipulation of this versatile functional group.

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow: Comparative Reactivity Analysis start Select Aliphatic and Aromatic Aldehydes nucleophilic Nucleophilic Addition (e.g., Bisulfite Adduct) start->nucleophilic oxidation Oxidation (e.g., Tollens' Test) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction data Quantitative Data (K, k, Yields) nucleophilic->data oxidation->data reduction->data conclusion Draw Conclusions on Relative Reactivity data->conclusion

Caption: A generalized workflow for the comparative analysis of aldehyde reactivity.

References

A Comparative Analysis of Phenylacetaldehyde Formation via Strecker Degradation of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactions is paramount. The Strecker degradation, a key reaction in flavor chemistry and a potential pathway for the formation of process-related impurities in drug manufacturing, offers a compelling case study. This guide provides a comparative analysis of the Strecker degradation of phenylalanine to produce phenylacetaldehyde against the formation of other aldehydes from various amino acids, supported by experimental data and detailed protocols.

The Strecker degradation is a complex reaction involving an α-amino acid and a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon than the parent amino acid, along with pyrazines and other products. This reaction is a significant contributor to the aroma and flavor profiles of many cooked foods and beverages. Phenylacetaldehyde, derived from phenylalanine, is particularly noteworthy for its characteristic honey-like, floral aroma. However, the efficiency of this transformation varies among different amino acids.

Comparative Yields of Strecker Aldehydes

The yield of Strecker aldehydes is influenced by a multitude of factors including the specific amino acid, the nature of the dicarbonyl compound, temperature, pH, and the presence of other reactive species such as polyphenols and lipid oxidation products.

A study on a fried potato model system provided a relative comparison of Strecker aldehyde formation from different amino acids. In single amino acid-glucose systems, leucine was found to produce the highest relative amount and yield of its corresponding Strecker aldehyde, 3-methylbutanal. In the same study, phenylalanine was noted for giving the highest total relative yield of pyrazines, which are common byproducts of the Strecker reaction[1].

Another investigation in a non-enzymatic model system involving polyphenol-derived quinones reported molar yields for methional (from methionine) and phenylacetaldehyde (from phenylalanine) ranging from 0.032% to 0.42%[2].

Furthermore, the nature of the initiating carbonyl compound significantly impacts the yield of phenylacetaldehyde from phenylalanine. For instance, in reactions initiated by lipid oxidation products, the yield of phenylacetaldehyde was found to be approximately 6% to 8% when starting from alkadienals or ketodienes[3]. In a separate study, the reaction of phenylalanine with 4-hydroxy-2-nonenal, another lipid oxidation product, resulted in a 17% yield of phenylacetaldehyde[4].

The following table summarizes the key Strecker aldehydes formed from various amino acids.

Amino AcidStrecker AldehydeMolar Mass ( g/mol )Aroma Description
PhenylalaninePhenylacetaldehyde120.15Honey, floral, rose
Leucine3-Methylbutanal86.13Malty, chocolate, banana
Isoleucine2-Methylbutanal86.13Fruity, malty, almond
Valine2-Methylpropanal72.11Malty, chocolate
MethionineMethional104.17Cooked potato, savory

Experimental Protocols

The following is a generalized protocol for the Strecker degradation of amino acids in a model system. Researchers should adapt the specific conditions based on their experimental goals.

Objective: To generate and quantify Strecker aldehydes from different amino acids in a controlled laboratory setting.

Materials:

  • Amino acids (e.g., L-phenylalanine, L-leucine, L-isoleucine, L-valine)

  • Dicarbonyl compound (e.g., glyoxal, methylglyoxal)

  • Phosphate buffer (pH 7)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

  • Heating block or oven

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

  • Solid-phase microextraction (SPME) device with an appropriate fiber (e.g., DVB/CAR/PDMS)

  • Internal standard (e.g., 1,2-dichlorobenzene)

Procedure:

  • Preparation of Reaction Mixtures: In a reaction vial, dissolve the amino acid (e.g., 0.1 mmol) and the dicarbonyl compound (e.g., 0.1 mmol) in a specific volume of phosphate buffer (e.g., 5 mL).

  • Internal Standard: Add a known amount of the internal standard to each vial for quantitative analysis.

  • Reaction Incubation: Seal the vials and place them in a heating block or oven at a controlled temperature (e.g., 100°C) for a defined period (e.g., 60 minutes).

  • Volatile Compound Extraction: After incubation, cool the vials to room temperature. For analysis of the volatile aldehydes, use an SPME device. Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to adsorb the volatile compounds.

  • GC-MS Analysis: Immediately after extraction, inject the SPME fiber into the GC-MS inlet for thermal desorption and analysis.

  • Quantification: Identify the Strecker aldehydes based on their mass spectra and retention times compared to authentic standards. Quantify the aldehydes by comparing their peak areas to the peak area of the internal standard.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental designs, the following diagrams are provided.

Strecker_Degradation_Pathway AminoAcid α-Amino Acid SchiffBase Schiff Base AminoAcid->SchiffBase + Dicarbonyl Dicarbonyl Dicarbonyl Compound Dicarbonyl->SchiffBase Imine Imine SchiffBase->Imine - H2O StreckerAldehyde Strecker Aldehyde Imine->StreckerAldehyde - CO2 + H2O Aminoketone α-Aminoketone Imine->Aminoketone

General mechanism of the Strecker degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Amino Acid & Dicarbonyl Solutions Mix Mix Reactants in Vials Prep->Mix Spike Spike with Internal Standard Mix->Spike Incubate Incubate at Controlled Temperature and Time Spike->Incubate SPME SPME Headspace Extraction Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Quant Data Processing & Quantification GCMS->Quant

Workflow for comparative analysis of Strecker aldehydes.

References

A Comparative Guide to Analytical Methods for Aldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aldehydes is paramount in diverse scientific fields, from assessing oxidative stress in biological systems to ensuring the quality and safety of pharmaceuticals and food products. Aldehydes are highly reactive carbonyl compounds that can serve as crucial biomarkers for disease, indicators of chemical stability, and environmental contaminants. This guide provides a comprehensive comparison of commonly employed analytical methods for aldehyde quantification, offering insights into their principles, performance, and practical applications to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Quantitative Performance

The selection of an analytical method for aldehyde quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key performance metrics for various spectrophotometric and chromatographic techniques.

MethodDerivatization ReagentAnalyte SpecificityLinearity RangeLimit of Detection (LOD)Precision (RSD%)Recovery (%)
Spectrophotometric Assays
DNPH 2,4-DinitrophenylhydrazineAldehydes & KetonesVaries (e.g., 4 ng/mL - 3 µg/mL for HPLC-UV)0.02 µg/m³ (Formaldehyde in air)[1]< 0.4% (Area, HPLC-UV)[1]Low for some aldehydes (e.g., acrolein)[1]
Nash Reagent Acetylacetone & Ammonium AcetateFormaldehyde4 - 40 ng/spot (TLC)[2]1.75 ng/spot (TLC)[2]< 2.0%[2]90.8 - 96.4%[2]
Purpald® 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazoleAldehydes-0.1 mg/L (Formaldehyde)[3]4.2 - 8.2%[3]-
MBTH 3-Methyl-2-benzothiazolinone hydrazoneAliphatic Aldehydes0.3 - 6 mg/L[4]60 µg/L[4]< 2.5%[4]-
Fluorometric Assay Kit Proprietary DyeAldehydes-3 µM[5]--
Chromatographic Methods
HPLC-UV DNPHAldehydes & Ketones0.33 - 333 ppm (Formaldehyde)[6]0.1 ppm (Formaldehyde)[6]< 5.0%[7]89.6 - 106.6%[6]
GC-MS PFBHAAldehydes & Ketones0.2 - 500 µg/L[8]17 µg/kg (Formaldehyde)[9]1.0 - 15.7%[8]88 - 107%[8]
LC-MS/MS DNPH, PFBHA, etc.Aldehydes & Ketones0.16 - 12.50 mg/kg[10]2.5 - 7 nM[11]≤ 8.5%[11]86 - 109%[10]

Signaling Pathways and Experimental Workflows

Aldehydes, particularly those generated from lipid peroxidation, play significant roles in cellular signaling and are implicated in various pathological conditions. Understanding these pathways and the experimental workflows for their analysis is crucial for researchers.

Signaling Pathway of 4-Hydroxynonenal (4-HNE)

4-Hydroxynonenal (4-HNE) is a major aldehydic product of lipid peroxidation and a key mediator of oxidative stress-induced signaling. It can modulate cellular processes such as apoptosis and inflammation by forming adducts with proteins and other macromolecules.[12][13]

HNE_Signaling cluster_stress Oxidative Stress cluster_cellular_effects Cellular Effects ROS ROS Lipid_Peroxidation Lipid_Peroxidation ROS->Lipid_Peroxidation initiates 4HNE 4HNE Lipid_Peroxidation->4HNE generates Protein_Adducts Protein_Adducts 4HNE->Protein_Adducts forms Signaling_Modulation Signaling_Modulation Protein_Adducts->Signaling_Modulation leads to Apoptosis Apoptosis Signaling_Modulation->Apoptosis Inflammation Inflammation Signaling_Modulation->Inflammation

Caption: Signaling pathway of 4-Hydroxynonenal (4-HNE) in oxidative stress.

General Experimental Workflow for Aldehyde Quantification

The quantification of aldehydes typically involves sample preparation, derivatization to a stable, detectable product, followed by instrumental analysis.

Aldehyde_Quantification_Workflow Sample_Collection Sample Collection (e.g., biological fluid, air, food) Homogenization_Extraction Homogenization & Extraction Sample_Collection->Homogenization_Extraction Derivatization Derivatization (e.g., DNPH, PFBHA) Homogenization_Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (HPLC, GC) Derivatization->Chromatographic_Separation Detection Detection (UV, MS, FID) Chromatographic_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General experimental workflow for aldehyde quantification.

Detailed Experimental Protocols

Reproducible and accurate results depend on well-defined experimental protocols. Below are detailed methodologies for key aldehyde quantification techniques.

HPLC-UV Method with DNPH Derivatization

This is a widely used method for the quantification of various aldehydes and ketones.[6][7]

a. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify with a small amount of sulfuric acid (e.g., 2% v/v).[14]

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water.

b. Sample Preparation and Derivatization:

  • For air samples, draw a known volume of air through a silica gel cartridge coated with DNPH.

  • For liquid samples, mix the sample with the DNPH reagent and allow it to react.

  • Elute the DNPH-aldehyde derivatives (hydrazones) from the cartridge or reaction mixture with acetonitrile.

c. HPLC-UV Analysis:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase Gradient: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) to elute the hydrazones.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: Monitor the absorbance at 360 nm.

  • Quantification: Prepare a calibration curve using standard solutions of aldehyde-DNPH derivatives.

Spectrophotometric Method using Nash Reagent for Formaldehyde

This method is specific for the determination of formaldehyde.[2]

a. Reagent Preparation:

  • Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and make up to 1 liter.

b. Sample Preparation and Reaction:

  • Pipette a known volume of the sample into a test tube.

  • Add an equal volume of the Nash reagent and mix well.

  • Heat the mixture in a water bath at 60°C for 10-20 minutes.

  • Cool the samples to room temperature.

c. Spectrophotometric Measurement:

  • Measure the absorbance of the yellow-colored product (dihydrolutidine derivative) at 412-415 nm.

  • Quantification: Determine the formaldehyde concentration by comparing the absorbance to a calibration curve prepared with formaldehyde standards.

GC-MS Method with PFBHA Derivatization

This method is highly sensitive and suitable for a wide range of volatile aldehydes and ketones.[8][9]

a. Reagent Preparation:

  • PFBHA Reagent: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water or an appropriate buffer.

b. Sample Preparation and Derivatization:

  • For liquid samples, add the PFBHA reagent to the sample.

  • For air samples, use solid-phase microextraction (SPME) with on-fiber PFBHA derivatization.

  • Incubate the mixture to allow for the formation of PFBHA-oxime derivatives.

  • Extract the derivatives with an organic solvent such as hexane.

c. GC-MS Analysis:

  • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injection: Inject the organic extract into the GC.

  • Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatives.

  • Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI often provides higher sensitivity.

  • Quantification: Use selected ion monitoring (SIM) for target aldehydes to enhance sensitivity and selectivity. Create a calibration curve using derivatized aldehyde standards.

References

Comparative Guide to Analytical Methods for (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of (4-Methylphenyl)acetaldehyde. The information is intended for researchers, scientists, and drug development professionals involved in process monitoring, quality control, and stability testing.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of aromatic aldehydes. Due to the lack of a standardized, validated method specifically for this compound in the public domain, a method adapted from a validated protocol for the structurally similar compound p-tolualdehyde is presented here.[1] This method utilizes a reversed-phase C18 column with UV detection, offering a reliable and reproducible approach.

Performance Characteristics

The validation of an analytical method is crucial to ensure that the results are reliable.[2][3] The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, outlining key parameters that must be evaluated. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

The following table summarizes the expected performance of the proposed HPLC method for this compound, based on data from the validated method for p-tolualdehyde.[1]

ParameterHPLC Method (Adapted from p-tolualdehyde analysis)
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Robustness Acceptable variation with minor changes in mobile phase composition and flow rate
Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation:

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound. It offers high specificity and sensitivity, particularly when coupled with derivatization.

Performance Characteristics

GC-MS methods, especially after derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can achieve very low detection limits. The following table outlines the typical performance characteristics for the GC-MS analysis of aldehydes.[4][5]

ParameterGC-MS Method (with PFBHA Derivatization)
Linearity (R²) > 0.995
Range 0.1 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantitation (LOQ) < 0.15 ng/mL
Robustness Generally robust, but sensitive to changes in derivatization conditions and GC parameters
Experimental Protocol: GC-MS with PFBHA Derivatization

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Reagents and Materials:

  • This compound reference standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Suitable solvent (e.g., hexane, ethyl acetate)

3. Derivatization Procedure:

  • To a solution of the sample or standard in a suitable solvent, add an excess of PFBHA solution.

  • Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the derivatization reaction.

  • Extract the resulting oxime derivative into an organic solvent.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Derivatization Not typically required for UV detection of aromatic aldehydes.Often required (e.g., with PFBHA) to improve volatility and sensitivity.
Sensitivity Good, suitable for routine quality control.Excellent, ideal for trace analysis.
Specificity Good, but potential for interference from co-eluting compounds with similar UV absorbance.Excellent, provides structural information for unambiguous peak identification.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the derivatization step.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process for the proposed HPLC method, adhering to ICH guidelines.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_reporting 3. Data Analysis & Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance write_protocol Write Validation Protocol set_acceptance->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness analyze_data Analyze Data & Compare to Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: Workflow for the validation of the HPLC method.

Relationship Between HPLC Validation Parameters

The various parameters of method validation are interconnected, ensuring the overall reliability of the analytical procedure.

Validation_Parameters_Relationship cluster_core Core Performance cluster_quantitative Quantitative Limits cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC validation parameters.

References

A Senior Application Scientist's Guide to p-Tolylacetaldehyde Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals Navigating the Complex World of Immunoassays:

In the pursuit of precise and reliable data, the specificity of an immunoassay is paramount. However, the elegant simplicity of antibody-antigen recognition can be compromised by a phenomenon known as cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification.[1][2] This guide provides an in-depth analysis of cross-reactivity caused by p-tolylacetaldehyde (also known as 4-methylphenylacetaldehyde), a small aromatic aldehyde.

We will explore the mechanistic underpinnings of this interference, present a comparative framework for its assessment, and provide robust, field-proven protocols to empower you to validate the specificity of your own immunoassays.

The Root of Interference: Structural Similarity

The core principle of an immunoassay is the highly specific binding between an antibody and its target antigen. Cross-reactivity occurs when an antibody's binding site recognizes and binds to a non-target molecule that shares structural motifs or epitopes with the intended analyte.[3][4]

p-Tolylacetaldehyde, a compound belonging to the phenylacetaldehyde class, possesses a distinct aromatic ring and an aldehyde functional group.[5][6] This structure can mimic portions of various endogenous molecules and therapeutic drugs, particularly those with a phenyl group adjacent to a carbonyl or hydroxyl group. This is a common issue in competitive immunoassays for small molecules, which are inherently more susceptible to such interference than two-antibody sandwich assays.[7][8]

To visualize this, consider the structural similarity between p-tolylacetaldehyde and a hypothetical small molecule drug target.

Caption: Structural comparison of p-tolylacetaldehyde and a related molecule.

This structural mimicry can lead to the antibody binding p-tolylacetaldehyde, resulting in a false-positive signal or an overestimation of the true analyte's concentration.[1]

Comparative Analysis of Cross-Reactivity

The degree of cross-reactivity is not absolute; it is dependent on the specific antibodies used and the assay format.[9][10] Different monoclonal or polyclonal antibodies will exhibit varying affinities for p-tolylacetaldehyde. Therefore, it is crucial to characterize the cross-reactivity for each specific immunoassay.

The performance of two different competitive ELISA kits for a hypothetical Analyte 'X' in the presence of p-tolylacetaldehyde is compared below. This data illustrates how different antibody clones can yield vastly different specificities.

CompoundAssay Kit A (Monoclonal Ab Clone 1B5)Assay Kit B (Polyclonal Ab)
Analyte 'X' (Target) 100% 100%
p-Tolylacetaldehyde 0.8% 15.2%
Phenylacetaldehyde 0.5% 11.8%
Compound 'Y' (Unrelated) <0.01% <0.01%

Data Interpretation:

  • Assay Kit A demonstrates high specificity, with minimal cross-reactivity from p-tolylacetaldehyde. The monoclonal antibody used is highly selective for the target analyte.

  • Assay Kit B , which utilizes a polyclonal antibody, shows significant cross-reactivity. This suggests that a sub-population of the antibodies in the polyclonal mixture recognizes an epitope shared between Analyte 'X' and p-tolylacetaldehyde. While polyclonal antibodies can offer higher sensitivity, they may also carry a greater risk of cross-reactivity.[1]

A Self-Validating Protocol for Assessing Cross-Reactivity

To ensure the trustworthiness of your results, you must experimentally determine the cross-reactivity of potential interfering compounds in your specific assay. The following protocol provides a robust, self-validating workflow for a competitive ELISA.

Experimental Workflow Diagram

G prep Prepare Reagents & Standards plate_prep Coat & Block Microplate prep->plate_prep add_std Add Analyte Standards plate_prep->add_std add_cross Add Serial Dilutions of p-Tolylacetaldehyde plate_prep->add_cross add_ab Add Primary Antibody add_std->add_ab add_cross->add_ab add_conj Add HRP-Conjugate add_ab->add_conj add_sub Add Substrate & Stop add_conj->add_sub read Read Absorbance (450nm) add_sub->read calc_ic50 Calculate IC50 for Analyte & Cross-Reactant read->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology

This protocol is designed for a standard competitive ELISA format.

A. Reagent Preparation:

  • Analyte Stock: Prepare a 1 mg/mL stock solution of your target analyte in an appropriate solvent (e.g., DMSO, ethanol).

  • p-Tolylacetaldehyde Stock: Prepare a 1 mg/mL stock solution of p-tolylacetaldehyde (CAS 104-09-6) in the same solvent.

  • Standard Curve: Perform serial dilutions of the Analyte Stock in assay buffer to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Cross-Reactant Dilutions: Perform serial dilutions of the p-tolylacetaldehyde stock in assay buffer. The concentration range should be significantly higher than the analyte's standard curve to determine the full dose-response curve (e.g., 10 ng/mL to 100,000 ng/mL).[2]

  • Controls: Include a "zero standard" (assay buffer only) for background measurement and a negative control using a structurally unrelated compound.

B. Assay Procedure:

  • Follow the manufacturer's protocol for coating and blocking the microplate.

  • Add 50 µL of the prepared standards, cross-reactant dilutions, and controls to the appropriate wells in duplicate or triplicate.

  • Add 50 µL of the primary antibody solution to each well.

  • Incubate as per the assay protocol (e.g., 1-2 hours at room temperature).

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the enzyme-conjugated secondary antibody or detection reagent.

  • Incubate as required.

  • Wash the plate 3-5 times.

  • Add 100 µL of substrate and incubate until color develops.

  • Add 100 µL of stop solution.

  • Read the absorbance on a plate reader at the appropriate wavelength.

C. Data Analysis and Calculation:

  • Generate a standard curve for the target analyte by plotting the absorbance against the log of the concentration. Use a four-parameter logistic (4-PL) curve fit.

  • From the curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, plot the absorbance for the p-tolylacetaldehyde dilutions and determine its IC50.

  • Calculate the percent cross-reactivity using the following formula[11]:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of p-Tolylacetaldehyde) x 100

Strategies for Mitigation

If significant cross-reactivity is detected, several strategies can be employed to mitigate its effects. The reliability of immunoassays is crucial, and addressing interference is a key part of method development.[12]

  • Antibody Selection: The most effective solution is to select a more specific antibody.[1] If developing an assay, screen multiple monoclonal antibody clones for the lowest cross-reactivity.

  • Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a level below which it affects the assay.[8][13] However, this will also reduce the concentration of the target analyte, potentially impacting assay sensitivity.

  • Sample Pre-treatment: In some cases, solid-phase extraction (SPE) or other chromatographic techniques can be used to separate the analyte from the interfering compound before the immunoassay is performed.

  • Assay Buffer Optimization: Modifying the ionic strength, pH, or adding blocking agents to the assay buffer can sometimes alter antibody binding characteristics and reduce non-specific interactions.[8]

Conclusion

The potential for cross-reactivity from small molecules like p-tolylacetaldehyde is an important consideration in immunoassay development and validation.[14] It is not a flaw in the technology itself, but a variable that must be rigorously characterized and controlled. By understanding the structural basis of interference, performing systematic comparative analysis, and employing robust validation protocols, researchers can ensure the specificity, accuracy, and reliability of their immunoassay data. Confidence in your results begins with a thorough understanding of your assay's limitations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (4-Methylphenyl)acetaldehyde and its structurally related compounds, phenylacetaldehyde and p-tolualdehyde. Due to a scarcity of published experimental data on the biological effects of this compound, this comparison primarily relies on data from its close structural analogs to infer potential activities and guide future research.

Executive Summary

This compound, a compound primarily used in the flavor and fragrance industry, has limited available data regarding its biological activity. In contrast, its related compounds, phenylacetaldehyde and p-tolualdehyde, have been the subject of some toxicological and biological studies. This guide synthesizes the available quantitative data on the cytotoxicity, antimicrobial, and antioxidant activities of these compounds, presenting them in a comparative format. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.

Comparative Biological Activity

The biological activities of this compound and its related compounds are summarized below. The data for phenylacetaldehyde and p-tolualdehyde can serve as a preliminary guide for predicting the potential bioactivity of this compound.

Cytotoxicity

The cytotoxicity of these aromatic aldehydes has been evaluated in various models, with data primarily available for p-tolualdehyde and the parent compound, acetaldehyde.

CompoundAssayCell Line/OrganismEndpointResultReference
p-Tolualdehyde Acute Oral ToxicityRatLD501600 mg/kg[1]
Acute Oral ToxicityMouseLD503200 mg/kg[2]
Inhalation ToxicityRatLC50>2200 mg/m³
CytotoxicityMouse B16F10 cellsIC5070.74 μM[3]
Acetaldehyde Acute Oral ToxicityRatLD50661 mg/kg[4]
Acute Dermal ToxicityRabbitLD503540 mg/kg[4]
Inhalation ToxicityMouseLC5023000 mg/m³ (4 hours)[4]
CytotoxicityHuman LymphocytesDNA DamageInduces single-strand breaks at 1.56 mM[5]

Note: No direct cytotoxicity data (LD50 or IC50) was found for this compound or phenylacetaldehyde in the reviewed literature.

Antimicrobial Activity
CompoundTarget OrganismMIC (μg/mL)Reference
p-Anisaldehyde Staphylococcus aureus175[6]
Cinnamaldehyde Pseudomonas aeruginosa31 (in % v/v)[7]

Note: The table includes data for other aromatic aldehydes to provide a comparative context for potential antimicrobial activity. No specific MIC values were found for this compound, phenylacetaldehyde, or p-tolualdehyde in the reviewed literature.

Antioxidant Activity

The antioxidant potential of these compounds, often evaluated by their ability to scavenge free radicals, is an area of interest. However, quantitative data, such as IC50 values from DPPH or ABTS assays, are limited for the target compounds. Phenolic aldehydes, a related class of compounds, are known for their antioxidant properties.[8]

Note: No specific IC50 values for the antioxidant activity of this compound, phenylacetaldehyde, or p-tolualdehyde were found in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support further investigation into the biological activities of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9][10]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of metabolically active cells.[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound add_compound Add compound to cells compound_prep->add_compound incubation_treatment Incubate for 24-72 hours add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][14]

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare standardized bacterial inoculum prepare_compound Prepare serial dilutions of test compound in 96-well plate inoculate_wells Inoculate wells with bacterial suspension prepare_compound->inoculate_wells incubate_plate Incubate plate at 37°C for 18-24h inoculate_wells->incubate_plate observe_growth Visually inspect for bacterial growth incubate_plate->observe_growth determine_mic Determine MIC (lowest concentration with no growth) observe_growth->determine_mic

Broth Microdilution for MIC Determination
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[1][6][16][17][18][19]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[16]

Procedure:

  • Prepare DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[16]

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Mixture: Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[16]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_dpph Prepare DPPH solution prepare_samples Prepare serial dilutions of test compound mix_solutions Mix DPPH solution with test compound prepare_samples->mix_solutions incubate Incubate in the dark for 30 min mix_solutions->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_scavenging Calculate % scavenging activity measure_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50

DPPH Radical Scavenging Assay Workflow

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the evaluated biological activities and the experimental assays used for their determination.

Biological_Activity_Assays cluster_activity Biological Activity cluster_assay Experimental Assay Cytotoxicity Cytotoxicity MTT MTT Assay Cytotoxicity->MTT measured by Antimicrobial Antimicrobial Activity MIC Broth Microdilution (MIC) Antimicrobial->MIC quantified by Antioxidant Antioxidant Activity DPPH DPPH Assay Antioxidant->DPPH evaluated by

Relationship between Biological Activities and Assays

Conclusion and Future Directions

References

A Comparative Analysis of Olfactory Thresholds in Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the olfactory detection thresholds of four common aromatic aldehydes: benzaldehyde, cinnamaldehyde, vanillin, and anisaldehyde. Understanding the potency of these aromatic compounds is crucial in fields ranging from flavor and fragrance chemistry to pharmacology and toxicology. This document summarizes key experimental data, outlines a standard methodology for threshold determination, and visualizes the underlying biological and experimental processes.

Data Presentation: Olfactory Threshold Comparison

The following table summarizes the reported olfactory detection thresholds for the selected aromatic aldehydes. It is important to note that olfactory threshold values can vary significantly based on the experimental methodology, the purity of the compound, the medium in which it is presented (e.g., air or water), and the sensitivity of the human panel. The data presented here is compiled from various sources to provide a comparative range.

CompoundChemical StructureOdor DescriptionOlfactory Detection ThresholdMedium
Benzaldehyde C₇H₆OAlmond, cherry0.042 ppmAir
350 - 3500 ppb[1]Water
Cinnamaldehyde C₉H₈OCinnamon, spicy0.02 ppm[2]Air
50 - 750 ppb[3]Not specified
Vanillin C₈H₈O₃Vanilla, sweet20 - 200 ppb[1]Water
29 ppb - 1.6 ppm (person dependent)[4]Not specified
Anisaldehyde C₈H₈O₂Anise, sweet, floral~0.2 ppm (flavor threshold)[5]Water

Note: ppm (parts per million), ppb (parts per billion). The significant range in reported values underscores the importance of standardized testing protocols for accurate comparisons.

Experimental Protocols: Determining Olfactory Thresholds

A widely accepted and standardized method for determining olfactory detection thresholds is the Three-Alternative Forced-Choice (3-AFC) Ascending Concentration Series Method , as detailed in ASTM E679. This method is designed to minimize bias and provide a statistically robust estimation of the threshold.

Principle

The 3-AFC method presents a panelist with three samples at each concentration level: two are blanks (odor-free medium), and one contains the odorant at a specific concentration. The panelist is forced to choose the sample they believe contains the odorant, even if they are not certain. The concentrations are presented in an ascending order, starting from below the expected threshold. The individual threshold is typically defined as the concentration at which a panelist begins to correctly identify the odorant-containing sample and continues to do so for subsequent, higher concentrations. The group threshold is then calculated from the individual thresholds.

Materials and Apparatus
  • Olfactometer: A device capable of diluting the odorant with an odorless gas (e.g., purified air) to present a series of precise concentrations. Dynamic dilution olfactometers are commonly used.

  • Odor-free medium: Purified water or carbon-filtered air to serve as the solvent and for the blank samples.

  • Glassware: Odor-free glass sniffing bottles or flasks.

  • Panelists: A group of screened and trained human subjects with normal olfactory acuity. Panelists should refrain from smoking, eating, or drinking anything other than water for at least 30 minutes before testing.

Procedure
  • Preparation of Stimuli: A stock solution of the aromatic aldehyde is prepared in an appropriate solvent. A series of dilutions in the chosen medium (e.g., water or air) is then prepared, typically with a dilution factor of 2 or 3 between each step.

  • Panelist Screening and Training: Panelists are screened for their ability to detect a standard odorant (e.g., n-butanol) to ensure they have a normal sense of smell. They are then trained on the 3-AFC procedure.

  • Presentation of Samples: At each concentration level, three samples (one with the odorant, two blanks) are presented to the panelist in a randomized order.

  • Forced-Choice Response: The panelist is instructed to sniff each sample and identify which of the three contains the odor. They must make a choice.

  • Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

  • Threshold Determination: An individual's threshold is typically calculated as the geometric mean of the last concentration at which they could not correctly identify the odorant and the first concentration at which they could. The overall panel threshold is then determined by averaging the individual thresholds.

Mandatory Visualization

Olfactory Signaling Pathway

The perception of aromatic aldehydes, like other odorants, is initiated by a complex signaling cascade within the olfactory sensory neurons located in the nasal epithelium. The following diagram illustrates the key steps in this process.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (GPCR) G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Na_Ca_in Na⁺, Ca²⁺ influx CNG->Na_Ca_in Ca_Cl Ca²⁺-activated Cl⁻ Channel Cl_out Cl⁻ efflux Ca_Cl->Cl_out Odorant Aromatic Aldehyde Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Opening Na_Ca_in->Ca_Cl 6. Ca²⁺ triggers opening Depolarization Depolarization & Action Potential Na_Ca_in->Depolarization 7. Membrane Depolarization Cl_out->Depolarization 7. Membrane Depolarization Brain Signal to Brain Depolarization->Brain 8. Signal Transmission

Caption: General olfactory signal transduction cascade.

Experimental Workflow for Olfactory Threshold Determination

The following diagram outlines the logical flow of the 3-AFC (Three-Alternative Forced-Choice) experimental procedure for determining the olfactory threshold of an aromatic aldehyde.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase (per panelist) cluster_analysis Data Analysis Phase Panel_Screening Panelist Screening (Normosmia Test) Start Start with Lowest Concentration Panel_Screening->Start Stimuli_Prep Preparation of Aldehyde Concentration Series Stimuli_Prep->Start Presentation Present 3 Samples (1 Aldehyde, 2 Blanks) Start->Presentation Decision Panelist Forced Choice: Identify Odorous Sample Presentation->Decision Correct Correct Identification? Decision->Correct Record_Incorrect Record as 'Not Detected' Correct->Record_Incorrect No Record_Correct Record as 'Detected' Correct->Record_Correct Yes Increase_Conc Increase Concentration to Next Level Increase_Conc->Presentation Record_Incorrect->Increase_Conc Record_Correct->Increase_Conc Calc_Individual Calculate Individual Threshold Record_Correct->Calc_Individual Calc_Group Calculate Group Threshold Calc_Individual->Calc_Group

References

A Senior Application Scientist's Guide to the Kinetic Landscape of (4-Methylphenyl)acetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, a profound understanding of reaction kinetics is not merely academic; it is the cornerstone of process optimization, yield maximization, and the rational design of novel molecular entities. (4-Methylphenyl)acetaldehyde, a substituted aromatic aldehyde, serves as a versatile precursor in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its reactivity, governed by the interplay of the aldehyde functionality and the electronic influence of the para-methyl group, presents a fascinating case study in chemical kinetics.

This guide provides an in-depth, comparative analysis of the kinetic profiles of three pivotal reactions of this compound: oxidation, reduction, and aldol condensation. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Kinetic Profile of this compound: A Comparative Overview

The reactivity of the carbonyl group in this compound is modulated by the electron-donating nature of the para-methyl group. This substituent, through its +I (inductive) and +H (hyperconjugative) effects, slightly increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This electronic perturbation, though subtle, has discernible consequences on the rates of nucleophilic and electrophilic attack at the aldehyde moiety.

Reaction TypeTypical Reagent/CatalystExpected Relative Rate Compared to BenzaldehydeKey Kinetic Influences
Oxidation Chromic acid, PermanganateSlowerThe electron-donating methyl group slightly deactivates the aldehyde towards oxidation by reducing the partial positive charge on the carbonyl carbon.
Reduction Sodium Borohydride (NaBH₄)FasterThe electron-donating methyl group can subtly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride ion.
Aldol Condensation Base (e.g., NaOH) or AcidSlower (base-catalyzed)The electron-donating methyl group reduces the acidity of the α-protons of the ketone partner and decreases the electrophilicity of the aldehyde's carbonyl carbon, slowing the nucleophilic attack.

Oxidation Kinetics: A Study in Electron Demand

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. For aromatic aldehydes, this process is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups, such as the 4-methyl group, tend to retard it.[1]

Reaction Mechanism: Oxidation with Chromic Acid

The oxidation of this compound with an oxidant like chromic acid proceeds through the formation of a chromate ester intermediate. The rate-determining step is often the cleavage of the C-H bond of the aldehyde.

Oxidation_Mechanism cluster_step1 Step 1: Formation of Chromate Ester cluster_step2 Step 2: Rate-Determining C-H Bond Cleavage A This compound C Chromate Ester Intermediate A->C Nucleophilic attack B Chromic Acid (H₂CrO₄) B->C E (4-Methyl)benzoic Acid C->E Elimination D Water D->E

Caption: Proposed mechanism for the oxidation of this compound.

Comparative Kinetic Data
AldehydeSubstituentRelative Rate of Oxidation (Qualitative)
4-Nitrobenzaldehyde-NO₂ (electron-withdrawing)Fastest
Benzaldehyde-HIntermediate
This compound -CH₃ (electron-donating)Slowest
4-Methoxybenzaldehyde-OCH₃ (strongly electron-donating)Slowest
Experimental Protocol: Monitoring Oxidation Kinetics via UV-Vis Spectrophotometry

This protocol outlines a method to determine the pseudo-first-order rate constant for the oxidation of this compound.[2][3][4][5][6]

Objective: To monitor the disappearance of the oxidant (e.g., KMnO₄, which is colored) over time in the presence of an excess of the aldehyde.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidant

  • Solvent (e.g., aqueous acetone)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the oxidant in the chosen solvent.

  • Reaction Initiation: In a cuvette, mix a solution of the aldehyde (in large excess) with a small volume of the oxidant solution. Start the timer immediately.

  • Data Acquisition: Place the cuvette in the thermostatted spectrophotometer and monitor the absorbance of the oxidant at its λ_max over time.

  • Data Analysis: Plot the natural logarithm of the absorbance of the oxidant versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

Oxidation_Workflow prep Prepare Stock Solutions (Aldehyde & Oxidant) mix Mix Reactants in Cuvette (Aldehyde in Excess) prep->mix measure Monitor Absorbance of Oxidant (at λ_max) over Time mix->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate Pseudo-First-Order Rate Constant (k') from the Slope plot->calculate

Caption: Experimental workflow for kinetic analysis of oxidation.

Reduction Kinetics: The Nuances of Hydride Transfer

The reduction of aldehydes to primary alcohols is a cornerstone of organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.[7][8][9][10][11][12] The kinetics of this reaction are influenced by the electrophilicity of the carbonyl carbon.

Reaction Mechanism: Reduction with Sodium Borohydride

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. This is generally the rate-determining step.[7]

Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack by Hydride (Rate-Determining) cluster_step2 Step 2: Protonation A This compound C Alkoxyborate Intermediate A->C Hydride transfer B BH₄⁻ B->C E (4-Methylphenyl)ethanol C->E Proton transfer D Solvent (e.g., EtOH) D->E

Caption: Mechanism of this compound reduction by NaBH₄.

Comparative Kinetic Data

The electron-donating methyl group in this compound is expected to slightly increase the rate of reduction compared to benzaldehyde. This is because the methyl group can help to stabilize the developing negative charge on the oxygen atom in the transition state.

AldehydeSubstituentRelative Rate of Reduction with NaBH₄ (Qualitative)
4-Nitrobenzaldehyde-NO₂ (electron-withdrawing)Slowest
Benzaldehyde-HIntermediate
This compound -CH₃ (electron-donating)Faster
4-Methoxybenzaldehyde-OCH₃ (strongly electron-donating)Fastest
Experimental Protocol: Monitoring Reduction Kinetics via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method to determine the second-order rate constant for the reduction of this compound with NaBH₄.

Objective: To monitor the concentration of the aldehyde and the alcohol product over time.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., ethanol)

  • Internal standard (e.g., a non-reactive hydrocarbon)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve this compound and the internal standard in the solvent.

  • Reaction Initiation: Add a solution of NaBH₄ to the reaction mixture. Start the timer.

  • Sampling: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Sample Preparation: Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).

  • GC-MS Analysis: Inject the extracted samples into the GC-MS to determine the concentrations of the aldehyde and the alcohol product relative to the internal standard.

  • Data Analysis: Plot the reciprocal of the aldehyde concentration (1/[this compound]) versus time. The slope of the resulting linear plot will be the second-order rate constant (k).

Reduction_Workflow setup Set up Reaction (Aldehyde, Internal Standard, Solvent) initiate Initiate Reaction (Add NaBH₄) setup->initiate sample Take and Quench Aliquots at Timed Intervals initiate->sample extract Extract with Organic Solvent sample->extract analyze Analyze by GC-MS extract->analyze plot Plot 1/[Aldehyde] vs. Time analyze->plot calculate Calculate Second-Order Rate Constant (k) from the Slope plot->calculate

Caption: Experimental workflow for kinetic analysis of reduction.

Aldol Condensation Kinetics: A Tale of Two Steps

The aldol condensation is a powerful C-C bond-forming reaction. In a crossed aldol condensation involving an aromatic aldehyde and a ketone, the kinetics can be complex, with the rate-determining step depending on the specific reactants and conditions. For the base-catalyzed condensation of benzaldehydes with acetophenones, the final loss of hydroxide to form the C=C double bond has been identified as the rate-limiting step.[13][14]

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation (Fast) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Dehydration (Rate-Determining) A Ketone (e.g., Acetone) C Enolate A->C B Base (OH⁻) B->C E Aldol Adduct C->E D This compound D->E F α,β-Unsaturated Ketone E->F -H₂O

Caption: Mechanism of the base-catalyzed aldol condensation.

Comparative Kinetic Data

The electron-donating 4-methyl group is expected to decrease the rate of the base-catalyzed aldol condensation. This is due to a combination of factors: it reduces the acidity of the α-protons of the ketone partner (if it were another substituted acetophenone) and it decreases the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate.[15]

AldehydeSubstituentRelative Rate of Aldol Condensation (Base-Catalyzed)
4-Nitrobenzaldehyde-NO₂ (electron-withdrawing)Fastest
Benzaldehyde-HIntermediate
This compound -CH₃ (electron-donating)Slower
4-Methoxybenzaldehyde-OCH₃ (strongly electron-donating)Slowest
Experimental Protocol: Monitoring Aldol Condensation Kinetics via HPLC

This protocol details a method to determine the rate of formation of the α,β-unsaturated ketone product.

Objective: To monitor the concentration of the product over time.

Materials:

  • This compound

  • Ketone (e.g., acetone or acetophenone)

  • Base catalyst (e.g., NaOH)

  • Solvent (e.g., ethanol/water mixture)

  • Internal standard

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Reaction Setup: In a thermostatted vessel, dissolve the aldehyde, ketone, and internal standard in the solvent.

  • Reaction Initiation: Add the base catalyst to initiate the reaction. Start the timer.

  • Sampling and Quenching: At regular intervals, withdraw aliquots and quench the reaction by neutralizing the base with a dilute acid.

  • Sample Preparation: Filter the quenched samples if necessary.

  • HPLC Analysis: Inject the samples into the HPLC and monitor the appearance of the product peak and the disappearance of the reactant peaks at a suitable wavelength.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial rate of the reaction.

Aldol_Workflow setup Set up Reaction (Aldehyde, Ketone, Internal Standard, Solvent) initiate Initiate Reaction (Add Base) setup->initiate sample Take and Quench Aliquots at Timed Intervals initiate->sample analyze Analyze by HPLC sample->analyze plot Plot [Product] vs. Time analyze->plot calculate Determine Initial Rate from the Initial Slope plot->calculate

Caption: Experimental workflow for kinetic analysis of aldol condensation.

Conclusion: A Unified Perspective on Reactivity

The kinetic studies of this compound reactions underscore the profound influence of subtle electronic effects on chemical reactivity. The para-methyl group, through its electron-donating nature, modulates the electrophilicity of the carbonyl carbon, thereby influencing the rates of oxidation, reduction, and aldol condensation in predictable ways. For researchers and drug development professionals, this understanding is not merely theoretical but provides a practical framework for reaction optimization, catalyst selection, and the design of synthetic pathways. The experimental protocols detailed herein offer a robust starting point for quantifying these kinetic parameters, enabling a data-driven approach to chemical process development.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of p-Tolylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is a cornerstone of robust and reproducible outcomes. p-Tolylacetaldehyde, a key building block in the synthesis of various pharmaceuticals and fragrances, is no exception. Its synthesis can often lead to the formation of positional isomers, namely o-tolylacetaldehyde and m-tolylacetaldehyde, which can impact the efficacy, safety, and regulatory compliance of the final product.[1][2] Therefore, the accurate quantification of these isomeric impurities is a critical aspect of quality control.

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of p-tolylacetaldehyde: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to select and implement the most suitable method for your laboratory.

The Analytical Challenge: Separating Structural Similars

The core challenge in analyzing tolylaldehyde isomers lies in their subtle structural differences. The ortho-, meta-, and para- isomers share the same molecular weight and elemental composition, differing only in the substitution pattern on the benzene ring. This similarity in physicochemical properties necessitates high-resolution chromatographic techniques to achieve baseline separation, which is essential for accurate quantification.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like tolylacetaldehyde. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Why GC-FID? The Rationale Behind the Choice
  • Inherent Volatility: Tolylacetaldehyde and its isomers are sufficiently volatile for GC analysis without the need for derivatization, simplifying sample preparation.

  • High Resolution: Modern capillary GC columns offer exceptional resolving power, which is crucial for separating closely related isomers.

  • Robust Detection: The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a robust and linear response over a wide concentration range. It is less susceptible to matrix effects compared to other detectors.

Experimental Protocol: GC-FID Analysis of Tolylacetaldehyde Isomers

Objective: To separate and quantify o- and m-tolylacetaldehyde in a p-tolylacetaldehyde sample.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary GC column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

Reagents and Standards:

  • p-Tolylacetaldehyde sample

  • Reference standards of o-tolylacetaldehyde and m-tolylacetaldehyde (available from suppliers such as Clinivex and Molbase).[3][4]

  • High-purity solvent for sample dilution (e.g., hexane or dichloromethane).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks, suitable for analyzing the main component and impurities.
Carrier Gas Helium or HydrogenProvides efficient mass transfer. Maintain a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program Initial: 100 °C, hold 2 minRamp: 10 °C/min to 200 °C, hold 5 minAn optimized temperature program is critical for separating isomers. This gradient allows for the elution of the isomers with good resolution.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.

Data Analysis: Peak identification is performed by comparing the retention times of the peaks in the sample chromatogram with those of the individual isomer reference standards. Quantification is achieved by area normalization, assuming an equal response factor for the three isomers in the FID. For higher accuracy, a calibration curve for each impurity can be prepared.

Expected Outcome: The elution order of positional isomers on a non-polar or mid-polar GC column generally correlates with their boiling points. For tolylacetaldehyde isomers, the expected elution order would be o- > m- > p-isomer due to differences in polarity and van der Waals interactions with the stationary phase. Achieving baseline resolution is the primary goal.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization

For compounds that are less volatile or thermally labile, HPLC is the method of choice. To enhance the detectability of aldehydes by UV, a pre-column derivatization step is commonly employed.

The Logic of Derivatization: Enhancing Sensitivity

p-Tolylacetaldehyde and its isomers possess a chromophore, but their UV absorbance may not be sufficient for detecting trace-level impurities. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehydes into their corresponding 2,4-dinitrophenylhydrazones.[5][6][7] These derivatives are highly chromophoric, absorbing strongly in the UV-Vis region (around 360 nm), which significantly increases the sensitivity of the method.[7]

Experimental Protocol: HPLC-UV Analysis of Tolylacetaldehyde Isomer Hydrazones

Objective: To separate and quantify the DNPH derivatives of o- and m-tolylacetaldehyde in a p-tolylacetaldehyde sample.

1. Derivatization Procedure:

  • Prepare a DNPH solution in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).[6]

  • To a known amount of the p-tolylacetaldehyde sample, add an excess of the DNPH reagent.

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

2. HPLC Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating DNPH derivatives.[8]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A: WaterB: AcetonitrileA gradient elution is typically required to separate the hydrazone derivatives of the isomers and any excess DNPH reagent.
Gradient Program Start at 50% B, increase to 80% B over 20 minutes.This gradient will elute the less polar derivatives later, allowing for separation based on subtle differences in hydrophobicity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 360 nmThis is the typical wavelength of maximum absorbance for DNPH derivatives, providing optimal sensitivity.[7]

Data Analysis: Similar to the GC method, peak identification is based on retention time comparison with derivatized reference standards. Quantification is performed using an external standard calibration curve for each derivatized isomer.

A Note on Isomerization of DNPH Derivatives: It is important to be aware that aldehyde-DNPH derivatives can exist as E- and Z-stereoisomers, which may appear as two separate peaks for a single aldehyde.[6] Adding a small amount of acid (e.g., phosphoric acid) to the mobile phase can help to establish a rapid equilibrium between the isomers, often resulting in a single, sharpened peak for each aldehyde derivative.[6]

Comparative Performance of GC-FID and HPLC-UV

FeatureGC-FIDHPLC-UV (with DNPH Derivatization)
Sample Preparation Simple dilutionMore complex (derivatization required)
Analysis Time Typically fasterCan be longer due to gradient elution and re-equilibration
Sensitivity Good for %-level impuritiesExcellent for trace-level impurities (ppm or ppb)
Selectivity High, based on column choice and temperature programmingHigh, based on column chemistry and mobile phase gradient
Cost & Complexity Generally lower cost and less complex instrumentationHigher initial cost and more complex to operate
Robustness Very robust and reliableRobust, but derivatization step adds a variable

Visualization of the Analytical Workflow

Isomer_Analysis_Workflow cluster_GC GC-FID Method cluster_HPLC HPLC-UV Method GC_Sample Sample Dilution GC_Analysis GC-FID Analysis GC_Sample->GC_Analysis GC_Data Data Analysis (Retention Time & Area %) GC_Analysis->GC_Data HPLC_Sample Sample Derivatization (DNPH) HPLC_Analysis HPLC-UV Analysis HPLC_Sample->HPLC_Analysis HPLC_Data Data Analysis (Calibration Curve) HPLC_Analysis->HPLC_Data Start p-Tolylacetaldehyde Sample Start->GC_Sample Start->HPLC_Sample

Caption: Workflow for isomeric purity analysis of p-tolylacetaldehyde.

Conclusion and Recommendations

The choice between GC-FID and HPLC-UV for the isomeric purity analysis of p-tolylacetaldehyde depends on the specific requirements of the analysis.

  • For routine quality control where impurity levels are expected to be in the percentage range and high throughput is desired, GC-FID is the recommended method due to its simplicity, speed, and robustness.

  • When trace-level quantification of isomeric impurities is necessary, or if the sample matrix is complex and requires high sensitivity, the HPLC-UV method with DNPH derivatization is the superior choice, despite the more involved sample preparation.

Ultimately, the development and validation of either method should be performed in accordance with ICH guidelines to ensure the accuracy, precision, and reliability of the results, providing the necessary confidence in the quality of your p-tolylacetaldehyde for its intended application in research, development, and manufacturing.[1]

References

Safety Operating Guide

Proper Disposal of (4-Methylphenyl)acetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of (4-Methylphenyl)acetaldehyde, an aromatic aldehyde. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound before proceeding with any disposal procedures. The SDS contains specific information regarding the hazards, handling, and disposal of the chemical.

Immediate Safety and Handling Considerations

This compound is a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant. Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Disposal Procedures

The primary and most recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company.[2][3] However, in some cases, in-lab treatment to neutralize the aldehyde may be a viable option, provided it is permitted by local regulations and conducted by trained personnel.

  • Collection : Collect waste this compound in a dedicated, properly labeled, and sealed container.[2][3] The container must be compatible with the chemical.

  • Labeling : The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[2]

  • Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials such as oxidizing agents.[2] The storage area should be cool and well-ventilated.

  • Pickup : Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

In-lab neutralization of aldehyde waste can render it non-hazardous, potentially allowing for disposal as regular aqueous waste.[2][4][5] This should only be performed by trained personnel and in accordance with local sewer authority regulations.[4] Two common methods for aldehyde neutralization are oxidation and reaction with sodium bisulfite.

Experimental Protocol: Oxidation with Potassium Permanganate [5]

  • In a chemical fume hood, place the beaker containing the this compound waste on a stir plate.

  • Slowly add a dilute solution of sulfuric acid to acidify the waste to a pH of approximately 3-4.

  • Gradually add a solution of potassium permanganate while stirring. The purple color will disappear as it reacts with the aldehyde.

  • Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating the complete oxidation of the aldehyde.

  • Quench any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.

  • Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).

  • Dispose of the treated solution as aqueous waste, in accordance with institutional and local regulations.

Experimental Protocol: Reaction with Sodium Bisulfite [5]

  • In a chemical fume hood, place the beaker containing the this compound waste on a stir plate.

  • Slowly add a saturated solution of sodium bisulfite to the waste while stirring. An excess of the bisulfite reagent should be used.

  • Allow the reaction to proceed to completion. This method forms a stable, water-soluble adduct.

  • The resulting solution can typically be disposed of as aqueous waste, pending verification of completeness of the reaction and compliance with local regulations.

Quantitative Data for Disposal Considerations

ParameterGuideline/ValueSource
In-Lab Neutralization pH (Oxidation) Acidification to pH 3-4, followed by neutralization to pH 6-8[5]
Treated Aldehyde Concentration Should be reduced to below hazardous waste criteria[4]
Hazardous Waste Generator Status Determined by the total quantity of hazardous waste generated per month[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds disposal_options Identify Disposal Options sds->disposal_options in_lab_treatment In-Lab Neutralization Feasible and Permitted? disposal_options->in_lab_treatment hazardous_waste Dispose as Hazardous Waste collect_label Collect in Labeled, Sealed Container hazardous_waste->collect_label in_lab_treatment->hazardous_waste No oxidation Oxidation with Potassium Permanganate in_lab_treatment->oxidation Yes bisulfite Reaction with Sodium Bisulfite in_lab_treatment->bisulfite Yes store Store in Designated Satellite Accumulation Area collect_label->store pickup Arrange for EHS/ Contractor Pickup store->pickup end Disposal Complete pickup->end verify_neutralization Verify Complete Neutralization (e.g., pH test) oxidation->verify_neutralization bisulfite->verify_neutralization aqueous_disposal Dispose as Aqueous Waste (per local regulations) verify_neutralization->aqueous_disposal aqueous_disposal->end

Disposal decision workflow for this compound.

By following these procedures and prioritizing safety and regulatory compliance, laboratory professionals can effectively manage the disposal of this compound waste, thereby minimizing risks to themselves and the environment.

References

Personal protective equipment for handling (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Methylphenyl)acetaldehyde

This document provides critical safety, handling, and disposal information for this compound (CAS 104-09-6), tailored for laboratory and research professionals. Adherence to these guidelines is essential for ensuring personal safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It can cause serious eye irritation, skin irritation, and may trigger an allergic skin reaction.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale & Best Practices
Eye & Face Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[3][4]Protects against splashes and vapors that can cause serious eye damage or irritation.[1][2]
Skin & Body Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[3][4] Long pants and fully enclosed, chemical-resistant footwear are required.[3][5]Prevents skin contact, which can cause irritation and allergic reactions.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for mitigating risks associated with this compound.

Experimental Protocol for Safe Handling

1. Preparation and Precautionary Measures:

  • Ensure a certified chemical fume hood is operational.[7]
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][7]
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate PPE as specified in Table 1.
  • Ensure all containers are properly labeled.

2. Handling and Usage:

  • Conduct all transfers and manipulations of this compound inside the chemical fume hood.[8]
  • Use non-sparking tools and explosion-proof equipment, as the compound may be combustible.[4][9]
  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4][6][9]
  • Keep containers tightly closed when not in use to minimize vapor release.[2][4][6]
  • Avoid contact with skin, eyes, and clothing.[6] Avoid breathing any vapors or mists.[4][9]
  • Wash hands thoroughly with soap and water immediately after handling.[2]

3. Spill Response:

  • Immediately alert personnel in the vicinity and restrict access to the area.
  • Eliminate all ignition sources.[7]
  • Wearing full PPE, including respiratory protection if necessary, contain the spill.
  • Absorb the spilled material with an inert, non-combustible absorbent such as sand, diatomite, or universal binders.[8][9]
  • Collect the absorbed material and spill debris into a designated, sealable hazardous waste container.[7]
  • Clean the spill area thoroughly.

Storage and Disposal Plan
  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4][6] The container must be kept tightly closed.[2] Store in a locked cabinet or designated secure area.[2][9]

  • Disposal: All waste, including empty containers and contaminated materials, must be treated as hazardous waste.[8] Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][8] Do not allow the chemical to enter drains or waterways.[8]

Safe Handling Workflow

prep 1. Preparation - Verify fume hood & safety showers - Don full PPE (goggles, gloves, lab coat) - Assemble materials handling 2. Chemical Handling - Work inside fume hood - Use non-sparking tools - Keep container closed prep->handling post_handling 3. Post-Handling - Securely close & store chemical - Clean work area - Doff PPE correctly handling->post_handling spill Spill Occurs handling->spill If spill happens disposal 4. Waste Disposal - Collect all waste in labeled,  sealed hazardous waste container - Dispose via official channels post_handling->disposal spill_response Spill Response Protocol - Alert others & restrict area - Eliminate ignition sources - Absorb with inert material - Collect for hazardous disposal spill->spill_response spill_response->disposal Contain & clean

Caption: Workflow for the safe handling and disposal of this compound.

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and storage.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 104-09-6[1][10][11]
Molecular Formula C₉H₁₀O[1][10][11][12]
Molecular Weight 134.18 g/mol [1][11]
Appearance Colorless liquid or solid[11]
Boiling Point 221-222 °C (at 760 mm Hg)[11][13]
Melting Point 40 °C[11][13]
Flash Point 109.5 °C[11]
Solubility Insoluble in water; Soluble in oils and ethanol[1]
Synonyms p-Tolylacetaldehyde, 4-Methylbenzeneacetaldehyde[12][14]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.